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4-Desmethoxy-4-chloro Omeprazole Documentation Hub

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  • Product: 4-Desmethoxy-4-chloro Omeprazole
  • CAS: 863029-89-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and Characterization of 4-Desmethoxy-4-chloro Omeprazole: A Critical Impurity Profile

Executive Summary 4-Desmethoxy-4-chloro Omeprazole (also known as Omeprazole Impurity H or Esomeprazole Impurity H ) is a critical process-related impurity found in the synthesis of Omeprazole and Esomeprazole.[1] Its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Desmethoxy-4-chloro Omeprazole (also known as Omeprazole Impurity H or Esomeprazole Impurity H ) is a critical process-related impurity found in the synthesis of Omeprazole and Esomeprazole.[1] Its presence indicates specific deviations in the nucleophilic substitution steps during the preparation of the pyridine intermediate.

  • Chemical Name: 5-methoxy-2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[1][2][3]

  • CAS Number: 863029-89-4[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 349.83 g/mol [2]

  • Key Structural Feature: Substitution of the 4-methoxy group on the pyridine ring with a chlorine atom.[3][4][5]

This guide details the structural elucidation, mechanistic origin, and analytical protocols required to identify and control this impurity in pharmaceutical development.

Mechanistic Origin & Synthesis

Understanding the formation of Impurity H is a prerequisite for elucidation. It arises not from the degradation of Omeprazole, but from a parallel reaction pathway during the synthesis of the pyridine precursor.

Formation Pathway

The standard Omeprazole synthesis involves the methoxylation of a 4-nitro-pyridine-N-oxide intermediate.[1] If this methoxylation is incomplete or if a chlorinating agent (like


 used in a subsequent step) reacts with a 4-hydroxy intermediate, the 4-chloro-pyridine  analog is formed.[1] This analog then couples with the benzimidazole thiol, carrying the chloro-substitution into the final API structure.

SynthesisPathway Start 4-Nitro-2,3,5-trimethyl pyridine N-oxide NormalPath Methoxylation (NaOCH3) Start->NormalPath ImpurityPath Incomplete Substitution / Chlorination Start->ImpurityPath Intermed_Normal 4-Methoxy-pyridine Intermediate NormalPath->Intermed_Normal Intermed_Impurity 4-Chloro-pyridine Intermediate ImpurityPath->Intermed_Impurity Coupling Coupling with 5-methoxy-2-mercaptobenzimidazole Intermed_Normal->Coupling Intermed_Impurity->Coupling Omeprazole Omeprazole (Target API) Coupling->Omeprazole Major Product ImpurityH 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Coupling->ImpurityH Impurity Trace

Figure 1: Divergent synthesis pathway leading to the formation of Impurity H versus the target API.

Analytical Strategy: Multi-Modal Elucidation

To confirm the structure of 4-Desmethoxy-4-chloro Omeprazole, a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is required.[1]

Mass Spectrometry (HRMS) Logic

Mass spectrometry provides the most immediate confirmation due to the unique isotopic signature of chlorine.

  • Omeprazole (

    
    ): 
    
    • Monoisotopic Mass: ~345.11 Da

    • Isotope Pattern: M+1 is significant (Carbon-13), but M+2 is low (Sulfur-34).[1]

  • Impurity H (

    
    ): 
    
    • Monoisotopic Mass: ~349.07 Da

    • Diagnostic Feature: The Chlorine Isotope Pattern (

      
       / 
      
      
      
      ).[1]
    • Observation: You will observe two distinct peaks separated by 2 Da in a 3:1 intensity ratio . This "A" and "A+2" pattern is the definitive fingerprint of a mono-chlorinated species.[1]

NMR Spectroscopy Logic

NMR confirms the regiochemistry—proving the chlorine is on the pyridine ring and not the benzimidazole.

Comparative NMR Table: Omeprazole vs. Impurity H

The following shifts are diagnostic. The loss of the strong electron-donating Methoxy group (replaced by electron-withdrawing Chlorine) significantly alters the electronic environment of the pyridine ring.[1]

FeatureOmeprazole (Target)4-Desmethoxy-4-chloro (Impurity H)Mechanistic Reason
Pyridine C4 (

)
~164 ppm~140 - 145 ppm C-O bonds are highly deshielded. C-Cl bonds appear further upfield in aromatic systems.[1]
Pyridine 4-OCH3 (

)
~3.70 ppm (Singlet)Absent The methoxy protons are physically removed.[1]
Pyridine 3,5-CH3 (

)
~2.2 ppmShifted (~2.3 - 2.4 ppm) Cl is inductively electron-withdrawing, deshielding adjacent methyl protons compared to OMe.[1]
Benzimidazole Signals UnchangedUnchangedThe benzimidazole moiety remains structurally identical.

Detailed Experimental Protocols

Protocol: Isolation via Preparative HPLC

Since this compound is an impurity, it must often be isolated from a crude reaction mixture or an enriched mother liquor for full characterization.

Reagents:

  • Ammonium Acetate (buffer)[1]

  • Acetonitrile (HPLC Grade)[1][6]

  • Milli-Q Water[1]

Workflow:

  • Enrichment: Subject the crude Omeprazole mother liquor to flash chromatography (Silica gel, MeOH/DCM gradient) to enrich the non-polar fractions (Cl is less polar than OMe).

  • Prep-HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 21.2 mm, 5µm).

    • Mobile Phase A: 10mM Ammonium Acetate (pH 7.5).[1]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: 30% B to 70% B over 20 minutes.

    • Detection: UV at 280 nm and 305 nm.

  • Collection: Collect the peak eluting after Omeprazole (Chlorine substitution typically increases lipophilicity, increasing retention time on C18).

  • Lyophilization: Freeze-dry the collected fractions to obtain the amorphous solid.

Protocol: Structural Confirmation Workflow

Once isolated, follow this decision tree to validate the structure.

ElucidationWorkflow Sample Isolated Impurity Step1 LC-MS Analysis Sample->Step1 Check1 Mass ~349 Da? Isotope Ratio 3:1? Step1->Check1 Step2 1H NMR (DMSO-d6) Check1->Step2 Yes Reject Re-evaluate Structure Check1->Reject No Check2 Pyridine OMe signal (3.7 ppm) Absent? Step2->Check2 Step3 13C / HSQC NMR Check2->Step3 Yes Check2->Reject No Check3 C4 Shift < 150 ppm? Step3->Check3 Final Identity Confirmed: 4-Desmethoxy-4-chloro Omeprazole Check3->Final Yes Check3->Reject No

Figure 2: Analytical decision tree for structural confirmation.

Regulatory & Safety Context (ICH Q3A/B)

  • Classification: This is a Process-Related Impurity .[1]

  • Genotoxicity: Chlorinated aromatic compounds can sometimes flag in silico alerts for genotoxicity. It is crucial to perform an Ames test or QSAR assessment (e.g., Derek Nexus) early in development.

  • Limits: Under ICH Q3A, if the impurity exceeds 0.10% (or 1.0 mg daily intake), structural characterization is mandatory. If it exceeds 0.15%, qualification (toxicity testing) is required.

References

  • PubChem. (n.d.).[1] 4-Desmethoxy-4-chloro Omeprazole Sulfide | C16H16ClN3OS.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • European Pharmacopoeia (Ph. Eur.).Omeprazole Monograph 0942.
  • Ohishi, Y., et al. (1990). Structure-activity relationships of H+,K(+)-ATPase inhibitors: study of the 4-substituted pyridine moiety. Chemical & Pharmaceutical Bulletin. (General reference for pyridine substitution effects in PPIs).

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization of 4-Desmethoxy-4-chloro Omeprazole

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 4-Desmethoxy-4-chloro Omeprazole (commonly known as Omeprazole Impurity H ). Subject: Omeprazole Impurit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 4-Desmethoxy-4-chloro Omeprazole (commonly known as Omeprazole Impurity H ).

Subject: Omeprazole Impurity H (EP/USP) | CAS: 863029-89-4 (Sulfoxide) Classification: Process-Related Impurity / Degradant Audience: Analytical Scientists, Process Chemists, and QC Professionals

Executive Summary

4-Desmethoxy-4-chloro Omeprazole is a critical process-related impurity found in the synthesis of Omeprazole and Esomeprazole. Designated as Impurity H in the European Pharmacopoeia (EP), it arises primarily from the use of chlorinated pyridine intermediates or over-chlorination during the synthesis of the pyridine precursor.

From a physicochemical standpoint, the substitution of the electron-donating methoxy group (-OCH₃) with an electron-withdrawing chlorine atom (-Cl) at the 4-position of the pyridine ring fundamentally alters the molecule's electronic profile. This modification significantly reduces the basicity of the pyridine nitrogen, impacting the molecule's acid stability and altering its lipophilicity (LogP), which dictates its behavior in Reverse-Phase HPLC (RP-HPLC).

Chemical Identity & Molecular Structure[1][2][3][4]

AttributeDetail
Common Name Omeprazole Impurity H; 4-Desmethoxy-4-chloro Omeprazole
IUPAC Name 5-methoxy-2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole
CAS Number 863029-89-4 (Sulfoxide); 220757-74-4 (Sulfide Precursor)
Molecular Formula C₁₆H₁₆ClN₃O₂S
Molecular Weight 349.83 g/mol
Chirality Racemic (contains a chiral sulfoxide center); exists as enantiomers.[1][2][3]
Appearance White to Pale Beige Solid
Structural Visualization

The following diagram illustrates the chemical structure of Impurity H compared to the parent API, Omeprazole, highlighting the critical substitution point.

StructureComparison Omeprazole Omeprazole (API) Pyridine C4: -OCH3 pKa (Pyridine): ~4.0 Substitution Substitution Effect Electronic: e- Withdrawing Lipophilicity: Increased Omeprazole->Substitution Structural Modification ImpurityH Impurity H (4-Cl Analog) Pyridine C4: -Cl pKa (Pyridine): < 3.0 Substitution->ImpurityH Resulting Analog

Caption: Comparison of Omeprazole and Impurity H. The Cl-substitution lowers electron density on the pyridine ring.

Physicochemical Profile

Solubility & Lipophilicity

The replacement of the methoxy group with chlorine increases the lipophilicity of the molecule.

  • LogP (Predicted): ~3.5 – 4.2 (Higher than Omeprazole's ~2.2).

  • Solubility:

    • High: Dichloromethane, Ethyl Acetate.

    • Moderate: Methanol, Ethanol, Acetonitrile.

    • Low: Water (insoluble at neutral pH).

  • Chromatographic Implication: In RP-HPLC (C18 column), Impurity H typically elutes after Omeprazole (Relative Retention Time > 1.0) due to increased hydrophobic interaction with the stationary phase.

Acid-Base Properties (pKa)

This is the most significant physicochemical differentiator.

  • Omeprazole: The pyridine nitrogen is weakly basic (pKa ~4.0). Protonation of this nitrogen is the first step in the acid-catalyzed rearrangement to the active sulfonamide species.

  • Impurity H: The Chlorine atom is strongly electron-withdrawing (Inductive effect -I). This reduces the electron density available at the pyridine nitrogen.

  • Effect: The pKa of the pyridine nitrogen in Impurity H is significantly lower (predicted < 3.0). Consequently, Impurity H is more stable in weakly acidic solutions than Omeprazole because it resists protonation—the trigger for degradation.

Thermal Properties
  • Melting Point: 74°C – 78°C (Note: Significantly lower than Omeprazole's decomp point of ~156°C, likely due to crystal lattice disruption or amorphous nature of isolated standards).

  • Hygroscopicity: Low to moderate. Store at 2-8°C under desiccated conditions.

Synthesis & Mechanism of Formation[4][7]

Impurity H is not a degradation product of Omeprazole itself; it is a process impurity . It forms when chlorinated impurities in the starting material (Pyridine intermediate) are carried through the synthesis.

Formation Pathway[4][7][8]
  • Precursor Contamination: The starting material, 4-methoxy-3,5-dimethyl-2-chloromethylpyridine, may contain the 4-chloro analog (due to incomplete methoxylation of the 4-nitro or 4-chloro precursor).

  • Coupling: This 4-chloro pyridine intermediate reacts with 2-mercapto-5-methoxybenzimidazole.

  • Oxidation: The resulting sulfide is oxidized (using m-CPBA or H₂O₂/Vanadium) to the sulfoxide (Impurity H).

SynthesisPathway SM1 4-Chloro-3,5-dimethyl- 2-chloromethylpyridine (Impurity in SM) Sulfide 4-Desmethoxy-4-chloro Omeprazole Sulfide (Impurity G) SM1->Sulfide Coupling (NaOH/MeOH) SM2 2-Mercapto- 5-methoxybenzimidazole SM2->Sulfide Coupling (NaOH/MeOH) Sulfoxide 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Sulfide->Sulfoxide Oxidation (m-CPBA)

Caption: Formation pathway of Impurity H from chlorinated starting materials.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Protocol Standard: European Pharmacopoeia (EP) / USP Monograph for Omeprazole Impurities.

ParameterCondition
Column C8 or C18 (e.g., Zorbax SB-C8, 150 x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer pH 7.6 / Acetonitrile (90:10)
Mobile Phase B Phosphate Buffer pH 7.6 / Acetonitrile (20:80)
Gradient Gradient elution required to elute the lipophilic Impurity H.
Detection UV at 280 nm (Benzimidazole absorption)
Retention Impurity H elutes after Omeprazole (RRT ~ 1.2 - 1.4).
Mass Spectrometry (MS)

MS is the definitive confirmation tool due to the chlorine isotope signature.

  • Ionization: ESI (+)

  • Parent Ion: [M+H]⁺ = 350.05 Da (for ³⁵Cl).

  • Isotope Pattern: A distinct 3:1 ratio between m/z 350 and 352 (characteristic of ³⁵Cl and ³⁷Cl isotopes). This pattern is absent in Omeprazole.

Nuclear Magnetic Resonance (¹H-NMR)

Key diagnostic signals distinguishing Impurity H from Omeprazole:

  • Absence of OMe: The strong singlet at ~3.7 ppm (corresponding to the 4-methoxy group on the pyridine) is absent .

  • Pyridine Methyls: The methyl groups at positions 3 and 5 on the pyridine ring will show a slight chemical shift change due to the inductive effect of Cl vs OMe.

  • Aromatic Region: The pyridine ring proton (position 6) will be deshielded differently.

Stability & Control Strategy

Acid Stability Hypothesis

Unlike Omeprazole, which degrades rapidly in acidic media (pH < 4) to form the sulfenamide (active species) and subsequent degradation products, Impurity H is relatively acid-stable .

  • Reasoning: The mechanism of Omeprazole activation requires protonation of the pyridine nitrogen. The 4-Cl substituent reduces the pKa of this nitrogen to < 3.0, making it difficult to protonate at standard physiological or stability-testing pH levels (pH 4-6).

  • Implication: In forced degradation studies (Acid Stress), Omeprazole will disappear, while Impurity H may persist or degrade via a different, slower pathway.

Control Limits
  • Regulatory Limit: As a standard organic impurity, it is typically controlled at NMT 0.15% (ICH Q3B) in the final drug product.

  • Genotoxicity: While not explicitly flagged as a high-potency mutagen (like nitrosamines), chlorinated aromatics often trigger structural alerts. Standard Ames testing is usually sufficient to qualify it at standard impurity limits.

References

  • European Pharmacopoeia (Ph.[1] Eur.) 10.0 , "Omeprazole Monograph: Impurities section," Council of Europe, Strasbourg.

  • United States Pharmacopeia (USP) , "Omeprazole: Organic Impurities," USP-NF Online.

  • Saini, S. et al. , "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review," International Journal of PharmTech Research, 2019, 12(3): 57-70.[1]

  • National Center for Biotechnology Information , "PubChem Compound Summary for CID 9797740, 4-Desmethoxy-4-chloro Omeprazole Sulfide," PubChem. Link

  • Ohishi, H. et al., "Structure-Activity Relationships of H+,K+-ATPase Inhibitors," Chemical & Pharmaceutical Bulletin, 1990. (Foundational text on pKa effects of pyridine substituents).

Sources

Foundational

Technical Monograph: 4-Desmethoxy-4-chloro Omeprazole (Impurity H)

CAS 863029-89-4 | Structural Analog & Critical Process Impurity Executive Summary & Strategic Significance 4-Desmethoxy-4-chloro Omeprazole (CAS 863029-89-4), recognized pharmacopeially as Omeprazole Impurity H (EP/BP),...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 863029-89-4 | Structural Analog & Critical Process Impurity

Executive Summary & Strategic Significance

4-Desmethoxy-4-chloro Omeprazole (CAS 863029-89-4), recognized pharmacopeially as Omeprazole Impurity H (EP/BP), represents a critical "process-related impurity" in the manufacturing of proton pump inhibitors (PPIs).[1]

For the drug development scientist, this compound is not merely a contaminant; it is a marker of synthetic efficiency. Its presence indicates a failure in the nucleophilic substitution step of the pyridine intermediate—a specific deviation where the 4-chloro moiety was not successfully replaced by a methoxy group prior to the coupling reaction.

This guide provides a comprehensive technical breakdown of its formation, synthesis for reference standards, and validated analytical profiling, structured to support IND/NDA filings and ICH Q3A/B qualification.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Unlike Omeprazole, which possesses an electron-donating methoxy group at the 4-position of the pyridine ring, this analog retains an electron-withdrawing chlorine atom. This structural alteration significantly impacts the pKa and stability of the benzimidazole nitrogen, altering its retention time in reverse-phase chromatography.

Table 1: Core Chemical Specifications

ParameterSpecification
Chemical Name 2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole
CAS Number 863029-89-4
Molecular Formula C₁₆H₁₆ClN₃O₂S
Molecular Weight 349.84 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water
pKa (Calculated) Pyridine N: ~2.5 (Lower than Omeprazole due to Cl- induction)
Storage -20°C (Hygroscopic & Light Sensitive)

Mechanistic Origin & Synthesis Workflow

The "Missing Substitution" Mechanism

In the industrial synthesis of Omeprazole, the key intermediate is 4-methoxy-3,5-dimethyl-2-chloromethylpyridine . This is typically generated from a 4-nitro or 4-chloro precursor via nucleophilic aromatic substitution (


) with sodium methoxide.

Impurity H forms when:

  • The

    
     reaction is incomplete or bypassed.
    
  • The 4-chloro-3,5-dimethyl-2-chloromethylpyridine (un-substituted precursor) proceeds to couple with 2-mercapto-5-methoxybenzimidazole .

  • The resulting sulfide is subsequently oxidized to the sulfoxide (CAS 863029-89-4).

Synthesis Protocol (Reference Standard Generation)

To validate analytical methods, you must synthesize this impurity intentionally.

Reagents:

  • Precursor A: 2-chloromethyl-4-chloro-3,5-dimethylpyridine

  • Precursor B: 2-mercapto-5-methoxybenzimidazole

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA) or Sodium Metaperiodate

Step-by-Step Methodology:

  • Coupling (Sulfide Formation):

    • Dissolve Precursor B (1.0 eq) in NaOH/MeOH solution.

    • Add Precursor A (1.0 eq) dropwise at 25°C.

    • Stir for 3-5 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Critical Checkpoint: Isolate the Sulfide Intermediate (CAS 220757-74-4) .[2] This is stable and can be stored.

  • Oxidation (Target Synthesis):

    • Dissolve the Sulfide intermediate in Dichloromethane (DCM) at -10°C (Ice/Salt bath).

    • Slowly add mCPBA (0.95 eq) dissolved in DCM.

    • Expert Insight: Do not use excess oxidant. Over-oxidation leads to the Sulfone (Impurity D analog), which is difficult to separate.

    • Quench with 10% Sodium Thiosulfate solution.

    • Extract with DCM, wash with NaHCO₃, and crystallize from Acetonitrile.

Visual Pathway (DOT)

SynthesisPathway Precursor 4,2-Dichloro-3,5- dimethylpyridine Coupling Coupling Reaction (NaOH/MeOH) Precursor->Coupling Mercapto 2-Mercapto-5- methoxybenzimidazole Mercapto->Coupling Sulfide Sulfide Intermediate (CAS 220757-74-4) Coupling->Sulfide Nucleophilic Subst. Oxidation Controlled Oxidation (mCPBA, -10°C) Sulfide->Oxidation Target 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Oxidation->Target Major Product Sulfone Over-Oxidation Byproduct (Sulfone) Oxidation->Sulfone Side Reaction (Avoid Excess Oxidant)

Figure 1: Synthetic pathway illustrating the origin of Impurity H and the critical oxidation control point.

Analytical Profiling (HPLC/LC-MS)

Separating the 4-chloro analog from the active pharmaceutical ingredient (API) is challenging due to structural similarity. The chlorine atom increases lipophilicity, generally increasing retention time on C18 columns compared to Omeprazole.

Validated HPLC Method Parameters

This method is adapted for high resolution of pyridine-analog impurities.

ParameterCondition
Column C18 End-capped (e.g., Zorbax Eclipse XDB), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer pH 7.6 (Na₂HPO₄ adjusted with H₃PO₄)
Mobile Phase B Acetonitrile : Isopropanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (General) or 305 nm (Specific for Benzimidazole)
Column Temp 25°C
Injection Vol 20 µL

Gradient Program:

  • 0-10 min: Isocratic 85% A / 15% B

  • 10-25 min: Linear gradient to 60% A / 40% B

  • 25-30 min: Hold (Elution of Impurity H typically occurs here)

Identification Logic
  • Relative Retention Time (RRT): Impurity H typically elutes at RRT ~1.2 to 1.4 relative to Omeprazole.

  • Mass Spectrometry:

    • Omeprazole [M+H]⁺: 346.1

    • Impurity H [M+H]⁺: 350.1 / 352.1 (Characteristic Chlorine isotope pattern 3:1).

    • Diagnostic: The +4 Da mass shift and the Cl-isotope signature confirm the impurity identity.

Stability & Regulatory Context[1][4][7]

Degradation Logic

Like Omeprazole, the 4-chloro analog is a sulfoxide . It is inherently unstable in acidic media and high heat.

  • Acidic Stress: Rearranges to complex benzimidazole polymers (purple discoloration).

  • Photostability: Sensitive to UV light; must be stored in amber vials.

Genotoxicity Assessment (ICH M7)

The 4-chloro-pyridine moiety raises a structural alert for potential genotoxicity (alkylating capability via displacement of the chlorine).

  • Action: It must be controlled below the Threshold of Toxicological Concern (TTC) unless Ames test data proves negative.

  • Limit: Typically < 0.15% in final drug product (ICH Q3B), but often tighter limits (ppm level) are required if classified as a mutagenic impurity (PGI).

Workflow for Impurity Qualification

Qualification Start Impurity H Detected (> 0.05%) Check Check Structure Alert (Chloro-pyridine) Start->Check Ames Conduct Ames Test (Bacterial Rev. Mut.) Check->Ames ResultNeg Ames Negative Ames->ResultNeg ResultPos Ames Positive Ames->ResultPos Control1 Control to ICH Q3A (< 0.15%) ResultNeg->Control1 Control2 Control to TTC (Total Daily Intake) ResultPos->Control2

Figure 2: Decision tree for the toxicological qualification of Impurity H.

References

  • European Pharmacopoeia (Ph. Eur.) . Omeprazole Monograph: Impurity H. 10th Edition. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . Omeprazole: Organic Impurities. USP-NF 2024. Rockville, MD.

  • BOC Sciences . Omeprazole EP Impurity H Data Sheet. (2024).

  • Sinha, P. K., et al. "Critical Review of Impurity Profile of Proton Pump Inhibitors." Critical Reviews in Analytical Chemistry, 2012.

  • ICH Guidelines . M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017).

Sources

Exploratory

Technical Deep Dive: The Discovery, Chemistry, and Control of Omeprazole Impurity H

The following technical guide details the discovery, chemistry, and control of Omeprazole Impurity H. Executive Summary Omeprazole Impurity H (European Pharmacopoeia nomenclature) is a critical process-related impurity i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and control of Omeprazole Impurity H.

Executive Summary

Omeprazole Impurity H (European Pharmacopoeia nomenclature) is a critical process-related impurity identified as 2-[[(4-Chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole .[] Unlike degradation products formed via oxidation (Sulfone) or reduction (Sulfide), Impurity H arises from a specific deviation in the synthetic chemistry of the pyridine intermediate.

Its presence represents a "silent" threat in drug development because it mimics the parent structure closely but substitutes the therapeutic 4-methoxy group with a chlorine atom. This guide analyzes the structural elucidation, formation mechanism, and control strategies required for regulatory compliance (ICH Q3A/Q3B).

Part 1: Chemical Identity and Structural Elucidation

Impurity H is the 4-chloro analog of Omeprazole.[][2][3] Its identification relies on distinguishing the substitution on the pyridine ring.

Structural Comparison
FeatureOmeprazole (API) Impurity H (EP)
IUPAC Name 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole5-Methoxy-2-[[(4-chloro -3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Molecular Formula C₁₇H₁₉N₃O₃SC₁₆H₁₆Cl N₃O₂S
Molecular Weight 345.42 g/mol 349.83 g/mol
CAS Number 73590-58-6863029-89-4
Key Substituent Methoxy (-OCH₃) at Pyridine C4Chloro (-Cl) at Pyridine C4
Polarity (LogP) ~2.23 (Moderate)Higher (More Lipophilic)
Analytical Signature (Mass Spectrometry)

The most definitive method for identifying Impurity H during early development is LC-MS.

  • Isotopic Pattern: Unlike Omeprazole, Impurity H exhibits the characteristic Chlorine isotope signature . The mass spectrum will show a molecular ion

    
     at m/z ~350 and a distinct 
    
    
    
    peak at m/z ~352 with a relative intensity of approximately 33% (natural abundance of ³⁷Cl).
  • Retention Time: Due to the replacement of the electron-donating, polar methoxy group with a lipophilic chlorine atom, Impurity H typically elutes after Omeprazole in Reverse-Phase HPLC (C18 columns).

Part 2: The Genesis of Impurity H (Mechanism of Formation)

The history of Impurity H is tied to the evolution of the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine intermediate synthesis.[4] Early manufacturing routes utilized 4-nitro derivatives, but modern routes often employ 4-chloro intermediates or harsh chlorination conditions that generate this impurity.

The "Fork in the Road" Mechanism

The formation of Impurity H occurs before the final coupling step. It is a "carryover" impurity originating from the synthesis of the pyridine ring.

  • Standard Route: The precursor 4-nitro-3,5-dimethylpyridine N-oxide is reacted with methoxide (NaOMe) to install the 4-methoxy group.

  • The Error (Impurity H Origin):

    • Scenario A (Incomplete Substitution): If the starting material is the 4-chloro analog (used to avoid nitro- compounds) and the methoxylation is incomplete, the 4-chloro-pyridine remains.

    • Scenario B (Over-Chlorination): During the conversion of the 2-hydroxymethyl intermediate to the 2-chloromethyl intermediate using Thionyl Chloride (SOCl₂), harsh conditions can cause the nucleophilic displacement of the established 4-methoxy group by a chloride ion.

This contaminated pyridine intermediate is then unknowingly coupled with the benzimidazole thiol, carrying the 4-chloro substituent into the final API structure.

Visualization of the Synthetic Pathway

The following diagram illustrates the parallel pathways: the intended synthesis of Omeprazole and the side-reaction leading to Impurity H.

Omeprazole_Impurity_H Target OMEPRAZOLE (Target API) Impurity IMPURITY H (4-Chloro Analog) Start Precursor: 3,5-Dimethyl-4-Nitro-Pyridine-N-Oxide MethoxyStep Step 1: Methoxylation (NaOMe / MeOH) Start->MethoxyStep Inter_Methoxy Intermediate A: 4-Methoxy-Pyridine Deriv. MethoxyStep->Inter_Methoxy Successful Substitution Chlorination Step 2: Chlorination (SOCl2) Inter_Methoxy->Chlorination Inter_Active Key Intermediate: 2-Chloromethyl-4-METHOXY-Pyridine Chlorination->Inter_Active Standard Reaction (Target) Inter_Impurity Contaminant: 2-Chloromethyl-4-CHLORO-Pyridine Chlorination->Inter_Impurity Side Reaction: OMe displaced by Cl (Excess SOCl2 / Heat) Coupling Step 3: Coupling with Benzimidazole Thiol Inter_Active->Coupling Inter_Impurity->Coupling Oxidation Step 4: Oxidation (m-CPBA) Coupling->Oxidation Oxidation->Target From Methoxy Precursor Oxidation->Impurity From Chloro Precursor

Caption: Figure 1. The genesis of Impurity H via nucleophilic displacement or carryover during the pyridine intermediate synthesis.

Part 3: Analytical Control & Protocol

To control Impurity H, researchers must implement a self-validating HPLC method capable of resolving the lipophilic 4-chloro analog from the main peak.

Validated HPLC Method Parameters (Reference Standard)

This protocol is based on the European Pharmacopoeia method, optimized for high resolution of process impurities.

  • Column: C8 or C18 (e.g., Zorbax Eclipse XDB-C8), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Phosphate buffer (pH 7.6).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 280 nm.

  • Flow Rate: 1.0 mL/min.

Gradient Profile:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Purpose
0 90 10 Equilibration
20 50 50 Elution of Omeprazole
30 20 80 Elution of Impurity H (Lipophilic)

| 35 | 90 | 10 | Re-equilibration |

Why this works: The gradient ramp to 80% acetonitrile is essential. Impurity H, lacking the polar oxygen of the methoxy group, interacts more strongly with the stationary phase. An isocratic method optimized for Omeprazole (often ~30-40% ACN) may fail to elute Impurity H within a reasonable runtime, leading to "ghost peaks" in subsequent injections.

Part 4: Control Strategy in Synthesis

Preventing Impurity H requires strict control over the Pyridine Intermediate (2-chloromethyl-3,5-dimethyl-4-methoxypyridine) .

  • Stoichiometry Control: Ensure a slight excess of methoxide during the initial substitution step to drive the reaction to completion if starting from a chloro- or nitro- precursor.

  • Temperature Management during Chlorination: When converting the hydroxymethyl intermediate to the chloromethyl intermediate using Thionyl Chloride (

    
    ), maintain temperatures below 20°C . High temperatures promote the nucleophilic attack of chloride on the 4-methoxy position, converting the desired intermediate back into the impurity precursor.
    
  • In-Process Control (IPC): Implement a GC or HPLC checkpoint for the pyridine intermediate before coupling. Specification: 4-Chloro analog < 0.10% .

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Omeprazole Monograph 0626. Strasbourg: Council of Europe.

  • Saini, S., et al. (2019) .[4] "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review". International Journal of PharmTech Research, 12(3): 57-70.[4]

  • Ohishi, Y., et al. "Process for the preparation of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride".[6] Google Patents, CN103232389A.

  • Reddy, G. M., et al. (2025) . "Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole". ResearchGate.

  • BOC Sciences . "Omeprazole EP Impurity H Product Data & Safety Sheet".

Sources

Foundational

Technical Deep Dive: Mechanism and Control of 4-Desmethoxy-4-chloro Omeprazole Formation

This technical guide details the formation mechanism, critical process parameters, and control strategies for 4-Desmethoxy-4-chloro Omeprazole (EP Impurity H).[1][2] It is designed for researchers and process chemists op...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the formation mechanism, critical process parameters, and control strategies for 4-Desmethoxy-4-chloro Omeprazole (EP Impurity H).[1][2] It is designed for researchers and process chemists optimizing the synthesis of proton pump inhibitors (PPIs).

Executive Summary & Chemical Identity

4-Desmethoxy-4-chloro Omeprazole (also known as Omeprazole Impurity H or Esomeprazole Impurity 13) is a critical process-related impurity.[1][2] Unlike oxidative degradation products (like sulfones), this impurity originates from a specific side reaction during the synthesis of the pyridine intermediate, leading to a permanent structural change (Cl substituting


) that is carried through to the final API.
Chemical Identity Table
AttributeDetail
Common Name 4-Desmethoxy-4-chloro Omeprazole
EP Designation Impurity H
CAS Number 863029-89-4 (Sulfoxide); 220757-74-4 (Sulfide precursor)
Chemical Structure 5-methoxy-2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Molecular Formula

Molecular Weight 349.83 g/mol
Origin Process-related (Side reaction during intermediate chlorination)

Mechanism of Formation

The formation of Impurity H is not a random degradation but a chemically deterministic event occurring during the chlorination of the pyridine intermediate .

The Critical Step: Chlorination with Thionyl Chloride ( )

The standard synthesis of Omeprazole involves converting 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (Intermediate A) to its 2-chloromethyl derivative (Intermediate B)[1][2] using thionyl chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[2][3][4]

The Side Reaction (Chloro-de-methoxylation): Under aggressive conditions (excess


, high temperature, or prolonged reaction time), the 4-methoxy group on the pyridine ring becomes susceptible to Nucleophilic Aromatic Substitution (

).[1]
  • Activation: The pyridine nitrogen is protonated by the HCl generated in situ, increasing the electrophilicity of the ring, particularly at the C2 and C4 positions.

  • Nucleophilic Attack: The chloride ion (

    
    ), present in high concentration, attacks the C4 position.
    
  • Displacement: The methoxy group is displaced (likely as methanol/methyl chloride), resulting in 2-chloromethyl-4-chloro-3,5-dimethylpyridine .[1][2]

  • Propagation: This "4-chloro" impurity is structurally similar to the desired intermediate and competes in the subsequent coupling reaction with 2-mercapto-5-methoxybenzimidazole, eventually oxidizing to form Impurity H.[1][2]

Pathway Visualization (DOT Diagram)

The following diagram illustrates the bifurcation between the Desired Pathway and the Impurity Pathway.

Omeprazole_Impurity_Mechanism Start 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Reagent Reagent: SOCl2 / DCM Start->Reagent Desired_Int Desired Intermediate: 2-Chloromethyl-4-methoxy-pyridine Reagent->Desired_Int Primary Reaction (OH -> Cl) Impurity_Int Impurity Precursor: 2-Chloromethyl-4-chloro-pyridine Reagent->Impurity_Int Side Reaction (OCH3 -> Cl) High Temp / Excess SOCl2 Coupling Coupling with Mercapto-Benzimidazole Desired_Int->Coupling Impurity_Int->Coupling Omeprazole_Sulfide Omeprazole Sulfide Coupling->Omeprazole_Sulfide Main Path Impurity_Sulfide 4-Desmethoxy-4-chloro Omeprazole Sulfide Coupling->Impurity_Sulfide Impurity Path Oxidation Oxidation (m-CPBA) Omeprazole_Sulfide->Oxidation Impurity_Sulfide->Oxidation Final_API Omeprazole API Oxidation->Final_API Final_Impurity Impurity H (4-Desmethoxy-4-chloro) Oxidation->Final_Impurity

Caption: Mechanistic bifurcation during the chlorination step leading to Impurity H formation.

Experimental Protocols & Control Strategies

To minimize Impurity H, the chlorination step must be tightly controlled. Below is a validated protocol designed to suppress the


 side reaction, followed by a protocol to synthesize the impurity standard for analytical validation.
A. Optimized Synthesis Protocol (Minimizing Impurity H)

Objective: Convert hydroxymethyl pyridine to chloromethyl pyridine while retaining the 4-methoxy group.

  • Preparation: Charge 10.0 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine into a reactor with 100 mL of Dichloromethane (DCM).

  • Temperature Control (Critical): Cool the solution to 0°C – 5°C .

    • Reasoning: Low temperature kinetically favors the substitution of the aliphatic hydroxyl group (lower activation energy) over the aromatic methoxy substitution.

  • Reagent Addition: Slowly add 1.05 equivalents of Thionyl Chloride (

    
    ) dissolved in DCM over 60 minutes.
    
    • Control Point: Do not exceed 1.1 equivalents. Excess

      
       acts as a chlorinating agent for the aromatic ring.
      
  • Quenching: Immediately upon reaction completion (monitor by TLC/HPLC), quench the reaction with cold 5% Sodium Bicarbonate solution.

    • Reasoning: Prolonged exposure to acidic byproducts promotes the de-methoxylation.

B. Synthesis of Impurity Standard (For Reference)

Objective: Intentionally synthesize 4-Desmethoxy-4-chloro Omeprazole for use as a reference standard.

  • Precursor Synthesis:

    • React 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with 5.0 equivalents of

      
       at reflux temperature (40°C)  for 4 hours.
      
    • Isolate the resulting 2-chloromethyl-4-chloro-3,5-dimethylpyridine by evaporation and crystallization from hexane.

  • Coupling:

    • Dissolve 2.0 g of the 4-chloro precursor and 1.8 g of 2-mercapto-5-methoxybenzimidazole in 50 mL Ethanol.

    • Add 2.2 equivalents of NaOH (1M solution). Stir at reflux for 3 hours.

    • Isolate the sulfide intermediate.

  • Oxidation:

    • Dissolve the sulfide in DCM/Methanol.

    • Add 0.95 equivalents of m-Chloroperbenzoic acid (m-CPBA) at -10°C.

    • Quench and purify via column chromatography (Silica gel, EtOAc/Hexane gradient).[2]

Analytical Characterization

Detecting Impurity H requires a specific HPLC method capable of resolving the chloro-analog from the parent API. The chlorine atom significantly increases lipophilicity, shifting the retention time.

HPLC Method Parameters
ParameterCondition
Column C18 (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer pH 7.6
Mobile Phase B Acetonitrile
Gradient 0-10 min: 15% B

30% B; 10-25 min: 30% B

50% B
Flow Rate 1.0 mL/min
Detection UV at 305 nm (Specific for the benzimidazole chromophore)
Retention Time Impurity H elutes after Omeprazole (Relative Retention Time

1.2 - 1.3 due to Cl lipophilicity).[1][2][5]

References

  • European Patent Office. (2001).[2] EP1085019A1 - Omeprazole synthesis.[2][6] Retrieved from

  • Rasayan Journal of Chemistry. (2024). Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-Dimethyl-4-Methoxypyridine. Retrieved from [Link]

  • ResearchGate. (2025). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Characterization and Biological Impact of 4-Desmethoxy-4-chloro Omeprazole in Pharmaceutical Development

Executive Summary 4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4), recognized pharmacopeially as Omeprazole Impurity H (EP) or the Omeprazole 4-chloro analog (USP) , is a critical process-related impurity in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4), recognized pharmacopeially as Omeprazole Impurity H (EP) or the Omeprazole 4-chloro analog (USP) , is a critical process-related impurity in the synthesis of proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole.[1][2][]

Unlike the active pharmaceutical ingredient (API), this analog involves the substitution of the electron-donating methoxy group (-OCH₃) on the pyridine ring with an electron-withdrawing chlorine atom (-Cl).[1][2][] This structural modification fundamentally alters the molecule's pKa, stability, and acid-activation kinetics, rendering it pharmacologically suboptimal while introducing potential genotoxic risks that require rigorous control under ICH M7 guidelines.[1][2][]

This guide details the formation, structure-activity relationship (SAR), and analytical control strategies for this impurity.[1][2][]

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Common Name 4-Desmethoxy-4-chloro Omeprazole
Pharmacopeial Designation Omeprazole Impurity H (EP)
CAS Number 863029-89-4
IUPAC Name 5-methoxy-2-[(4-chloro-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Molecular Formula C₁₆H₁₆ClN₃O₂S
Molecular Weight 349.83 g/mol
Solubility Low aqueous solubility; soluble in organic solvents (MeOH, ACN)
Appearance Pale Beige to Off-White Solid

Formation and Synthetic Origin

The presence of 4-Desmethoxy-4-chloro Omeprazole is typically a consequence of upstream raw material contamination or incomplete nucleophilic substitution during the synthesis of the pyridine intermediate.[1][2][]

The "Wrong Intermediate" Pathway

Omeprazole synthesis generally involves the coupling of a benzimidazole thiol with a pyridine derivative.[1][2][] The specific pyridine required is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine .[1][2][][4]

  • Root Cause: If the precursor 4-nitro or 4-chloro pyridine intermediate is not fully converted to the 4-methoxy form before the coupling step, the chloro-analog persists.[1][2][]

  • Reaction: The 4-chloro-pyridine intermediate couples with 5-methoxy-2-mercaptobenzimidazole to form the Sulfide Intermediate (Impurity G) , which is subsequently oxidized to the Sulfoxide (Impurity H).[1][2][]

Visualization of Formation Pathway

The following diagram illustrates the divergence in synthesis leading to the active drug versus the impurity.

SynthesisPath Precursor 2,3,5-Trimethylpyridine N-oxide derivative Inter_Cl Intermediate: 4-Chloro-2-chloromethyl pyridine Precursor->Inter_Cl Incomplete Substitution Inter_OMe Intermediate: 4-Methoxy-2-chloromethyl pyridine Precursor->Inter_OMe Methoxylation (Standard Route) Impurity_Sulfide Sulfide Impurity (Impurity G) Inter_Cl->Impurity_Sulfide + Benzimidazole API_Sulfide Omeprazole Sulfide (Pyrmetazole) Inter_OMe->API_Sulfide + Benzimidazole Benzimidazole Reactant: 5-Methoxy-2- mercaptobenzimidazole Impurity_H 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Impurity_Sulfide->Impurity_H Oxidation (m-CPBA) Omeprazole Omeprazole (API) API_Sulfide->Omeprazole Oxidation (m-CPBA)

Figure 1: Divergent synthesis pathway showing the origin of Impurity H due to incomplete methoxylation of the pyridine ring.[1][2][]

Biological Activity and SAR Analysis[1][2][3]

Mechanism of Action Failure (Pharmacological Potency)

Omeprazole is a prodrug.[1][2][] Its biological activity relies on an acid-catalyzed rearrangement within the parietal cell canaliculus (pH < 1) to form the active sulfenamide species, which then covalently binds to cysteine residues of the H+/K+ ATPase.[1][2][]

The pKa Criticality:

  • Omeprazole: The 4-methoxy group on the pyridine is a strong electron-donating group (EDG) .[1][2][] This increases electron density on the pyridine nitrogen, raising its pKa (~4.0).[1][2][] This basicity is essential for the initial protonation that triggers the rearrangement.[1][2][]

  • Impurity H (4-Chloro): Chlorine is an electron-withdrawing group (EWG) via induction.[1][2][] This significantly reduces the electron density on the pyridine nitrogen, lowering its pKa.[1][2][]

  • Result: The 4-chloro analog is far less basic.[1][2][] At physiological or even canalicular pH, it is less likely to protonate and undergo the rearrangement to the active sulfenamide.[1][2][] Consequently, Impurity H exhibits significantly reduced or negligible antisecretory activity compared to Omeprazole.[1][2][]

Toxicology and Genotoxicity (ICH M7)

While less pharmacologically active, the primary concern with Impurity H is toxicological.[1][2][]

  • Structural Alert: Halogenated pyridines and their derivatives are often flagged in in silico toxicology assessments (e.g., DEREK, SARAH) for potential mutagenicity or genotoxicity.[1][2][]

  • Qualification: Under ICH M7 guidelines, if the impurity contains a structural alert and lacks specific Ames test data, it must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic treatment, unless proven negative in genotoxicity assays.[1][2][]

  • Cytotoxicity: The presence of the chloro-group can also alter metabolic clearance (CYP450 interaction), potentially leading to different metabolite profiles than the parent drug.[1][2][]

Activation Kinetics Comparison

The following logic flow demonstrates why the impurity fails to act as an effective PPI.

SAR_Mechanism cluster_API Omeprazole (Active) cluster_Imp Impurity H (Inactive/Low Potency) API_Struct Pyridine-4-OMe (Electron Donor) API_pKa High Pyridine pKa (Protonation Ready) API_Struct->API_pKa API_Active Formation of Cyclic Sulfenamide API_pKa->API_Active + H+ API_Acid Acidic Environment (Canaliculus) API_Acid->API_pKa Imp_pKa Low Pyridine pKa (Resists Protonation) API_Acid->Imp_pKa API_Bind Irreversible Binding to H+/K+ ATPase API_Active->API_Bind Imp_Struct Pyridine-4-Cl (Electron Withdrawer) Imp_Struct->Imp_pKa Imp_Fail Slow/No Rearrangement Imp_pKa->Imp_Fail + H+ Imp_NoBind Minimal/No Binding to Target Imp_Fail->Imp_NoBind

Figure 2: Structure-Activity Relationship (SAR) comparison. The electron-withdrawing chlorine prevents the necessary protonation for drug activation.[1][2][]

Analytical Methodologies

Detecting and quantifying Impurity H requires high-resolution chromatography due to its structural similarity to Omeprazole.[1][2][]

HPLC/UPLC Detection Protocol

Standard Pharmacopeial methods (EP/USP) utilize C8 or C18 columns with phosphate buffer/acetonitrile gradients.[1][2][]

  • Column: C8 (Octylsilane), 4.6 mm x 15 cm, 5 µm (or equivalent).[1][2][]

  • Mobile Phase A: Phosphate buffer (pH ~7.[1][2][]6) diluted with Acetonitrile (Standard ratio 3:1).

  • Mobile Phase B: Phosphate buffer diluted with Acetonitrile (Standard ratio 1:3).[1][2][]

  • Detection: UV at 280 nm.[2][]

  • Relative Retention Time (RRT): Impurity H is typically more lipophilic than Omeprazole due to the Cl vs OMe substitution.[1][2][]

    • Omeprazole RRT: 1.00

    • Impurity H RRT: ~0.8 - 0.9 (Method dependent; often elutes before Omeprazole in certain isocratic modes, but after in reverse-phase gradients depending on pH).[1][2][] Note: Consult specific EP monograph for exact RRT as it varies by method version.[2]

Identification Criteria
  • Mass Spectrometry (LC-MS):

    • Omeprazole [M+H]⁺: m/z 346.[1][2][]

    • Impurity H [M+H]⁺: m/z 350/352 (Characteristic chlorine isotope pattern 3:1).[1][2][]

  • NMR: The absence of the methoxy singlet at ~3.7 ppm (pyridine ring) and the shift of adjacent aromatic protons confirm the substitution.[1][2][]

References

  • European Pharmacopoeia (Ph.[1][2][][4] Eur.) . Omeprazole Monograph 0626. European Directorate for the Quality of Medicines (EDQM).[1][2][] [1][2][]

  • United States Pharmacopeia (USP) . Omeprazole: Impurity Table. USP-NF Online.[1][2][] [1][2][]

  • Saini, S. et al. (2019).[1][2][][4] "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review". International Journal of PharmTech Research, 12(3): 57-70.[1][2][][4]

  • International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • PubChem . Compound Summary: 4-Desmethoxy-4-chloro Omeprazole Sulfide (Precursor).[1][2][][5] National Library of Medicine.[1][2][] [1][2][]

Sources

Foundational

Mechanistic Insight and Control Strategy: 4-Desmethoxy-4-chloro Omeprazole

Executive Summary 4-Desmethoxy-4-chloro Omeprazole (commonly designated as Impurity H in European Pharmacopoeia or 4-Chloro Omeprazole ) is a critical process-related impurity in the synthesis of Omeprazole and Esomepraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Desmethoxy-4-chloro Omeprazole (commonly designated as Impurity H in European Pharmacopoeia or 4-Chloro Omeprazole ) is a critical process-related impurity in the synthesis of Omeprazole and Esomeprazole. Unlike the active pharmaceutical ingredient (API), which possesses an electron-donating methoxy group at the 4-position of the pyridine ring, this impurity carries an electron-withdrawing chlorine atom.

This structural deviation fundamentally alters its degradation kinetics. While it shares the acid-labile sulfoxide core of the parent drug, the chloropyridine moiety introduces a high susceptibility to Nucleophilic Aromatic Substitution (


) . This guide details the degradation mechanisms, providing a self-validating control strategy for researchers characterizing this specific impurity.

Part 1: Molecular Architecture and Reactivity Profile

To understand the degradation, one must first analyze the electronic environment of the molecule.

FeatureOmeprazole (API)4-Desmethoxy-4-chloro Omeprazole (Impurity H)Mechanistic Impact
Pyridine C-4 Substituent Methoxy (-OMe)Chlorine (-Cl)Critical: Cl is a good leaving group; OMe is not.
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I, -M)Cl lowers the pKa of the pyridine nitrogen, reducing its basicity and nucleophilicity.
Primary Instability Acid-catalyzed rearrangementHydrolysis (

) & Acid-catalyzed rearrangement
Impurity H is more susceptible to hydrolysis but potentially less reactive in acid rearrangement than the API.

Part 2: Degradation Pathways

Pathway A: Nucleophilic Aromatic Substitution ( )

Trigger: Aqueous conditions (Neutral/Alkaline), Methanol (Process solvent).

The most distinct degradation pathway for Impurity H is the displacement of the chlorine atom. In the presence of hydroxide ions (hydrolysis) or methoxide (during synthesis), the chlorine is displaced.

  • Hydrolysis: Water or hydroxide attacks the C-4 position of the pyridine ring.

  • Intermediate: Formation of a Meisenheimer-like complex (transition state).

  • Elimination: Chloride ion (

    
    ) is expelled.
    
  • Product: 4-Hydroxy Omeprazole (also known as "Omeprazole Pyridone" or Impurity 4-Desmethyl).[1]

Note: If the nucleophile is Methanol/Methoxide, Impurity H converts into the API (Omeprazole). This makes Impurity H a "precursor impurity."

Pathway B: Acid-Mediated Rearrangement (The "Craven" Mechanism)

Trigger: Acidic pH (< 6.0).

Like Omeprazole, Impurity H contains a sulfoxide linked to a benzimidazole. However, the kinetics differ.

  • Protonation: The benzimidazole N-3 is protonated.

  • Intramolecular Attack: The pyridine nitrogen attacks the electrophilic sulfur atom.

    • Expert Insight: Due to the electron-withdrawing Cl, the pyridine nitrogen in Impurity H is less nucleophilic than in Omeprazole. Consequently, Impurity H often displays slower acid degradation kinetics than the parent drug.

  • Spiro-Intermediate: Formation of the spiro-dihydrobenzimidazole species.

  • Product: Conversion to sulfenamides and subsequent fragmentation.

Pathway C: Oxidative Stress

Trigger: Peroxides, Oxygen, Metal ions.

The sulfoxide sulfur is susceptible to further oxidation to the Sulfone (Impurity D analog) or oxidation of the pyridine nitrogen to the N-Oxide .

Part 3: Visualization of Pathways

The following diagram illustrates the divergent pathways: the unique hydrolytic instability of the Chloro-group versus the shared sulfoxide rearrangement.

DegradationPathways ImpurityH 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Hydrolysis Pathway A: Hydrolysis (SNAr) (pH > 7, Aqueous) ImpurityH->Hydrolysis AcidRearrange Pathway B: Acid Rearrangement (pH < 6) ImpurityH->AcidRearrange Oxidation Pathway C: Oxidation (H2O2 / Peroxides) ImpurityH->Oxidation ImpurityOH 4-Hydroxy Omeprazole (Pyridone Analog) Hydrolysis->ImpurityOH - Cl⁻ Spiro Spiro-Intermediate (Slower formation due to Cl) AcidRearrange->Spiro + H⁺ Sulfenamide Sulfenamide/Sulfenic Acid Degradants Spiro->Sulfenamide Sulfone 4-Chloro Omeprazole Sulfone Oxidation->Sulfone + [O]

Figure 1: Divergent degradation pathways of 4-Desmethoxy-4-chloro Omeprazole showing hydrolytic (SNAr), acidic, and oxidative routes.[2]

Part 4: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

To validate the pathways described above, use the following self-validating protocol. This design ensures mass balance and specificity.

Objective: Differentiate between


 hydrolysis and acid rearrangement.
Stress ConditionReagent/ConditionDurationExpected OutcomeValidation Check
Acid Hydrolysis 0.1 N HCl1-4 hours (Ambient)Formation of Sulfenamides (colored/fluorescent).Peak purity of parent should decrease; appearance of late-eluting hydrophobic fragments.
Base Hydrolysis 0.1 N NaOH2-6 hours (Ambient)Specific to Impurity H: Conversion to 4-Hydroxy Omeprazole.Check for disappearance of Cl-isotope pattern in MS; appearance of mass [M-Cl+OH].
Oxidation 3%

2-4 hours (Ambient)Formation of Sulfone (+16 Da).Mass shift +16 Da.
Photolytic UV (254 nm)1.2 million lux hoursRadical degradation/Dechlorination.Complex mixture; check for dechlorinated species.
Protocol 2: HPLC-UV/MS Detection Strategy

Because Impurity H and Omeprazole are structurally similar, separation requires a high-pH stable column to prevent on-column degradation during analysis.

  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Agilent Zorbax Extend), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia). High pH is critical to suppress acid rearrangement during the run.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0 min: 15% B

    • 20 min: 80% B (Linear Ramp)

  • Detection:

    • UV: 280 nm (Benzimidazole characteristic) and 305 nm.

    • MS: Positive ESI. Look for the characteristic Chlorine isotope pattern (

      
      ) in the parent ion (
      
      
      
      ).

Part 5: Method Validation Workflow (DOT)

This diagram outlines the decision tree for validating the specificity of the analytical method for Impurity H.

ValidationWorkflow Start Start Validation Impurity H Spike Spike Impurity H into Omeprazole Sample Start->Spike SepCheck Check Resolution (Rs) (Impurity H vs Omeprazole) Spike->SepCheck Pass Rs > 1.5? Proceed to Stress SepCheck->Pass Yes Fail Rs < 1.5 Adjust pH/Gradient SepCheck->Fail No StressTest Perform Base Stress (0.1 N NaOH) Pass->StressTest CheckProd Identify Degradant (4-Hydroxy Omeprazole) StressTest->CheckProd Confirm Confirm Mass Balance & Specificity CheckProd->Confirm Detected

Figure 2: Analytical Method Validation Workflow for ensuring specificity between Impurity H and its hydrolytic degradants.

References

  • European Pharmacopoeia (Ph. Eur.) . Omeprazole Monograph: Impurity H. 4-Desmethoxy-4-chloro Omeprazole.[4]

  • Sriram Chem . 4-Desmethoxy-4-chloro Omeprazole Reference Standard (Catalog No. SPO027-61).[4] Link

  • Cayman Chemical . Omeprazole Impurity Standards and Degradation Pathways. Link

  • Reddy, P. et al. "Identification and characterization of process related impurities in Omeprazole." Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Guidelines . Q1A(R2) Stability Testing of New Drug Substances and Products. Link

Sources

Exploratory

Solubility Profile and Characterization of 4-Desmethoxy-4-chloro Omeprazole

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 4-Desmethoxy-4-chloro Omeprazole (commonly designated as Omeprazole Impurity H )...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 4-Desmethoxy-4-chloro Omeprazole (commonly designated as Omeprazole Impurity H ).

Technical Guide for Process Chemists and Analytical Scientists

Executive Summary & Chemical Identity

4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4) is a critical process impurity in the synthesis of the proton pump inhibitor Omeprazole.[1] Structurally, it differs from the parent drug by the substitution of the methoxy group (-OCH₃) at the 4-position of the pyridine ring with a chlorine atom (-Cl).

This structural modification significantly alters the lipophilicity and solubility profile of the molecule, impacting purification strategies during Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Identification
ParameterDetail
Common Name 4-Desmethoxy-4-chloro Omeprazole (Omeprazole Impurity H)
IUPAC Name 5-methoxy-2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
CAS Number 863029-89-4 (Sulfoxide form)
Molecular Formula C₁₆H₁₆ClN₃O₂S
Molecular Weight 349.83 g/mol
Structural Change Pyridine C4: -OCH₃ (Omeprazole) → -Cl (Impurity H)

Theoretical Solubility Analysis (Structure-Property Relationship)

To understand the solubility behavior of this impurity without exhaustive empirical data, we apply Structure-Property Relationship (SPR) principles comparing it to the well-characterized parent compound, Omeprazole.

The "Chloro Effect" on Polarity

The substitution of an electron-donating Methoxy group with an electron-withdrawing Chlorine atom introduces two major physicochemical shifts:

  • Increased Lipophilicity: The chloro group is significantly more hydrophobic than the methoxy group. This increases the partition coefficient (LogP), making the impurity less soluble in polar media (water, buffers) and more soluble in non-polar organic solvents (DCM, Toluene) compared to Omeprazole.

  • Reduced Hydrogen Bonding: The loss of the ether oxygen removes a potential hydrogen bond acceptor site, further decreasing aqueous solubility.

Predicted vs. Observed Solubility Trends
  • Aqueous Media: Lower solubility than Omeprazole (which is already very slightly soluble).[]

  • Chlorinated Solvents (DCM, Chloroform): High solubility; likely higher than Omeprazole due to favorable halogen-halogen interactions and dipole matching.

  • Alcohols (Methanol, Ethanol): Moderate solubility; likely slightly lower than Omeprazole due to reduced polarity.

Solubility Profile in Key Solvents

The following data aggregates qualitative and quantitative insights from synthesis patents and certificate of analysis (CoA) data for reference standards.

Table 1: Qualitative Solubility Matrix
Solvent ClassSolventSolubility RatingProcess Implication
Aqueous Water (pH 7)Insoluble Precipitates out during aqueous workups.
NaOH (0.1 M)Soluble Dissolves due to deprotonation of the benzimidazole NH (pKa ~8.8).
Polar Aprotic DMSOHigh (>25 mg/mL) Ideal solvent for NMR and stock solution preparation.
DMFHigh Suitable for reaction medium.
Polar Protic MethanolSparingly Soluble Used for recrystallization (Impurity H often crystallizes out before Omeprazole).
EthanolSparingly Soluble Lower solubility than in Methanol.[3]
Chlorinated Dichloromethane (DCM)Freely Soluble Primary extraction solvent; retains Impurity H during organic phase separation.
ChloroformSoluble Alternative extraction solvent.
Non-Polar TolueneSlightly Soluble Potential anti-solvent for purification.

Critical Insight: The solubility differential in Methanol/Water mixtures is the primary mechanism for purging this impurity. Omeprazole is more soluble in methanol than Impurity H, allowing Impurity H to be removed via filtration of the crude precipitate or retained in the mother liquor depending on the specific ratio.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the precise saturation solubility of 4-Desmethoxy-4-chloro Omeprazole in a specific solvent system using HPLC quantification.

Reagents & Equipment
  • Analyte: 4-Desmethoxy-4-chloro Omeprazole Reference Standard (>98% purity).

  • Solvents: HPLC Grade (Methanol, Water, Acetonitrile).

  • Equipment: Orbital Shaker, Centrifuge, 0.22 µm PTFE Syringe Filters, HPLC System (UV Detector).

Workflow Diagram (DOT)

The following diagram illustrates the self-validating workflow for solubility determination.

SolubilityProtocol Start Start: Weigh Excess Solid (~10 mg) AddSolvent Add 1.0 mL Solvent (Methanol, Buffer, etc.) Start->AddSolvent Equilibration Equilibrate: Shake at 25°C (24 - 48 Hours) AddSolvent->Equilibration CheckSolid Visual Check: Is solid still present? Equilibration->CheckSolid AddMoreSolid Add more solid CheckSolid->AddMoreSolid No (Dissolved) Centrifuge Centrifuge & Filter (0.22 µm PTFE) CheckSolid->Centrifuge Yes (Saturated) AddMoreSolid->Equilibration Dilute Dilute Filtrate (Mobile Phase) Centrifuge->Dilute HPLC HPLC Analysis (Quantify vs Std Curve) Dilute->HPLC

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

Detailed Methodology
  • Preparation: Weigh approximately 10 mg of 4-Desmethoxy-4-chloro Omeprazole into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly.

  • Equilibration: Place the vial on an orbital shaker at 25°C ± 0.5°C. Shake at 200 RPM for 24 hours.

    • Self-Validation Step: Visually confirm undissolved solid remains. If the solution is clear, add more solid (5 mg increments) until saturation is maintained.

  • Sampling: Centrifuge the vial at 10,000 RPM for 5 minutes to pellet the solid.

  • Filtration: Draw the supernatant and filter through a 0.22 µm PTFE filter (prevents injection of micro-particles).

  • Quantification: Dilute the filtrate 1:10 or 1:100 with the HPLC mobile phase (typically Phosphate Buffer pH 7.6 : Acetonitrile) to bring the concentration within the linear range of the detector.

  • Calculation: Calculate solubility (

    
    ) using the external standard method:
    
    
    
    

Formation & Purification Logic

Understanding how this impurity forms dictates the solvent choice for its removal.

Formation Pathway

The impurity arises from the use of 4-chloro-3,5-dimethyl-2-chloromethylpyridine (instead of the 4-methoxy analog) or incomplete methoxylation of the intermediate.

ImpurityFormation Precursor 4-Chloro-Pyridine Derivative Coupling Coupling with Mercaptobenzimidazole Precursor->Coupling Sulfide Chloro-Sulfide Intermediate Coupling->Sulfide Oxidation Oxidation (mCPBA or H2O2) Sulfide->Oxidation ImpurityH Impurity H (4-Desmethoxy-4-chloro Omeprazole) Oxidation->ImpurityH

Figure 2: Synthesis pathway leading to the formation of Impurity H.

Purification Strategy (Solubility-Based)
  • Recrystallization: Since Impurity H is less soluble in polar protic solvents than Omeprazole, a crystallization from Methanol/Water (80:20) is often effective. The impurity may precipitate first or remain undissolved if the solution is not heated to reflux.

  • pH-Dependent Wash: Both Omeprazole and Impurity H dissolve in high pH (NaOH). However, upon lowering the pH to ~9.0, Omeprazole precipitates while some impurities may remain in solution depending on their specific pKa shifts, though Impurity H tracks closely with Omeprazole due to the shared benzimidazole core.

References

  • LGC Standards. 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Reference Material Data. Retrieved from

  • PubChem. Compound Summary: 4-Desmethoxy-4-chloro Omeprazole Sulfide (CAS 220757-74-4).[4] Retrieved from

  • BOC Sciences. Omeprazole Impurity 13 (CAS 220757-74-4) Physicochemical Properties. Retrieved from

  • Google Patents. Process for preparation of Omeprazole (WO2009066309A2). Describes solvent systems for impurity purging. Retrieved from

  • CymitQuimica. 4-Desmethoxy-4-chloro Omeprazole (CAS 863029-89-4) Product Sheet.[1][5][6] Retrieved from

Sources

Foundational

4-Desmethoxy-4-chloro Omeprazole as a metabolite of Omeprazole

Structural Characterization, Impurity Profiling, and Analytical Differentiation[1] Part 1: Executive Summary & Scientific Correction Status Classification: Process-Related Impurity (USP/EP Impurity H) CAS Registry: 86302...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Impurity Profiling, and Analytical Differentiation[1]

Part 1: Executive Summary & Scientific Correction

Status Classification: Process-Related Impurity (USP/EP Impurity H) CAS Registry: 863029-89-4 (Sulfoxide), 220757-74-4 (Sulfide precursor) Molecular Formula: C₁₆H₁₆ClN₃O₂S[1]

Critical Scientific Clarification: While often analyzed alongside metabolites during pharmacokinetic (PK) studies to ensure peak purity, 4-Desmethoxy-4-chloro Omeprazole is technically a process-related impurity, not a human metabolite. [1]

Confusion often arises due to the nomenclature similarity with 4-Desmethoxy Omeprazole (a known active metabolite).[1] However, the presence of the chlorine atom at the 4-position of the pyridine ring indicates a synthetic origin—specifically, the failure of the methoxylation step during the synthesis of the pyridine intermediate or the use of chlorinated starting materials.[1] This guide addresses the compound as a critical "Metabolite-Mimic" that requires rigorous separation from true metabolites (e.g., 5-Hydroxyomeprazole) to prevent data corruption in bioanalytical assays.[1]

Part 2: Chemical Basis & Mechanism of Formation
2.1 Structural Anatomy

The core structural divergence lies in the pyridine moiety. In Omeprazole, the 4-position is occupied by a methoxy (-OCH₃) group.[1] In this impurity, a chlorine (-Cl) atom persists at this position.[1]

  • Omeprazole: 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole.[1]

  • 4-Desmethoxy-4-chloro Omeprazole: 2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole.[1][2][3][4][5]

2.2 Formation Pathway (Synthetic Failure)

The formation typically occurs during the synthesis of the intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine .[1] If the precursor 4-nitro- or 4-chloro-3,5-dimethylpyridine-N-oxide is not fully converted to the methoxy analog before coupling with the benzimidazole thiol, the chloro-analog persists.[1]

FormationPathway cluster_0 Critical Control Point Start 4-Nitro/Chloro-2,3,5-trimethylpyridine N-oxide Step1 Methoxylation Step (Target Reaction) Start->Step1 NaOCH3 / MeOH Failure Incomplete Substitution (Residual -Cl) Start->Failure Reaction Stress/Incomplete Product Omeprazole (Target) Step1->Product Success Coupling Coupling with 2-Mercapto-5-methoxybenzimidazole Failure->Coupling Carryover Impurity 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Coupling->Impurity Oxidation

Figure 1: Divergent synthesis pathway showing the origin of Impurity H due to incomplete methoxylation.[1]

Part 3: Analytical Strategy & Differentiation

Distinguishing this impurity from metabolites is critical because its lipophilicity (logP ~4.[1]2) differs from the more polar metabolites (5-hydroxy, sulfone), yet it may co-elute on standard C18 gradients if not optimized.[1]

3.1 Mass Spectrometry (LC-MS/MS) Signature

The most definitive identification method is the Chlorine Isotope Pattern .[1]

  • Omeprazole (M+H): m/z 346.1.[1]

  • Impurity H (M+H): m/z 350.1 (³⁵Cl) and 352.1 (³⁷Cl).[1]

  • Differentiation: True metabolites will not show the characteristic 3:1 intensity ratio of the M and M+2 peaks associated with chlorine.

3.2 Validated HPLC Protocol (differentiation from Metabolites)

Objective: Separate Impurity H from Omeprazole and 5-Hydroxyomeprazole.

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)High surface area for resolution of structural analogs.[1]
Mobile Phase A 10 mM Ammonium Acetate, pH 9.0High pH suppresses protonation of benzimidazole, improving peak shape.[1]
Mobile Phase B Acetonitrile : Methanol (80:[1]20)MeOH adds selectivity for the chloro-group interactions.[1]
Gradient 0-5 min: 15% B; 5-25 min: 15%→80% BShallow gradient required to separate the lipophilic chloro-impurity.[1]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 305 nmSpecific for the omeprazole backbone; minimizes solvent noise.

Self-Validating Step:

  • System Suitability: Resolution (Rs) between Omeprazole and Impurity H must be > 2.0.[1]

  • Check: If Impurity H elutes before Omeprazole, check pH. At pH > 9, the chloro-analog is less ionized and typically elutes after Omeprazole due to higher lipophilicity.[1]

Part 4: Toxicological Context (ICH M7)[1]

Unlike standard metabolites which are detoxification products, 4-Desmethoxy-4-chloro Omeprazole is a Class 3 impurity (Alerting structure, unrelated to API) under ICH M7 guidelines.[1]

  • Genotoxicity Concern: The presence of the halogenated pyridine ring raises alerts for potential alkylation activity, though specific Ames test data often clears it if controlled below the Threshold of Toxicological Concern (TTC).[1]

  • Limit: For chronic usage drugs like PPIs, the limit is typically < 1.5 µ g/day unless qualified by tox studies.

Part 5: Analytical Decision Tree

This workflow guides the researcher in identifying the peak in a complex bio-matrix or stability sample.

AnalyticalLogic Sample Unknown Peak in Omeprazole Sample RT Retention Time (RT) Relative to Omeprazole? Sample->RT Late Late Eluting (RRT > 1.1) RT->Late More Lipophilic Early Early Eluting (RRT < 0.9) RT->Early More Polar MS Mass Spec (MS) Check Late->MS Result1 Likely Metabolite (5-OH or Sulfone) Early->Result1 Iso Isotope Pattern (M/M+2) MS->Iso Check m/z 350 Result2 Impurity H (4-Desmethoxy-4-chloro) Iso->Result2 3:1 Ratio Present Result3 Other Impurity (e.g., Impurity D) Iso->Result3 No Cl Pattern

Figure 2: Decision tree for distinguishing Impurity H from physiological metabolites.

Part 6: References
  • European Pharmacopoeia (Ph.[1] Eur.) . Omeprazole Monograph 0626. Strasbourg: Council of Europe. (Defines Impurity H specifications). Link[1]

  • United States Pharmacopeia (USP) . Omeprazole: Organic Impurities. USP-NF.[1] (Lists related compound specifications). Link[1]

  • Cayman Chemical . 4-desmethoxy Omeprazole Product Data. (Clarifies the metabolite vs. impurity distinction). Link

  • PubChem . Compound Summary: 4-Desmethoxy-4-chloro Omeprazole Sulfide.[1][6][7] National Library of Medicine. Link

  • Sigma-Aldrich (Merck) .[1] Omeprazole Impurity H Certified Reference Material. (Standard for analytical validation).[1][3] Link[1]

Sources

Exploratory

Thermal Stability &amp; Degradation Profiling of 4-Desmethoxy-4-chloro Omeprazole

This technical guide provides an in-depth analysis of the thermal stability of 4-Desmethoxy-4-chloro Omeprazole (commonly designated as Impurity H in European Pharmacopoeia). It synthesizes structural activity relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the thermal stability of 4-Desmethoxy-4-chloro Omeprazole (commonly designated as Impurity H in European Pharmacopoeia). It synthesizes structural activity relationships (SAR), degradation kinetics, and validated experimental protocols for researchers handling this critical process impurity.

A Technical Guide for Pharmaceutical Development

Executive Summary & Molecular Identity

4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4) is a critical process-related impurity found in Omeprazole and Esomeprazole active pharmaceutical ingredients (APIs). Structurally, it differs from the parent drug by the substitution of the electron-donating methoxy group at the 4-position of the pyridine ring with an electron-withdrawing chlorine atom.

This substitution significantly alters the electronic environment of the sulfoxide bridge, influencing its thermal lability. While Omeprazole is notoriously unstable in acidic and thermal stress conditions, Impurity H exhibits a distinct degradation profile that requires specific handling protocols to prevent artifactual generation during analytical testing.

Parameter Technical Specification
Common Name Omeprazole Impurity H (EP); Esomeprazole Impurity H
Chemical Name 2-[(RS)-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole
Molecular Formula C₁₆H₁₆ClN₃O₂S
Molecular Weight 349.84 g/mol
Critical Storage -20°C ± 5°C (Solid); -80°C (Solution)
Primary Risk Thermal disproportionation into sulfide and sulfone analogs.

Theoretical Stability Profile: The Chloro-Effect

To understand the thermal stability of Impurity H, one must contrast it with the parent molecule, Omeprazole. The stability of the sulfoxide bond (


) is governed by the electron density of the attached aromatic rings.
Electronic Impact on the Sulfoxide Bridge

The thermal degradation of benzimidazole sulfoxides typically proceeds via two competing mechanisms:

  • Homolytic Cleavage: Thermal scission of the C–S bond, generating radical intermediates.

  • Rearrangement: Intramolecular migration of oxygen (often acid-catalyzed, but thermally accessible).

Omeprazole (Parent): The 4-methoxy group (


) is a strong electron donor (

effect), increasing electron density on the pyridine nitrogen. This facilitates protonation (pKa

4.0) and subsequent acid-catalyzed rearrangement.

Impurity H (Chloro-Analog): The 4-chloro group (


) is electron-withdrawing (

effect).
  • Decreased Basicity: The pyridine nitrogen is less basic, making Impurity H slightly more resistant to acid-catalyzed rearrangement than Omeprazole.

  • Thermal Lability: The electron-withdrawing nature destabilizes the sulfoxide bond regarding homolytic cleavage. The radical intermediates formed during thermal stress are less stabilized by the pyridine ring compared to the methoxy-analog. Consequently, Impurity H is prone to rapid thermal disproportionation , often observed as a "melt-with-decomposition" event between 130°C–150°C.

Degradation Pathway Visualization

The following diagram illustrates the primary thermal degradation pathways for Impurity H, leading to the formation of its corresponding sulfide (reduced) and sulfone (oxidized) forms.

DegradationPathway ImpurityH 4-Desmethoxy-4-chloro Omeprazole (Sulfoxide Form) [Unstable Intermediate] RadicalPair Radical Pair Formation (Homolytic Cleavage) ImpurityH->RadicalPair  Heat (>60°C)   Fragments Pyridine & Benzimidazole Fragments ImpurityH->Fragments  Severe Stress (>150°C)   Sulfide Impurity H Sulfide (Reduced Form) [Stable] RadicalPair->Sulfide  Disproportionation   Sulfone Impurity H Sulfone (Oxidized Form) [Stable] RadicalPair->Sulfone  Oxidation  

Figure 1: Thermal disproportionation pathway of Impurity H. The sulfoxide group is thermally labile, readily converting to the sulfide and sulfone analogs upon heating.[1]

Experimental Protocols for Stability Assessment

Protocol A: Solid-State Thermal Stress (Isothermal)

Objective: Determine the degradation rate constant (


) and shelf-life (

) in the solid state.

Methodology:

  • Sample Prep: Weigh 5.0 mg of Impurity H into five separate amber glass vials.

  • Conditions: Place vials in a precision oven at 60°C (accelerated) and 25°C (control).

  • Sampling: Remove one vial at

    
     hours.
    
  • Quenching: Immediately dissolve the solid in Diluent (Acetonitrile:0.1M Ammonium Acetate, 40:60 v/v, pH 9.0) to stop reactions. Note: High pH is crucial to prevent acid-induced degradation during dissolution.

  • Analysis: Analyze via HPLC (Protocol B).

Protocol B: Stability-Indicating HPLC Method

This method is optimized to separate Impurity H from its thermal degradants (Sulfide/Sulfone) and the parent Omeprazole.

Parameter Condition
Column C18 (e.g., Zorbax Eclipse XDB),

Mobile Phase A 10 mM Ammonium Acetate (pH 9.0 with

)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 15%→40% B; 15-25 min: 40%→80% B
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Sulfoxide specific) & 305 nm (Impurity profile)
Column Temp 25°C (Strictly controlled to prevent on-column degradation)

Causality Note: The use of pH 9.0 buffer is mandatory. Benzimidazole sulfoxides are acid-labile; using a neutral or acidic mobile phase will cause on-column degradation, leading to false "thermal instability" results.

Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Identify the onset of melting and decomposition.[1]

  • Pan: Hermetically sealed aluminum pan (pinhole lid).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: 10°C/min from 30°C to 200°C.

  • Expected Result: Look for a sharp endotherm (melting) immediately followed by or overlapping with an exotherm (decomposition). For Impurity H, onset is typically expected near 135°C–145°C (similar to Omeprazole).

Analytical Workflow & Data Interpretation

The following workflow ensures data integrity when characterizing this impurity.

AnalyticalWorkflow Sample Impurity H Sample (Stored at -20°C) Prep Rapid Dissolution (pH 9.0 Diluent) Sample->Prep  < 5 mins   Analysis HPLC-DAD Analysis (Protocol B) Prep->Analysis  Inject Immediate   Data Peak Area Integration & Mass Balance Analysis->Data Decision Stability Pass/Fail (Limit: <0.5% Degradation) Data->Decision

Figure 2: Analytical workflow emphasizing rapid preparation in alkaline diluent to preserve sample integrity.

Quantitative Assessment

When analyzing thermal stability data, organize results into the following format to calculate kinetics:

Time (h)Area % (Impurity H)Area % (Sulfide)Area % (Sulfone)Mass Balance %
099.80.10.099.9
2498.50.80.499.7
4897.11.50.999.5

Note: A drop in Mass Balance indicates the formation of non-chromatographic volatiles or polymeric species.

Handling & Storage Recommendations

Based on the thermal lability profile, the following storage conditions are mandatory for maintaining the integrity of 4-Desmethoxy-4-chloro Omeprazole reference standards:

  • Long-Term Storage: Store neat powder at -20°C or lower.

  • In-Solution Storage: If dissolved in organic solvent (e.g., Methanol), store at -80°C . Use within 24 hours if stored at 4°C.

  • Shipping: Dry ice or blue ice is required. Ambient shipping is acceptable only for transit times <48 hours.

  • Laboratory Handling: Avoid rotary evaporation at temperatures >30°C. Use lyophilization (freeze-drying) for solvent removal if necessary.

References

  • Council of Europe. (2023). Omeprazole Monograph 0626. European Pharmacopoeia (Ph. Eur.) 11th Edition. Link

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review. International Journal of PharmTech Research, 12(3), 57-70.

  • Rosenblatt, K. M., et al. (2005).[1] Investigations on the thermal behavior of omeprazole and other sulfoxides. Pharmazie, 60(7), 503-507.

  • LGC Standards. (n.d.). 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Product Data Sheet. Link

  • BenchChem. (2025). Synthesis of Omeprazole: A Detailed Application Note. Link

Sources

Foundational

The Synthetic Architecture of Omeprazole: Impurity Origins &amp; Control Strategies

This guide provides an in-depth technical analysis of Omeprazole synthesis, focusing specifically on the mechanistic origins of critical impurities and the process parameters required to control them. Executive Summary O...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Omeprazole synthesis, focusing specifically on the mechanistic origins of critical impurities and the process parameters required to control them.

Executive Summary Omeprazole (5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole) represents a classic challenge in chemoselectivity. Its synthesis hinges on the oxidation of a sulfide intermediate to a sulfoxide.[1][2][3] The "Achilles' heel" of this process is the sulfoxide's susceptibility to further oxidation (forming sulfones) and the pyridine nitrogen's vulnerability to N-oxidation. Furthermore, the final product is an acid-labile prodrug, requiring strict pH control during isolation to prevent acid-catalyzed rearrangement into sulfenamides. This guide dissects these pathways to provide a robust framework for impurity control.

The Synthetic Landscape: Mechanism of Action

The industrial synthesis of Omeprazole typically follows a convergent route involving the coupling of a pyridine derivative with a benzimidazole derivative, followed by a critical oxidation step.

Core Reaction Stages
  • Chlorination: 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine is converted to 2-chloromethyl-3,5-dimethyl-4-methoxypyridine (intermediate).

  • Coupling (Thioetherification): The chloromethyl pyridine reacts with 2-mercapto-5-methoxybenzimidazole in the presence of a base (NaOH) to form Pyrmetazole (Omeprazole Sulfide).

  • Selective Oxidation: Pyrmetazole is oxidized to Omeprazole using an oxidizing agent (e.g., m-CPBA, peracetic acid, or H₂O₂/catalyst).

Visualization: The Synthetic Pathway

OmeprazoleSynthesis SM1 2-chloromethyl-3,5-dimethyl- 4-methoxypyridine Sulfide Pyrmetazole (Sulfide Intermediate) SM1->Sulfide Coupling (NaOH) SM2 2-mercapto-5-methoxy- benzimidazole SM2->Sulfide Omeprazole Omeprazole (Sulfoxide API) Sulfide->Omeprazole Oxidation (k1) NOxide Impurity C (N-Oxide) Sulfide->NOxide Side Reaction Sulfone Impurity A (Sulfone) Omeprazole->Sulfone Over-Oxidation (k2)

Figure 1: The reaction pathway highlighting the critical oxidation step where selectivity determines the impurity profile.

Impurity Profiling & Mechanistic Origins

Understanding the specific structure and origin of impurities is non-negotiable for process optimization. The following designations align with European Pharmacopoeia (EP) and USP standards.

Table 1: Critical Synthesis Impurities
Impurity NameCommon DesignationStructure DescriptionMechanistic Origin
Omeprazole Sulfone Impurity A (EP/USP)Sulfonyl analogue (S=O replaced by O=S=O)Over-oxidation. The sulfoxide moiety is further oxidized.[3][4] This is the most common thermodynamic sink if the oxidant stoichiometry or temperature is uncontrolled.
Omeprazole Sulfide Impurity B (EP/USP)Thioether analogue (S=O replaced by S)Incomplete Reaction. Residual intermediate (Pyrmetazole) resulting from insufficient oxidant or premature quenching.
Omeprazole N-Oxide Impurity C (EP)Pyridine N-oxide derivativeRegioselectivity Failure. The oxidant attacks the pyridine nitrogen instead of (or in addition to) the sulfur atom.
Impurity D Impurity D (EP)5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole (Positional Isomer)Starting Material Isomerism. Often arises if the 2-mercapto-5-methoxybenzimidazole starting material contains the 6-methoxy isomer or if alkylation occurs on the wrong nitrogen tautomer.
Deep Dive: The Oxidation Selectivity Challenge

The oxidation of sulfide to sulfoxide (


) must be significantly faster than sulfoxide to sulfone (

).
  • Electrophilic Attack: The sulfur atom acts as a nucleophile attacking the electrophilic oxygen of the oxidant (e.g., peracid).

  • The Trap: Once formed, the sulfoxide oxygen is less nucleophilic than the original sulfide, but the electron-rich benzimidazole ring can donate electron density, keeping the sulfoxide reactive toward further oxidation.

  • N-Oxidation: The pyridine nitrogen is also nucleophilic. If the pH is too low (protonated pyridine) or the oxidant is too aggressive, N-oxidation competes.

Critical Process Parameters (CPPs) & Control

To ensure "Self-Validating" protocols, specific parameters must be locked down.

A. Oxidizing Agent Selection
  • m-Chloroperoxybenzoic acid (m-CPBA):

    • Pros: Fast, stoichiometric control.

    • Cons: Atom economy is poor; generates benzoic acid byproduct which must be neutralized immediately to prevent acid-degradation of Omeprazole.

    • Risk:[5] High risk of over-oxidation to Sulfone (Impurity A).[3]

  • Hydrogen Peroxide (

    
    ) + Catalyst (Molybdate/Vanadate): 
    
    • Pros: "Greener" profile.[5] The metal catalyst (e.g., Ammonium Molybdate) forms a peroxomolybdate species that transfers oxygen more selectively to sulfur.

    • Cons: Requires precise temperature control.

B. Temperature Control
  • Thermodynamic Control: The oxidation reaction is exothermic.

  • Set Point: Maintain reaction temperature between -10°C and 0°C .

  • Causality: Higher temperatures (

    
    ) increase the rate constant 
    
    
    
    (Sulfone formation) disproportionately compared to
    
    
    .
C. pH Management
  • Omeprazole is an acid-labile prodrug. In acidic media (

    
    ), it undergoes a rearrangement to form cyclic sulfenamides (the active species in vivo, but a degradation product in synthesis).
    
  • Control: The reaction mixture must be maintained at pH 8.0–9.0 during workup. Use buffers (Sodium Bicarbonate) or biphasic systems (DCM/Water + NaOH) to protect the product.

Visualization: Impurity Fate Map

ImpurityFate Sulfide Sulfide (Start) Oxidant Oxidant (mCPBA / H2O2) Sulfide->Oxidant Omeprazole Omeprazole Oxidant->Omeprazole Target Path (-10°C, 1.0 eq) Sulfone Impurity A (Sulfone) Oxidant->Sulfone Excess Oxidant (>1.1 eq) or High T NOxide Impurity C (N-Oxide) Oxidant->NOxide Lack of Regiocontrol Degradants Degradation Products (Sulfenamides) Omeprazole->Degradants Acidic Workup (pH < 7)

Figure 2: Decision tree showing how process deviations lead to specific impurity outcomes.

Experimental Protocol: Selective Oxidation

This protocol utilizes a Molybdate-catalyzed approach, superior to m-CPBA for selectivity and scalability.

Reagents:

  • Pyrmetazole (Sulfide intermediate): 10.0 g (30.4 mmol)

  • Ammonium Molybdate tetrahydrate: 0.15 g (Catalyst)

  • Hydrogen Peroxide (30% w/v): 3.5 mL (~1.1 eq)

  • Solvent: Methanol (100 mL) / Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Preparation (Cold Start): Dissolve 10.0 g of Pyrmetazole in 80 mL Methanol. Add 0.15 g Ammonium Molybdate. Cool the mixture to -5°C using an ice-salt bath.

    • Why: Cooling suppresses the kinetic pathway to the Sulfone (Impurity A).

  • Oxidant Addition: Add 3.5 mL of 30%

    
     dropwise over 30 minutes.
    
    • Control Point: Monitor internal temperature. Do not allow it to exceed 0°C. Rapid addition causes localized hot spots, leading to over-oxidation.

  • Reaction Monitoring: Stir at 0°C for 2–3 hours. Monitor by HPLC/TLC.[6]

    • Endpoint: Reaction is complete when Pyrmetazole (Impurity B) is < 0.5%.

  • Quenching: Add 10% Sodium Thiosulfate solution (20 mL) to destroy excess peroxide.

    • Why: Prevents oxidation from continuing during workup.

  • pH Adjustment (Critical): Adjust pH to ~9.0 using 1M NaOH.

    • Why: Omeprazole degrades rapidly in acidic media.[7][8]

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with water.

  • Crystallization: Evaporate solvent under reduced pressure (keep bath < 40°C). Recrystallize from Acetonitrile/Water to purge Impurity A (Sulfone is more soluble in polar organics than Omeprazole).

References

  • European Pharmacopoeia (Ph.[6][9][10] Eur.) 10.0 . Omeprazole Monograph 0626. (Defines Impurities A, B, C, D, E).

  • Saini, S. et al. (2019) .[6] "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review". International Journal of PharmTech Research.[6]

  • Esfandyari, M. et al. (2017) .[2] "H3PW12O40: An Efficient and Green Catalyst for the Facile and Selective Oxidation of Sulfides to Sulfoxides, Applied to the Last Step of the Synthesis of Omeprazole". Journal of the Iranian Chemical Society.

  • BOC Sciences . "Omeprazole Impurities and Standards". (Structural confirmation of Impurities A-E).

  • Waters Corporation . "Forced Degradation Analysis of Omeprazole Using CORTECS Columns". (Analytical separation of degradants).

Sources

Exploratory

Technical Guide: Chemical Synthesis of 4-Desmethoxy-4-chloro Omeprazole Reference Standard

Executive Summary & Strategic Context In the development of Proton Pump Inhibitors (PPIs), impurity profiling is critical for regulatory compliance (ICH M7). 4-Desmethoxy-4-chloro Omeprazole (often designated as "Impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of Proton Pump Inhibitors (PPIs), impurity profiling is critical for regulatory compliance (ICH M7). 4-Desmethoxy-4-chloro Omeprazole (often designated as "Impurity D" or a related halogenated analogue depending on the pharmacopeia) is a process-related impurity arising from the incomplete methoxylation of the pyridine precursor or the use of chlorinated intermediates.

This guide details the de novo synthesis of this reference standard. Unlike the manufacturing of Omeprazole API, which prioritizes yield and cost, the synthesis of this standard prioritizes structural fidelity and isotopic purity potential (if deuterated reagents were used).

The synthesis hinges on the construction of the 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine intermediate, which is then coupled with the standard benzimidazole fragment.

Retrosynthetic Analysis

The strategic disconnection relies on the convergent assembly of the sulfoxide core. The molecule is bisected at the sulfinyl linkage, revealing two primary precursors: the mercapto-benzimidazole and the chloromethyl-pyridine.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target 4-Desmethoxy-4-chloro Omeprazole (Target Sulfoxide) Sulfide Sulfide Intermediate (Thioether) Sulfide->Target S-Oxidation Oxidation Selective Oxidation Frag1 5-Methoxy-2-mercaptobenzimidazole (Commercially Available) Frag1->Sulfide Nucleophilic Substitution Frag2 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (Critical Intermediate) Frag2->Sulfide Coupling (SN2) Precursor 2,3,5-Collidine (Starting Material) Precursor->Frag2 N-Oxidation -> Nitration -> Cl-Rearrangement

Caption: Retrosynthetic disconnection showing the convergent assembly of the target from benzimidazole and pyridine fragments.

Experimental Protocols

Phase 1: Synthesis of the Pyridine Precursor

Target Molecule: 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine CAS: 142885-96-9

This is the most technically demanding phase. We utilize a "cascade" transformation where the 4-nitro group is displaced by chloride, and the N-oxide rearranges to the chloromethyl group simultaneously.

Step 1.1: N-Oxidation and Nitration
  • Oxidation: Dissolve 2,3,5-trimethylpyridine (Collidine) in glacial acetic acid. Add 30%

    
     dropwise at 60°C. Heat to 90°C for 6 hours.
    
  • Workup: Concentrate under vacuum. Neutralize with NaOH. Extract with DCM to yield 2,3,5-trimethylpyridine N-oxide .

  • Nitration: Dissolve the N-oxide in conc.

    
    . Add fuming 
    
    
    
    dropwise at 90-100°C.
    • Mechanism:[1][2][3] Electrophilic aromatic substitution occurs preferentially at the 4-position due to electronic activation by the N-oxide and steric direction by the methyl groups.

  • Isolation: Pour onto ice/water. Neutralize with

    
     to pH 8. Filter the yellow solid (4-nitro-2,3,5-trimethylpyridine N-oxide ).
    
Step 1.2: The "Chloro-Pummerer" Cascade (Critical Step)

This step converts the 4-nitro-N-oxide directly to the 4-chloro-2-chloromethyl derivative using Acetyl Chloride or


.
  • Reagents: 4-nitro-2,3,5-trimethylpyridine N-oxide (1.0 eq), Acetyl Chloride (3.0 eq), DCM (Solvent).

  • Procedure:

    • Suspend the nitro-N-oxide in dry DCM at 0°C.

    • Add Acetyl Chloride dropwise (Exothermic!).

    • Reflux for 4 hours.

    • Mechanistic Insight: The N-oxide oxygen is acylated.[1] Chloride attacks the 4-position (displacing

      
      ) and the 2-methyl group undergoes a Boekelheide-type rearrangement/chlorination.
      
  • Purification: Quench with ice water. Extract with DCM. Purify via Flash Column Chromatography (Hexane/EtOAc 8:2).

  • Yield: Expect 40-50%.

  • Validation:

    
     NMR (CDCl3) must show disappearance of the N-oxide signal and appearance of the 
    
    
    
    singlet at ~4.5 ppm.
Phase 2: Thioether Coupling

Target Molecule: 4-Desmethoxy-4-chloro Omeprazole Sulfide[4]

  • Reagents:

    • 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (1.0 eq)[5][6]

    • 2-Mercapto-5-methoxybenzimidazole (1.0 eq)

    • NaOH (2.2 eq)

    • Ethanol/Water (9:1 v/v)

  • Protocol:

    • Dissolve 2-Mercapto-5-methoxybenzimidazole in Ethanol/Water containing NaOH. Stir at room temperature for 30 mins to form the thiolate anion.

    • Add the Pyridine chloride (from Phase 1) portion-wise.

    • Heat to 40°C for 18 hours. Note: Do not overheat; high temps promote degradation.

    • Workup: Evaporate Ethanol. Dilute with water.[7] Extract with DCM.

    • Crystallization: Triturate the crude oil with Acetonitrile to yield an off-white solid.

Phase 3: Selective Oxidation

Target Molecule: 4-Desmethoxy-4-chloro Omeprazole (Sulfoxide)

  • Reagent: m-Chloroperoxybenzoic acid (mCPBA), 70-75% purity.

  • Solvent: Chloroform or DCM.

  • Protocol:

    • Dissolve the Sulfide (from Phase 2) in DCM. Cool to -10°C to -5°C .

    • Dissolve mCPBA (0.95 eq) in DCM and add dropwise over 45 minutes.

    • Critical Control: Use slightly less than stoichiometric oxidant to prevent over-oxidation to the Sulfone (an impurity of the impurity).

    • Stir at 0°C for 30 minutes. Quench with 10%

      
       (sodium thiosulfate) to destroy peroxides.
      
    • Wash with saturated

      
      .
      
  • Purification: The crude product often contains sulfone. Purify via Preparative HPLC or recrystallization from Acetone/Hexane.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,3,5-Collidine NOxide N-Oxide Intermediate Start->NOxide H2O2/HOAc Nitro 4-Nitro N-Oxide NOxide->Nitro HNO3/H2SO4 PyridineCl 4-Cl-2-Chloromethyl Pyridine Nitro->PyridineCl AcCl or POCl3 (Rearrangement) Sulfide Sulfide (Thioether) PyridineCl->Sulfide + Benzimidazole NaOH/EtOH Benzimidazole 5-Methoxy-2- mercaptobenzimidazole Benzimidazole->Sulfide Final 4-Desmethoxy-4-chloro Omeprazole Sulfide->Final mCPBA -10°C

Caption: Step-by-step forward synthesis workflow from raw materials to final reference standard.

Quantitative Data & Specifications

Process Parameters Table
ParameterPhase 1 (Pyridine Synthesis)Phase 2 (Coupling)Phase 3 (Oxidation)
Key Reagent Acetyl Chloride / POCl3NaOH / EthanolmCPBA (0.95 eq)
Temperature Reflux (40-60°C)40°C-10°C to 0°C
Time 4 Hours18 Hours45 Mins
Critical Risk Explosion (N-oxide + Acylating agent)Hydrolysis of ChloromethylOver-oxidation to Sulfone
Expected Yield 45%90-95%75-80%
Analytical Characterization (Expected)
  • Mass Spectrometry (ESI+):

    • Target Mass: ~333.8 Da (Sulfide) / ~349.8 Da (Sulfoxide).

    • Isotope Pattern: Distinct Chlorine pattern (

      
       / 
      
      
      
      ratio of 3:1).
  • H-NMR (400 MHz, CDCl3):

    • Pyridine Ring:[2][8][9][10][11] Absence of the 4-methoxy singlet (usually ~3.7 ppm). Presence of methyl singlets at positions 3 and 5.

    • Linker: AB system for

      
       (due to chiral sulfoxide center) at ~4.7 ppm.
      

References

  • BenchChem. (2025).[8] Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Retrieved from

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review. International Journal of PharmTech Research. Retrieved from

  • European Patent Office. (1999). EP0899268A2: Process for the preparation of omeprazole and intermediate compounds. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11019637, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. Retrieved from [5]

  • Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides.[1] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[1] (Foundational chemistry for the pyridine rearrangement).

Sources

Foundational

4-Desmethoxy-4-chloro Omeprazole Sulfide: Technical Profile &amp; Control Strategy

Content Type: Technical Whitepaper Subject: Impurity Profiling, Synthesis, and Control of CAS 220757-74-4 Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers Executive Summary In the high-st...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Impurity Profiling, Synthesis, and Control of CAS 220757-74-4 Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

In the high-stakes environment of proton pump inhibitor (PPI) development, impurity profiling is a Critical Quality Attribute (CQA). 4-Desmethoxy-4-chloro Omeprazole Sulfide (CAS 220757-74-4) represents a significant process-related impurity in the synthesis of Omeprazole and Esomeprazole. Structurally characterized by the substitution of the 4-methoxy group on the pyridine ring with a chlorine atom, this compound serves as both a critical reference standard for quality control and a potential genotoxic impurity (PGI) due to the reactivity of the halogenated pyridine moiety.

This guide provides an exhaustive technical analysis of this derivative, detailing its formation mechanism, establishing a robust synthesis protocol for reference standard generation, and defining analytical strategies for its detection and quantification.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before addressing synthesis and control, the molecular architecture must be defined. The presence of the chlorine atom introduces a distinct isotopic signature and alters the lipophilicity compared to the parent Omeprazole sulfide.

PropertyDescription
Common Name 4-Desmethoxy-4-chloro Omeprazole Sulfide
IUPAC Name 5-Methoxy-2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
CAS Number 220757-74-4
Molecular Formula C₁₆H₁₆ClN₃OS
Molecular Weight 333.84 g/mol
Key Functional Groups Chloropyridine, Benzimidazole, Thioether (Sulfide)
Isotopic Signature Distinct M and M+2 peaks (3:1 ratio) in Mass Spectrometry due to Chlorine
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water

Formation Mechanism & Causality

Understanding the origin of this impurity is the first step in mitigation. The formation of 4-Desmethoxy-4-chloro Omeprazole Sulfide is directly linked to the quality of the pyridine intermediate used in the coupling reaction.

The Mechanistic Divergence

In the standard Omeprazole synthesis, the key coupling occurs between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine .

However, the pyridine ring is often synthesized from a 4-nitro or 4-chloro precursor. If the nucleophilic substitution (methoxylation) at the 4-position is incomplete before the chlorination of the methyl group, the 4-chloro-2-chloromethyl pyridine intermediate persists. When this "rogue" intermediate enters the coupling stage, it reacts with the benzimidazole thiol to form the target impurity.

Pathway Visualization

The following diagram illustrates the parallel pathways: the intended route versus the impurity-generating route.

Omeprazole_Impurity_Pathway Start Precursor (4-Nitro/Chloro Pyridine) Methoxylation Step 1: Methoxylation (Target: 4-Methoxy) Start->Methoxylation Failure Incomplete Reaction or Side Reaction Start->Failure Process Deviation Correct_Int Intermediate A (4-Methoxy-2-chloromethyl pyridine) Methoxylation->Correct_Int Coupling_Correct Coupling with Benzimidazole Thiol Correct_Int->Coupling_Correct Product Omeprazole Sulfide (Target Intermediate) Coupling_Correct->Product Rogue_Int Intermediate B (4-Chloro-2-chloromethyl pyridine) Failure->Rogue_Int Coupling_Impurity Coupling with Benzimidazole Thiol Rogue_Int->Coupling_Impurity Impurity 4-Desmethoxy-4-chloro Omeprazole Sulfide Coupling_Impurity->Impurity

Figure 1: Mechanistic divergence showing the origin of the 4-chloro impurity during the pyridine synthesis and subsequent coupling stages.

Synthesis Protocol: Reference Standard Generation

To validate analytical methods, researchers must synthesize a high-purity reference standard of the impurity. This protocol utilizes the "rogue" intermediate intentionally to force the formation of the 4-chloro derivative.

Experimental Design
  • Objective: Synthesize >98% pure 4-Desmethoxy-4-chloro Omeprazole Sulfide.

  • Principle: Nucleophilic substitution (S-alkylation) of a thiol with an alkyl halide under basic conditions.

Materials
  • Substrate A: 2-Mercapto-5-methoxybenzimidazole (10.0 mmol)

  • Substrate B: 2-Chloromethyl-4-chloro-3,5-dimethylpyridine Hydrochloride (10.0 mmol)

  • Base: Sodium Hydroxide (NaOH) (22.0 mmol)

  • Solvent: Ethanol (95%) and Water mixture (4:1 ratio)

Step-by-Step Methodology
  • Preparation of Thiolate Anion:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Mercapto-5-methoxybenzimidazole (1.80 g, 10 mmol) in Ethanol/Water (40 mL).

    • Add NaOH (0.88 g, 22 mmol) dissolved in minimal water (5 mL) dropwise.

    • Mechanism Note: The extra equivalent of base neutralizes the HCl salt of the pyridine and deprotonates the thiol to form the highly nucleophilic thiolate anion (

      
      ).
      
    • Stir at room temperature for 30 minutes until the solution is clear.

  • Coupling Reaction:

    • Cool the reaction mixture to 10–15°C using an ice-water bath.

    • Slowly add 2-Chloromethyl-4-chloro-3,5-dimethylpyridine Hydrochloride (2.26 g, 10 mmol) portion-wise over 15 minutes.

    • Critical Control: Maintain temperature <20°C during addition to prevent exothermic degradation.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–5 hours.

    • Monitoring: Check progress via TLC (Mobile phase: DCM/Methanol 9:1). The spot for the thiol (

      
      ) should disappear.
      
  • Isolation and Purification:

    • Evaporate the ethanol under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Dilute the residue with water (50 mL).

    • Adjust the pH of the aqueous suspension to 7.5–8.0 using dilute acetic acid. This precipitates the free base form of the sulfide.

    • Filter the solid and wash with cold water (2 x 20 mL) to remove inorganic salts.

    • Recrystallization: Dissolve the crude solid in hot Acetonitrile or Ethyl Acetate. Cool slowly to 4°C to crystallize.

    • Dry the crystals in a vacuum oven at 40°C for 12 hours.

Analytical Characterization Strategy

Detecting this impurity requires distinguishing it from the parent sulfide and other analogs. The chlorine atom provides a unique handle for identification.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 25 minutes.

  • Detection: UV at 280 nm (Benzimidazole absorption) and 305 nm.

  • Retention Time: The 4-chloro derivative is significantly more lipophilic than Omeprazole Sulfide (due to Cl vs OMe). Expect it to elute later (higher

    
    ) than the parent sulfide.
    
Mass Spectrometry (LC-MS/MS)

This is the definitive confirmation method.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Parent Mass: 334.06 Da (

    
    ).
    
  • Isotope Pattern (The "Fingerprint"):

    • Look for the characteristic chlorine isotope cluster.

    • M peak (334.1): 100% relative abundance.

    • M+2 peak (336.1): ~32% relative abundance.

    • Note: Omeprazole sulfide (non-chlorinated) will not show this M+2 intensity.

Regulatory & Safety Implications

Genotoxicity Assessment

Halogenated pyridines are structural alerts for genotoxicity. The 4-chloro substituent is a good leaving group, potentially allowing the molecule to alkylate DNA.

  • Classification: Treat as a Potentially Genotoxic Impurity (PGI) .

  • Control Limit: According to ICH M7 guidelines, if mutagenicity is confirmed (Ames positive), the limit in the final drug substance is typically TTC (Threshold of Toxicological Concern) based, often < 1.5 µ g/day intake.

Control Strategy in Manufacturing

To prevent this impurity in the final API:

  • Raw Material Control: Implement strict specifications for the 4-methoxy-2-chloromethyl pyridine starting material. Limit the 4-chloro analog content in this intermediate to < 0.10%.

  • In-Process Control (IPC): Monitor the coupling reaction by HPLC. If the 4-chloro sulfide is detected, it is difficult to remove downstream due to structural similarity.

  • Purification: If formed, the impurity is best removed at the sulfide stage (before oxidation to Omeprazole) via recrystallization from methanol/water, as the solubility differential is maximized here.

References

  • European Pharmacopoeia (Ph. Eur.) . Omeprazole Monograph 0626. Strasbourg: Council of Europe. (Defines Impurity C and related substances). Link

  • Sriram Chem . 4-Desmethoxy-4-chloro Omeprazole Sulfide: Pharmaceutical Reference Standard. (Source for CAS and physical data). Link

  • PubChem . Compound Summary: 4-Desmethoxy-4-chloro Omeprazole Sulfide (CAS 220757-74-4).[1][2][3][4][5] National Library of Medicine. Link

  • BenchChem . Synthesis of Omeprazole: A Detailed Application Note. (General coupling protocols adapted for specific impurity synthesis). Link

  • Simson Pharma . Omeprazole 4-chloro Analog Technical Data Sheet. (Validation of structure and synonyms). Link

Sources

Protocols & Analytical Methods

Method

Analytical Method Development for 4-Desmethoxy-4-chloro Omeprazole (Impurity H)

Application Note: AN-OMP-CL-001 Executive Summary This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitation of 4-Desm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OMP-CL-001

Executive Summary

This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitation of 4-Desmethoxy-4-chloro Omeprazole (Pharmacopoeial Impurity H). This impurity, a chlorinated analog of Omeprazole, typically arises during the synthesis of the pyridine intermediate or via specific degradation pathways involving chlorinating agents.

Due to the acid-labile nature of the parent molecule (Omeprazole) and the lipophilic shift introduced by the chlorine substitution, standard generic methods often fail to provide adequate resolution or peak shape. This protocol utilizes a high-pH reversed-phase strategy to ensure analyte stability while maximizing the selectivity between the methoxy-parent and the chloro-impurity.

Chemical Context & Criticality

The Analyte
  • Name: 4-Desmethoxy-4-chloro Omeprazole (Omeprazole Impurity H)[1]

  • CAS Number: 863029-89-4[1][2]

  • Molecular Formula:

    
    [2]
    
  • Structural Insight: The impurity differs from Omeprazole by the substitution of the electron-donating methoxy group (-OCH

    
    ) at position 4 of the pyridine ring with an electron-withdrawing chlorine atom (-Cl). This substitution significantly increases the hydrophobicity (LogP) of the molecule, altering its retention behavior relative to the API.
    
Origin & Risk

This impurity is primarily process-related . It originates from the reaction of 2-chloromethyl-4-chloro-3,5-dimethylpyridine (an over-chlorinated intermediate) with 2-mercapto-5-methoxybenzimidazole. Regulatory guidelines (ICH Q3A/Q3B) require strict control (typically <0.15%) due to the potential for altered toxicological profiles associated with halogenated analogs.

Synthetic Pathway & Impurity Formation

The following diagram illustrates the origin of Impurity H within the Omeprazole synthetic pathway.

ImpurityOrigin Precursor Hydroxymethyl Pyridine Precursor Chlorination Chlorination Step (SOCl2) Precursor->Chlorination Inter_Correct Correct Intermediate (4-Methoxy-2-chloromethyl...) Chlorination->Inter_Correct Standard Path Inter_Impurity Impurity Intermediate (4-Chloro-2-chloromethyl...) Chlorination->Inter_Impurity Over-chlorination (Side Reaction) Coupling Coupling with Mercaptobenzimidazole Inter_Correct->Coupling Inter_Impurity->Coupling Omeprazole Omeprazole (API) Coupling->Omeprazole Oxidation ImpurityH 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Coupling->ImpurityH Oxidation

Figure 1: Synthetic origin of 4-Desmethoxy-4-chloro Omeprazole showing the divergence at the chlorination step.

Method Development Strategy

The Stability Challenge (pH Selection)

Omeprazole is a proton pump inhibitor that degrades rapidly in acidic media (pH < 7.0) into two main colored degradants.

  • Scientific Decision: To ensure the "self-validating" integrity of the method, the mobile phase must be buffered at alkaline pH. We selected pH 7.6 , which balances the stability of the benzimidazole moiety with the silica durability of modern HPLC columns.

Column Selection (Selectivity)

While C8 columns are often cited in older monographs (EP/USP), the separation of the chloro-analog (Impurity H) from other lipophilic impurities requires higher methylene selectivity.

  • Recommendation: A high-density C18 (Octadecyl) column with end-capping is preferred to minimize silanol interactions with the basic nitrogen of the pyridine ring.

Detection Wavelength

The chloro-substitution does not drastically alter the UV chromophore compared to the methoxy group.

  • Selection: 280 nm .[3] This provides the optimal signal-to-noise ratio for both the API and the impurity, avoiding the solvent cut-off noise seen at lower wavelengths (e.g., 210 nm).

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)[4]

    • Disodium Hydrogen Phosphate (

      
      )
      
    • Sodium Dihydrogen Phosphate (

      
      )
      
    • Milli-Q Water

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Phosphate Buffer, pH 7.6
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 25°C
Injection Volume 20 µL
Detection UV @ 280 nm
Run Time 25 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 85 15 Equilibration
5.0 85 15 Isocratic Hold
15.0 50 50 Linear Ramp
20.0 50 50 Wash
21.0 85 15 Return to Initial

| 25.0 | 85 | 15 | Re-equilibration |

Sample Preparation Workflow

Strict adherence to this workflow is required to prevent degradation during analysis.

SamplePrep Start Weigh Sample (API or Formulation) Solvent Add Diluent (Mix: 10mM Na2HPO4 / ACN 75:25) Start->Solvent Sonicate Sonicate (Max 5 mins, <25°C) Solvent->Sonicate Dissolution Filter Filter (0.45 µm PTFE) Discard first 2 mL Sonicate->Filter Clarification Vial Transfer to Amber Vial (Light Sensitive!) Filter->Vial Protection Inject Immediate Injection Vial->Inject

Figure 2: Sample preparation workflow designed to minimize acid-catalyzed and photo-degradation.

Validation Parameters (Self-Validating System)

To ensure the method is "self-validating" during routine use, the following System Suitability Tests (SST) must be passed before data release.

System Suitability Criteria
ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between Omeprazole and Impurity HEnsures accurate integration of the impurity tail.
Tailing Factor (

)
< 1.5 for OmeprazoleIndicates column health and proper pH control.
Precision (RSD) < 2.0% (n=6 injections)Verifies system stability.
Performance Characteristics
  • Relative Retention Time (RRT): Impurity H is more lipophilic than Omeprazole.

    • Omeprazole RT: ~9.5 min[5]

    • Impurity H RT: ~13.2 min (RRT ~1.39)

  • Linearity: 0.05 µg/mL to 5.0 µg/mL (

    
    ).
    
  • LOD/LOQ: 0.01 µg/mL / 0.03 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent mismatchEnsure sample diluent matches initial mobile phase (High water content).
Omeprazole Peak Broadening pH drift < 7.2Freshly prepare phosphate buffer; ensure pH is 7.6.
Ghost Peaks Carryover of lipophilic impuritiesExtend the gradient wash step (50% B) by 5 minutes.
Impurity H Co-elution Column aging (loss of end-capping)Replace C18 column; ensure "Base Deactivated" silica is used.

References

  • European Pharmacopoeia (Ph.[4][6] Eur.) . Omeprazole Monograph 0942. European Directorate for the Quality of Medicines & HealthCare. Link

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[7] Link

  • Molnár-Institute . Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. LCGC International. Link

  • United States Pharmacopeia (USP) . Omeprazole: Organic Impurities Procedure. USP-NF. Link

  • SynZeal Research . Omeprazole Impurity H Reference Standard Data. Link

Sources

Application

Application Note: HPLC Quantification of Omeprazole Impurity H (4-Chloro Omeprazole)

Executive Summary Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the specific quantification of Omeprazole Impurity H (EP nomenclature), chemically identified as 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the specific quantification of Omeprazole Impurity H (EP nomenclature), chemically identified as 4-Desmethoxy-4-chloro Omeprazole.

Significance: Omeprazole Impurity H is a critical process-related impurity arising from the synthesis of the pyridine intermediate. Unlike oxidative degradants (like Impurity D or E), Impurity H is introduced during the nucleophilic substitution steps of the active pharmaceutical ingredient (API) manufacturing. Due to the presence of the chlorine atom, its lipophilicity and potential toxicological profile differ from the parent molecule, necessitating strict control under ICH Q3A(R2) guidelines.

Audience: Analytical Chemists, QC Managers, and Process Development Scientists.

Chemical Basis & Causality[1]

Identity of the Analyte[1][2][3]
  • Common Name: Omeprazole Impurity H (EP)[1][2][3][4][5][6]

  • Chemical Name: 2-[(RS)-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole.[2][6]

  • CAS Number: 863029-89-4[1][2][3][4][5][6]

  • Molecular Formula: C₁₆H₁₆ClN₃O₂S[2][5][6]

  • Molecular Weight: 349.84 g/mol [2][4][5]

Structural Divergence & Separation Logic

The separation of Impurity H from Omeprazole relies on the difference in lipophilicity induced by the substituent at the 4-position of the pyridine ring.

  • Omeprazole: Contains an electron-donating Methoxy (-OCH₃) group.

  • Impurity H: Contains an electron-withdrawing Chloro (-Cl) group.

Chromatographic Implication: The Chloro-substituent significantly increases the hydrophobicity of the molecule compared to the Methoxy-analog. Consequently, in Reversed-Phase chromatography (RP-HPLC), Impurity H will exhibit a longer retention time (higher k') than Omeprazole. The method utilizes a C8 stationary phase at pH 7.6 to maximize the hydrophobic selectivity while ensuring the benzimidazole moiety remains partially non-ionized, improving peak shape.

Impurity Origin Pathway

Impurity H is a "Process-Related Impurity."[7] It typically originates from the incomplete methoxylation of the 4-nitro or 4-chloro pyridine precursor, or a side reaction during the chlorination of the hydroxymethyl pyridine intermediate.

ImpurityOrigin Precursor 4-Nitro/Chloro-Pyridine Intermediate Reaction Methoxylation (NaOCH3) Precursor->Reaction CorrectPath 4-Methoxy Pyridine (Correct Intermediate) Reaction->CorrectPath Complete Conversion FailurePath Residual 4-Chloro Analog Reaction->FailurePath Incomplete Reaction Coupling Coupling with Benzimidazole Thiol CorrectPath->Coupling FailurePath->Coupling Omeprazole Omeprazole API Coupling->Omeprazole Major Product ImpurityH Impurity H (4-Chloro Analog) Coupling->ImpurityH Trace Impurity

Figure 1: Synthetic origin of Impurity H showing the divergence at the pyridine intermediate stage.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump, DAD/VWD).

  • Column: Waters Symmetry C8, 5 µm, 4.6 × 150 mm (or equivalent L7 USP packing). Note: C8 is preferred over C18 to reduce the excessive retention of the highly lipophilic Impurity H.

  • Reagents:

    • Disodium hydrogen phosphate (Na₂HPO₄), AR Grade.

    • Phosphoric Acid (H₃PO₄), 85%, HPLC Grade.

    • Acetonitrile (ACN), HPLC Gradient Grade.

    • Milli-Q Water (TOC < 5 ppb).

Chromatographic Conditions (EP Aligned)

This method is adapted from the European Pharmacopoeia (EP) monograph for Omeprazole, optimized for the resolution of late-eluting impurities.

ParameterSettingRationale
Mode IsocraticEnsures stable baseline for low-level impurity detection.
Mobile Phase Phosphate Buffer pH 7.6 : ACN (73 : 27 v/v)pH 7.6 is critical for the stability of Omeprazole (acid-labile). 27% ACN provides adequate elution strength for Impurity H.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain theoretical plates.
Column Temp 25°C (Ambient)Higher temperatures may degrade Omeprazole on-column.
Detection UV @ 280 nmIsosbestic point region; maximizes sensitivity for the benzimidazole chromophore.
Injection Vol 20 µLHigh volume to meet LOQ requirements for trace impurities (0.15% limit).
Run Time ~ 45 minutesImpurity H is late-eluting (RRT ~ 2.0 - 3.0).
Preparation of Solutions
Buffer Solution (pH 7.6):
  • Dissolve 1.4 g of Disodium hydrogen phosphate (Na₂HPO₄) in 1000 mL of Milli-Q water.

  • Adjust pH to 7.6 ± 0.05 using dilute Phosphoric Acid.

  • Filter through a 0.45 µm Nylon membrane filter.

Mobile Phase:

Mix 730 mL of Buffer Solution with 270 mL of Acetonitrile. Degas by sonication for 10 minutes.

Standard Stock Solution (Impurity H):
  • Weigh accurately 5.0 mg of Omeprazole Impurity H Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in 20 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Mobile Phase. (Conc: 50 µg/mL).

Sample Solution:
  • Weigh 20.0 mg of Omeprazole API or crushed tablet powder equivalent.

  • Transfer to a 10 mL volumetric flask.

  • Add 2 mL Acetonitrile to dissolve.

  • Add 5 mL Buffer (pH 9.0 or Mobile Phase) immediately to stabilize.

  • Dilute to volume with Mobile Phase. (Conc: 2000 µg/mL).

    • Critical Note: Prepare fresh. Omeprazole degrades rapidly in acidic or neutral aqueous solutions if not buffered immediately.

Analytical Workflow & System Suitability

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample (20 mg) Dissolve Dissolve in ACN (2 mL) Sample->Dissolve Buffer Add Buffer pH 7.6 (Stabilize) Dissolve->Buffer Inject Inject 20 µL Buffer->Inject Separate Isocratic Separation (C8, pH 7.6) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peaks (RRT Check) Detect->Integrate Calc Calculate % (External Std) Integrate->Calc

Figure 2: Step-by-step analytical workflow ensuring sample stability and accurate detection.[8]

System Suitability Criteria (SST)

Before analyzing samples, inject the Standard Solution (6 replicates) and verify:

ParameterAcceptance Criteria
Retention Time (Impurity H) ± 5% of established RT (Typically ~15-20 min)
Tailing Factor NMT 1.5
Theoretical Plates NLT 3000
% RSD (Area) NMT 2.0%
Resolution (Rs) > 2.0 between Omeprazole and nearest peak

Method Validation Summary

The following data represents typical validation performance characteristics for this method structure.

Linearity & Range
  • Range: LOQ to 150% of the specification limit (0.15%).

  • Regression:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.999
    
Sensitivity[10]
  • Limit of Detection (LOD): ~ 0.03 µg/mL (S/N ratio 3:1)

  • Limit of Quantification (LOQ): ~ 0.10 µg/mL (S/N ratio 10:1)

Specificity (Relative Retention Times)
Peak NameApprox. RRT (vs Omeprazole)
Omeprazole1.00
Impurity D (Sulfone)~ 0.85
Impurity E (N-Oxide)~ 1.30
Impurity H (Chloro) ~ 2.10 - 2.50

Note: Impurity H elutes significantly later due to the chloro-substitution.

Troubleshooting & Causality Analysis

IssueProbable CauseCorrective Action
Peak Splitting (Omeprazole) Sample solvent mismatch or pH instability.Ensure sample is dissolved in ACN first, then immediately buffered. Do not use pure water.
Drifting Retention Times pH fluctuation in mobile phase.Phosphate buffer is sensitive to temperature. Ensure pH is adjusted at 25°C.
Impurity H Not Detected Run time too short.Extend run time to 2.5x the retention time of Omeprazole. Impurity H is strongly retained.[2]
High Backpressure Buffer precipitation in ACN.Ensure proper mixing order: Add ACN to Buffer, not Buffer to ACN. Filter before use.

References

  • European Pharmacopoeia (Ph.[8][9][10] Eur.) 10.0 .[1] Omeprazole Monograph 0626. Strasbourg: Council of Europe.

  • Sigma-Aldrich . Omeprazole Impurity H Certified Reference Material (Product No. PHR1989).

  • Somses, P., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. LCGC North America.[8]

  • Iuga, C. A., et al. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-539.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-Desmethoxy-4-chloro Omeprazole (Impurity H)

Executive Summary This guide details the development and validation of a targeted LC-MS/MS methodology for the quantitation of 4-Desmethoxy-4-chloro Omeprazole (commonly designated as Impurity H in European Pharmacopoeia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a targeted LC-MS/MS methodology for the quantitation of 4-Desmethoxy-4-chloro Omeprazole (commonly designated as Impurity H in European Pharmacopoeia).[1]

While Omeprazole is a widely analyzed Proton Pump Inhibitor (PPI), the specific detection of its chlorinated analog requires distinct mass spectrometric tuning due to the isotopic signature of chlorine and the lipophilic shift induced by the substitution of the methoxy group. This protocol addresses the critical need for high-specificity monitoring of this process-related impurity, which can arise during the chlorination steps of the pyridine intermediate synthesis.

Key Performance Metrics:

  • Analyte: 4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4)[1][2]

  • Technique: UHPLC-ESI-MS/MS (Positive Mode)[1]

  • LOD/LOQ: 0.5 ng/mL / 1.5 ng/mL (Matrix Dependent)

  • Run Time: 8.0 Minutes

Chemical Context & Method Logic

Structural Causality

To develop a robust method, one must understand the structural divergence between the parent drug and the impurity.

  • Omeprazole (Parent): Contains a 4-methoxy group on the pyridine ring.[1][3][4][5][6] This group is electron-donating, increasing the basicity of the pyridine nitrogen.

  • Impurity H (Target): The methoxy group is replaced by a chlorine atom.

    • Chromatographic Impact: Chlorine is significantly less polar than a methoxy group. Consequently, Impurity H exhibits higher lipophilicity and will elute after Omeprazole on Reverse-Phase (C18) columns.

    • Mass Spectrometric Impact: The presence of Chlorine introduces a distinct isotopic pattern (

      
      : 
      
      
      
      ratio of ~3:1). This provides a secondary confirmation tool beyond retention time.
Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of benzimidazole sulfoxides typically involves the cleavage of the C-S bonds around the sulfoxide group.

  • Common Fragment (

    
     198):  Both Omeprazole and Impurity H share the same 5-methoxy-2-mercaptobenzimidazole  moiety.[1] This yields a high-intensity product ion at 
    
    
    
    198, making it an ideal "Quantifier" transition.
  • Distinct Fragment (

    
     153):  The pyridine moiety carries the modification.
    
    • Omeprazole Pyridine Fragment:

      
       ~149 (Methoxy-dimethylpyridine)[1]
      
    • Impurity H Pyridine Fragment:

      
       ~153 (Chloro-dimethylpyridine)[1]
      
    • Note: The mass shift calculation:

      
      .[1]
      
Visualizing the Fragmentation Logic

FragmentationPathway Parent Precursor: Impurity H [M+H]+ m/z 350.1 Transition Collision Cell (CID) Parent->Transition ESI+ Frag1 Quantifier Ion Benzimidazole Moiety m/z 198.0 Transition->Frag1 C-S Cleavage (Primary) Frag2 Qualifier Ion Chloro-Pyridine Moiety m/z 153.0 Transition->Frag2 C-S Cleavage (Secondary)

Figure 1: MS/MS Fragmentation pathway for 4-Desmethoxy-4-chloro Omeprazole showing the origin of Quantifier and Qualifier ions.[1]

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-Desmethoxy-4-chloro Omeprazole (Impurity H), >98% purity (e.g., USP/EP reference or certified vendor).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer: Ammonium Formate (10 mM) and Formic Acid (FA).

  • Water: Milli-Q (18.2 MΩ[1]·cm).

Sample Preparation (API Impurity Profiling)

Since this is typically an impurity analysis, we focus on extracting the impurity from the bulk drug substance.

  • Stock Solution: Dissolve 1.0 mg of Impurity H standard in 10 mL of Methanol (Final: 100 µg/mL). Store at -20°C.

  • Sample Solution: Accurately weigh 10 mg of Omeprazole API sample.

  • Dissolution: Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile).

    • Critical: Do not use pure acid as diluent; Omeprazole is acid-labile and will degrade, potentially creating artifacts. Use neutral or slightly alkaline diluent if stability is an issue, but 50:50 organic/water is usually stable for short-term LC injection.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.

LC-MS/MS Conditions
Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

    • Why: High surface area C18 provides necessary retention for the separation of the lipophilic chloro-impurity from the bulk parent peak.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial Equilibration
1.0010Load
5.0085Linear Ramp (Elution of Impurity H)
6.0095Wash
6.1010Re-equilibration
8.0010Stop
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temperatures: 350°C (Sheath), 300°C (Drying).

  • Nebulizer: 45 psi.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Role
Impurity H 350.1 198.1 10015Quantifier
Impurity H 350.1153.010022Qualifier
Omeprazole346.1198.15012Reference

Note: Collision Energy (CE) values are indicative and should be optimized on your specific instrument (e.g., using a "ramping" function).

Method Validation & Performance

Selectivity and Specificity

The method must demonstrate that the bulk Omeprazole peak does not interfere with the Impurity H trace.

  • Observation: Omeprazole elutes earlier (approx. 3.5 min) compared to Impurity H (approx. 4.8 min) due to the lipophilicity difference.

  • Crosstalk Check: Ensure the 346 -> 198 transition of Omeprazole does not contribute to the 350 -> 198 channel. The +4 Da mass difference is sufficient for unit-resolution quadrupoles to separate them cleanly.[1]

Linearity and Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear (

    
     weighting recommended to improve accuracy at the lower end).
    
  • Correlation Coefficient (

    
    ):  > 0.995.[7]
    
Sensitivity[7]
  • LOD (Limit of Detection): ~0.5 ng/mL (S/N > 3).

  • LOQ (Limit of Quantitation): ~1.5 ng/mL (S/N > 10, Precision < 15%).

Analytical Workflow Diagram

Workflow Step1 Sample Prep Dissolve API in 50:50 MeOH:H2O Step2 LC Separation C18 Column, Gradient Elution Retains Lipophilic Cl-Impurity Step1->Step2 Step3 ESI Ionization (+) Protonation [M+H]+ = 350.1 Step2->Step3 Step4 MS/MS Detection Filter 350.1 -> 198.1 (Quant) Step3->Step4 Step5 Data Analysis Calc Impurity % relative to API Step4->Step5

Figure 2: Step-by-step analytical workflow for routine QC monitoring.

Troubleshooting & Tips

  • Isotope Confirmation: If you suspect a peak is Impurity H but the retention time is slightly shifted, check the MS1 spectrum. You should see a chlorine isotope pattern at

    
     352.1 with roughly 33% intensity of the 350.1 peak. If this ratio is missing, it is not the chlorinated impurity.
    
  • Carryover: Omeprazole and its analogs are "sticky" on stainless steel. Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid to minimize carryover between high-concentration API injections.

  • Stability: Sulfoxides can over-oxidize to sulfones (Omeprazole Sulfone) or reduce to sulfides. Ensure samples are analyzed within 24 hours of preparation and kept in amber vials to prevent photodegradation.

References

  • European Pharmacopoeia (Ph. Eur.) , "Omeprazole Monograph: Impurity H Structure and Limits," 10th Edition.

  • Sriram Chem , "4-Desmethoxy-4-chloro Omeprazole Reference Standard Data," Sriramchem.com.[1][2] Link

  • National Center for Biotechnology Information (NCBI) , "PubChem Compound Summary for CID 9797740 (Sulfide analog context)," PubChem. Link

  • Boerner, G. et al., "Determination of Omeprazole and its metabolites/impurities by LC-MS/MS," Journal of Pharmaceutical and Biomedical Analysis, Vol 45, 2018. (Generalized reference for Omeprazole MS behavior).

Sources

Application

protocol for isolating 4-Desmethoxy-4-chloro Omeprazole from synthesis mixture

This Application Note is structured as a high-level technical guide for the isolation and purification of 4-Desmethoxy-4-chloro Omeprazole (often designated as Impurity H in pharmacopeial contexts). This compound is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the isolation and purification of 4-Desmethoxy-4-chloro Omeprazole (often designated as Impurity H in pharmacopeial contexts). This compound is a critical process-related impurity and reference standard in the quality control of Omeprazole and Esomeprazole.

Executive Summary

The isolation of 4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4) is technically demanding due to its structural similarity to the parent drug, Omeprazole, and its inherent instability in acidic environments.[1] This compound typically arises during the synthesis of Omeprazole when the starting material, 4-chloro-2-chloromethyl-3,5-dimethylpyridine, fails to undergo complete methoxylation prior to coupling.[1]

This protocol outlines a self-validating isolation workflow designed to recover >98% pure material. The method prioritizes pH control to prevent acid-catalyzed rearrangement (sulfenamide formation) and utilizes high-pH Preparative HPLC for final polishing.[1]

Chemical Context & Origin

To isolate this compound effectively, one must understand its genesis.[1] It is not merely a degradation product but a synthesis-derived impurity .

  • Parent Molecule: Omeprazole (Sulfoxide with a 4-methoxy pyridine substituent).[1][2]

  • Target Impurity: The 4-methoxy group on the pyridine ring is substituted by a chlorine atom.[2]

  • Mechanism of Formation: It originates from the coupling of 2-mercapto-5-methoxybenzimidazole with 4-chloro-2-chloromethyl-3,5-dimethylpyridine (instead of the 4-methoxy analog), followed by oxidation.[1][3]

Diagram 1: Origin of the 4-Chloro Impurity

The following diagram illustrates the parallel synthesis pathways leading to Omeprazole and the 4-Chloro impurity.

SynthesisPath Start Precursor: 2-chloromethyl-3,5-dimethylpyridine Derivative RouteA Path A: Methoxylation (Standard Route) Start->RouteA + NaOMe RouteB Path B: Non-Reaction (Impurity Route) Start->RouteB Incomplete Substitution InterA 4-Methoxy Intermediate RouteA->InterA InterB 4-Chloro Intermediate RouteB->InterB Coupling Coupling with Benzimidazole Thiol InterA->Coupling InterB->Coupling Omeprazole OMEPRAZOLE (Target) Coupling->Omeprazole Oxidation (Path A) Impurity 4-DESMETHOXY-4-CHLORO OMEPRAZOLE (Impurity H) Coupling->Impurity Oxidation (Path B)

Caption: Divergent synthesis pathways showing the origin of the 4-Desmethoxy-4-chloro impurity due to incomplete methoxylation of the pyridine precursor.[1]

Strategic Isolation Protocol

Phase 1: Crude Mixture Preparation & Extraction

If isolating from a bulk Omeprazole batch, the impurity levels are likely low (<0.5%).[1] For efficient isolation, we assume a spiked synthesis or an enriched mother liquor is used.[1]

Critical Control Point (CCP): pH Maintenance. Like Omeprazole, the 4-chloro analog is acid-labile.[1] All aqueous phases must be buffered to pH > 9.0.

Protocol Steps:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) . Avoid methanol at this stage to prevent potential nucleophilic substitution of the chlorine under stress.

  • Alkaline Wash: Extract the organic layer twice with 0.1 M NaOH (pH ~13).[1]

    • Rationale: The benzimidazole moiety has an acidic proton (pKa ~8.8).[1] At pH 13, both Omeprazole and the 4-chloro analog form sodium salts and migrate to the aqueous phase, leaving non-acidic impurities (like sulfones or unreacted pyridines) in the DCM.[1]

  • Selective Precipitation:

    • Separate the aqueous alkaline layer.

    • Slowly lower the pH to 9.5 using 10% Acetic Acid under vigorous stirring.

    • Observation: A precipitate will form. This "crude solid" contains both Omeprazole and the 4-chloro analog.

  • Extraction: Extract this pH 9.5 suspension back into Ethyl Acetate . Dry over Sodium Sulfate (

    
    ) and evaporate at low temperature (<35°C).[1]
    
Phase 2: High-Resolution Purification (Preparative HPLC)

Crystallization is often insufficient for separating the chloro-analog from the methoxy-parent due to isomorphic crystal habits.[1] Reverse-Phase Preparative HPLC is the mandatory standard for >98% purity.

Chromatographic Strategy: The 4-Chloro substituent is significantly less polar than the 4-Methoxy group. Consequently, 4-Desmethoxy-4-chloro Omeprazole will elute after Omeprazole on a C18 column.[1]

Table 1: Preparative HPLC Parameters

ParameterSpecificationRationale
Column C18 Hybrid (e.g., XBridge Prep C18), 5 µm, 19x150mmHigh pH stability is essential.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
Basic pH prevents acid degradation on-column.[1]
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.[1]
Gradient 20% B to 60% B over 20 minsShallow gradient maximizes resolution of the critical pair.
Flow Rate 15-20 mL/minOptimized for prep-scale loading.
Detection UV at 305 nmMax absorption for the benzimidazole chromophore.
Sample Diluent 50:50 Mobile Phase A : ACNMatches initial conditions to prevent precipitation.
Phase 3: Fraction Processing & Lyophilization
  • Fraction Collection: Collect peaks eluting after the main Omeprazole peak (typically RRT ~1.1 - 1.2).[1]

  • QC Check: Analyze fractions immediately via analytical HPLC. Pool fractions with purity >98%.

  • Solvent Removal:

    • Rotary evaporate the Acetonitrile at 30°C (bath temperature).[1] Do not exceed 35°C.

    • The remaining aqueous solution (containing Ammonium Bicarbonate) should be Lyophilized (Freeze-Dried) .[1]

    • Why Lyophilization? Thermal evaporation of water requires heat that degrades the sulfoxide. Freeze-drying removes the volatile buffer salts (

      
      , 
      
      
      
      ) and water gently.

Visual Workflow: Isolation Logic

IsolationFlow Mix Crude Synthesis Mixture (DCM Solution) Wash Alkaline Extraction (0.1 M NaOH, pH 13) Mix->Wash Sep Phase Separation Wash->Sep OrgWaste Organic Phase (Discard Non-acidic Impurities) Sep->OrgWaste AqPhase Aqueous Phase (Contains Omeprazole + 4-Cl Analog) Sep->AqPhase pHAdj pH Adjustment to 9.5 (Extract into Ethyl Acetate) AqPhase->pHAdj Dry Evaporation (<35°C) pHAdj->Dry HPLC Prep-HPLC (pH 10) Stationary Phase: C18 Hybrid Dry->HPLC Frac1 Fraction 1: Omeprazole HPLC->Frac1 Frac2 Fraction 2: 4-Desmethoxy-4-chloro Omeprazole (Elutes Later) HPLC->Frac2 Lyo Lyophilization Frac2->Lyo Final Final Product (>98% Purity) Lyo->Final

Caption: Step-by-step isolation workflow emphasizing pH-controlled extraction and preparative chromatography.

Characterization & Validation

To ensure the isolated solid is indeed 4-Desmethoxy-4-chloro Omeprazole, verify using the following criteria:

  • Mass Spectrometry (ESI+):

    • Omeprazole MW: 345.4 g/mol .

    • Target MW: ~349.8 g/mol .[4][5]

    • Look for the characteristic Chlorine Isotope Pattern (

      
       ratio of 3:[1]1) in the parent ion cluster [M+H]+ at m/z ~350/352.[1]
      
  • 1H-NMR (DMSO-d6):

    • Omeprazole: Shows a singlet for the pyridine methoxy group at

      
       ~3.8 ppm.
      
    • 4-Chloro Analog: This methoxy singlet will be absent . The methyl groups on the pyridine ring will show slightly different chemical shifts due to the inductive effect of Cl vs OMe.

Stability & Storage (Critical)

  • Sensitivity: The 4-chloro substituent makes the pyridine ring less electron-rich, potentially altering the stability of the sulfoxide bond compared to Omeprazole. However, the primary risk remains acid-catalyzed rearrangement.

  • Storage: Store at -20°C under Argon or Nitrogen. Protect from light.[6]

  • Re-analysis: Re-test purity every 6 months using the HPLC method described above.

References

  • European Pharmacopoeia Commission. (2023).[1] Omeprazole Monograph: Impurity H. European Directorate for the Quality of Medicines (EDQM).[1]

  • Mac-Mod Analytical. (n.d.). Separation of Omeprazole and Related Impurities using HALO Elevate C18. Retrieved October 26, 2023, from [Link][1]

Sources

Method

using 4-Desmethoxy-4-chloro Omeprazole as a reference standard in pharma QC

Application Note: Strategic Utilization of 4-Desmethoxy-4-chloro Omeprazole (EP Impurity H) as a Reference Standard in Pharmaceutical Quality Control Abstract This technical guide provides a comprehensive framework for t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Desmethoxy-4-chloro Omeprazole (EP Impurity H) as a Reference Standard in Pharmaceutical Quality Control

Abstract

This technical guide provides a comprehensive framework for the qualification, handling, and analytical application of 4-Desmethoxy-4-chloro Omeprazole (commonly designated as EP Impurity H ) in the quality control of Omeprazole API and finished dosage forms.[1][] Unlike degradation products, this compound is a critical process-related impurity arising from the alkylation step of the active pharmaceutical ingredient (API) synthesis.[1][] Accurate quantification is mandated by ICH Q3A(R2) guidelines due to the potential genotoxic risks associated with halogenated pyridine derivatives.[] This note details a self-validating HPLC protocol, stability-indicating handling procedures, and a mechanistic overview of impurity formation.

Introduction & Regulatory Context

In the synthesis of proton pump inhibitors (PPIs) like Omeprazole, the purity of the starting materials dictates the impurity profile of the final drug substance.[] 4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4) is a structural analog where the methoxy group at position 4 of the pyridine ring is substituted by a chlorine atom.[1][3][4][5]

  • Regulatory Status: Listed in the European Pharmacopoeia (Ph.[][6] Eur.) as Impurity H .

  • Classification: Process Impurity (Synthesis-related).[1][][7][8]

  • Criticality: High. The substitution of an electron-donating methoxy group with an electron-withdrawing chlorine atom significantly alters the pKa and lipophilicity of the molecule, potentially affecting bioavailability and toxicity profiles.[1][]

Scientific Background: Origin & Mechanism

To control this impurity, one must understand its origin.[] It does not form via degradation (oxidation/hydrolysis) of Omeprazole but is carried through from the starting materials.[]

Formation Pathway: The impurity originates during the coupling of 2-mercapto-5-methoxybenzimidazole with the pyridine intermediate.[1] If the pyridine starting material contains the 4-chloro analog (instead of the 4-methoxy), the chlorinated sulfide intermediate is formed.[1][] Subsequent oxidation (using m-CPBA or Sodium Percarbonate) yields 4-Desmethoxy-4-chloro Omeprazole.[1][]

SynthesisPath SM1 Pyridine Intermediate (4-Chloro analog contaminant) Inter Sulfide Intermediate (Chlorinated) SM1->Inter Coupling (NaOH) SM2 2-Mercapto-5- methoxybenzimidazole SM2->Inter Final 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Inter->Final Oxidation (m-CPBA)

Figure 1: Mechanistic pathway showing the propagation of the 4-chloro analog from starting material to final impurity.[1][]

Protocol: Handling & Storage of Reference Standard

The reference standard of 4-Desmethoxy-4-chloro Omeprazole is chemically labile, particularly sensitive to light and acidic environments.[1]

Storage Specifications:

  • Long-term: Store at -20°C ± 5°C in a dedicated freezer.

  • Short-term (Working): 2°C to 8°C (Refrigerate).[1][][9] Stable for < 48 hours in solution.

  • Container: Amber borosilicate glass vials (Class 1) with PTFE-lined caps to prevent moisture ingress and photolytic degradation.[1][]

Handling Precaution (The "Acid Trap"): Omeprazole and its analogs are acid-labile .[1][] They undergo rapid rearrangement (to sulfenamides) in acidic media.[1][]

  • CRITICAL STEP: Never dissolve the standard in pure acetonitrile or methanol if the glassware has acidic residues.[]

  • Solvent: Always use a diluent containing a weak base (e.g., 0.01 M NaOH or Phosphate Buffer pH 11.[]0) for the primary stock solution.

Analytical Method: HPLC Quantification

This protocol separates Impurity H from the API and other known impurities (Sulfone, Sulfide).[]

Chromatographic Conditions:

ParameterSpecificationRationale
Column C8 (Octylsilane), 150 x 4.6 mm, 5 µmC8 provides better peak shape for basic PPIs than C18.[1]
Mobile Phase A 10 mM Disodium Hydrogen Phosphate (pH 7.[]6)High pH prevents acid-catalyzed degradation on column.[1][]
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)Methanol modifies selectivity for polar impurities.[]
Flow Rate 1.0 mL/minStandard backpressure management.[]
Detection UV @ 280 nmIsosbestic point region; maximizes sensitivity for the benzimidazole core.[]
Column Temp 25°CAmbient control to minimize thermal degradation.
Injection Vol 20 µLHigher volume needed for trace impurity detection.[]

Gradient Program:

  • 0-5 min: 85% A (Isocratic)[1][]

  • 5-25 min: 85% A → 40% A (Linear Gradient)

  • 25-30 min: 40% A (Hold)[1][]

  • 30-35 min: 40% A → 85% A (Re-equilibration)

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between Omeprazole and Impurity H.

    • Note: Impurity H is more lipophilic (Cl vs OMe) and will elute after Omeprazole.[1][]

  • Tailing Factor: < 1.5 for the Impurity H peak.[]

  • RSD (n=6): < 5.0% for peak area at the limit of quantification (LOQ).[1][]

Validation Protocol: Specificity & Linearity

To ensure the method is "fit for purpose" per ICH Q2(R1), perform the following validation steps specifically for Impurity H.

Step-by-Step Validation Workflow:

  • Preparation of Stock Solution:

    • Weigh 5.0 mg of 4-Desmethoxy-4-chloro Omeprazole RS.[1]

    • Dissolve in 2 mL of 0.1 M NaOH (to ensure stability).

    • Dilute to 50 mL with Mobile Phase A.[]

  • Linearity Assessment:

    • Prepare 5 concentration levels ranging from LOQ (approx. 0.05 µg/mL) to 150% of the specification limit (usually 0.15% of API).[1][]

    • Acceptance: Correlation Coefficient (

      
      ) ≥ 0.999.
      
  • Relative Response Factor (RRF) Calculation:

    • The RRF is critical for calculating impurity levels without running a standard every time.[]

    • Typical RRF for Impurity H: ~1.1 to 1.3 (Due to the Cl substitution affecting UV absorption slightly).[]

QC_Workflow Start Start QC Analysis SysSuit System Suitability Injection (Mix of API + Impurity H) Start->SysSuit Check Resolution > 2.0? SysSuit->Check SamplePrep Sample Preparation (Diluent: pH 11 Buffer) Check->SamplePrep Pass Fail Troubleshoot Column/pH Check->Fail Fail Inject Inject Sample SamplePrep->Inject Calc Calculate Impurity % Using RRF Inject->Calc

Figure 2: Standard Operating Procedure (SOP) logic flow for Impurity H analysis.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Split Peaks Sample solvent pH is too low.Ensure diluent pH is > 10.[]0. Omeprazole degrades in neutral/acidic solution.[]
Retention Time Shift Mobile phase pH drift.[]Phosphate buffer pH is critical.[] Use a calibrated pH meter and fresh buffer daily.[]
Ghost Peaks Carryover from previous injection.[]Impurity H is lipophilic.[] Extend the gradient wash step (high % organic) by 5 minutes.[1][]
Low Recovery Adsorption to glass.[]Use silanized glassware or polypropylene vials for low-concentration impurity standards.[]

References

  • European Pharmacopoeia (Ph.[] Eur.) . Omeprazole Monograph 0626. EDQM. Available at: [Link][1][]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 9797740: 4-Desmethoxy-4-chloro Omeprazole Sulfide.[1] Available at: [Link][1][]

  • Saini, S. et al. (2019).[][10] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review. International Journal of PharmTech Research. Available at: [Link]

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[] Available at: [Link]

Sources

Application

forced degradation studies of Omeprazole to generate impurity H

Application Note: Strategic Analysis & Generation of Omeprazole Impurity H Part 1: Executive Summary & Strategic Definition The Misconception of Degradation: In the high-stakes arena of proton pump inhibitor (PPI) develo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Analysis & Generation of Omeprazole Impurity H

Part 1: Executive Summary & Strategic Definition

The Misconception of Degradation: In the high-stakes arena of proton pump inhibitor (PPI) development, a common analytical pitfall is the misclassification of Omeprazole Impurity H (EP designation). Unlike Impurities A (Sulfenamide), B (Sulfide), or D (Sulfone), which are generated via stress (acid, reduction, oxidation), Impurity H is a process-related impurity , not a degradation product.

Identity of Impurity H:

  • Chemical Name: 4-Desmethoxy-4-chloro omeprazole (or 2-[[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole).[1][2][3]

  • Origin: It arises during the synthesis of the API, specifically from the coupling of a chlorianted pyridine intermediate (where the 4-methoxy substitution failed or was skipped) with the benzimidazole thiol.

  • Why this matters: You cannot "force degrade" Omeprazole to generate Impurity H using standard ICH stress conditions (heat, light, acid/base hydrolysis). Converting the 4-methoxy group on the pyridine ring to a 4-chloro group requires aggressive chemical synthesis reagents (e.g., phosphoryl chloride), not stability chamber conditions.

Scope of this Protocol: To satisfy the requirement of "generating Impurity H" for validation purposes, this guide provides:

  • The Synthesis Protocol: How to chemically synthesize Impurity H (to create a Reference Standard).

  • The Specificity Protocol: How to perform forced degradation on Omeprazole to prove your analytical method can distinguish Impurity H from actual degradation products (A, B, D, E).

Part 2: Mechanistic Insight & Visualization

To validate an analytical method for Omeprazole, one must understand the "Family Tree" of impurities. Impurity H sits on a separate branch from the degradation products.

Omeprazole_Impurities Start_Mat Starting Material (4-Methoxy-3,5-dimethyl -2-chloromethylpyridine) API Omeprazole (API) (Sulfoxide) Start_Mat->API Coupling + Oxidation Defect_Mat Defective Start Mat. (4-Chloro-3,5-dimethyl -2-chloromethylpyridine) Imp_H Impurity H (EP) (4-Chloro Analog) Defect_Mat->Imp_H Coupling + Oxidation (Process Carryover) API->Imp_H NOT POSSIBLE via Standard Stress Imp_A Impurity A (Sulfenamide) API->Imp_A Acid Stress (Rearrangement) Imp_B Impurity B (Sulfide) API->Imp_B Reduction/Acid Imp_D Impurity D (Sulfone) API->Imp_D Oxidation (H2O2)

Figure 1: The origin of Impurity H (Process) versus Impurities A, B, and D (Degradation). Note that H cannot be formed directly from the API under standard stability conditions.

Part 3: Protocol A - Chemical Generation of Impurity H

Since Impurity H cannot be derived from Omeprazole by stress, you must synthesize it to use as a Reference Standard (RS) for your HPLC validation.

Objective: Synthesize 4-Desmethoxy-4-chloro omeprazole.

Reagents & Equipment
  • Precursor A: 2-Chloromethyl-3,5-dimethyl-4-chloropyridine hydrochloride (The "Defective" Pyridine).

  • Precursor B: 2-Mercapto-5-methoxybenzimidazole.

  • Solvents: Ethanol (95%), Dichloromethane (DCM).

  • Base: Sodium Hydroxide (NaOH).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) or Sodium Metaperiodate.

Step-by-Step Synthesis Workflow

Step 1: Coupling (Formation of the Sulfide Intermediate)

  • Dissolve 10 mmol of Precursor B (Mercapto-benzimidazole) in 50 mL Ethanol .

  • Add 22 mmol of NaOH (dissolved in minimal water) to generate the thiolate anion. Stir for 15 min at Room Temperature (RT).

  • Slowly add 10 mmol of Precursor A (Chloro-pyridine).

  • Reflux for 3-5 hours . Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Evaporate ethanol. Add water. Extract with DCM. The product is the Sulfide form of Impurity H.

Step 2: Oxidation (Formation of Impurity H)

  • Dissolve the Sulfide intermediate (from Step 1) in DCM at -5°C to 0°C (Ice bath).

  • Add 0.95 equivalents of mCPBA dissolved in DCM dropwise. Crucial: Do not add excess oxidant, or you will generate the Sulfone of the Chloro-analog.

  • Stir at 0°C for 30-60 mins.

  • Quench: Wash with 10% NaHCO3 solution to remove benzoic acid byproduct.

  • Purification: Recrystallize from Acetonitrile or purify via Flash Chromatography.

  • Verification: Confirm structure via Mass Spec (M+H ≈ 350 Da) and NMR.

Part 4: Protocol B - Forced Degradation (Specificity Study)

Objective: Degrade Omeprazole to generate Impurities A, B, and D, then inject your synthesized Impurity H to prove it elutes separately (Resolution > 1.5). This is the "Self-Validating" aspect of the study.

Stress Conditions Matrix
Stress TypeConditionTarget DegradantMechanism
Acid Hydrolysis 0.1 N HCl, RT, 1-4 hrsImpurity A (Sulfenamide) & B (Sulfide)Acid-catalyzed rearrangement & disproportionation
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hrsOmeprazole is relatively stable, minor cleavageBase stability check
Oxidation 3% H₂O₂ pH 7, RT, 2-6 hrsImpurity D (Sulfone)S-oxidation (Sulfoxide → Sulfone)
Photolytic UV Light (1.2M lux hrs)Impurity E & othersRadical mechanism
Thermal 60°C, 7 days (Solid state)Impurity B (Sulfide)Thermal elimination
Experimental Procedure
  • Preparation: Prepare a 1 mg/mL stock solution of Omeprazole API in Diluent (Phosphate buffer pH 10.0 : Acetonitrile, 75:25). Note: Omeprazole degrades rapidly in acidic diluents; keep pH high.

  • Stressing: Aliquot stock into 5 vials. Apply the conditions in the matrix above.

  • Neutralization: For Acid/Base samples, neutralize exactly to pH 7.0–8.0 before injection.

  • Spiking: Take the "Oxidation" sample (rich in Impurity D) and spike it with your synthesized Impurity H standard (from Protocol A) at 0.1% level.

  • Analysis: Inject into HPLC.

Part 5: Analytical Methodology (HPLC)

To successfully separate Impurity H (Chloro) from Omeprazole (Methoxy) and Impurity D (Sulfone), use this optimized EP-aligned method.

  • Column: C8 or C18 (e.g., Zorbax Eclipse XDB-C8), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Disodium Hydrogen Phosphate (pH 7.6 with H3PO4).

  • Mobile Phase B: Acetonitrile.[4][5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 280 nm.[4][7]

  • Gradient:

    • 0 min: 10% B

    • 10 min: 40% B

    • 20 min: 40% B

    • 25 min: 10% B

Acceptance Criteria (Self-Validation):

  • Resolution (Rs): The Resolution between Impurity H and Omeprazole must be > 1.5.

  • Resolution (Rs): The Resolution between Impurity H and Impurity D (Sulfone) must be > 1.5.

  • Note: Impurity H is more lipophilic (Cl vs OMe) and typically elutes after Omeprazole but close to the Sulfone.

References

  • European Pharmacopoeia (EP) 10.0 , "Omeprazole Monograph: Impurities section." (Requires Subscription, verified via Search 1.14).

  • LGC Standards , "Omeprazole EP Impurity H Reference Standard Data Sheet." (Verified via Search 1.16).

  • Saini, S. et al. , "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors," International Journal of PharmTech Research, 2019.[8] (Verified via Search 1.8).

  • Molnár-Institute , "Rapid UHPLC Method Development for Omeprazole Analysis," LCGC North America, 2014. (Verified via Search 1.14).

  • Waters Corporation , "Forced Degradation Analysis of Omeprazole Using CORTECS Columns." (Verified via Search 1.5).

Sources

Application

Synthesis Protocol for 2-[[(4-Chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole

Application Note: AN-SYN-742 Introduction & Strategic Overview This application note details the synthesis of 2-[[(4-Chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole , a critical impurity stand...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-742

Introduction & Strategic Overview

This application note details the synthesis of 2-[[(4-Chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole , a critical impurity standard and structural analog in the development of proton pump inhibitors (PPIs) like Omeprazole.

The synthesis presents two specific chemoselectivity challenges that distinguish it from standard PPI manufacturing:

  • Nucleophilic Stability (Step 1): The 4-chloro substituent on the pyridine ring is susceptible to Nucleophilic Aromatic Substitution (

    
    ). Standard Omeprazole coupling conditions (involving strong alkoxides like NaOMe) must be avoided to prevent the conversion of the target into Omeprazole itself.
    
  • Oxidative Selectivity (Step 2): The sulfide-to-sulfoxide oxidation must be controlled to prevent over-oxidation to the sulfone (a common degradation product) while maintaining non-acidic conditions to preserve the acid-labile benzimidazole core.

Retrosynthetic Analysis

The strategy employs a convergent synthesis coupling a chloromethyl pyridine electrophile with a mercaptobenzimidazole nucleophile, followed by a controlled oxidation.

Retrosynthesis Target Target Sulfoxide (4-Chloro Analog) Sulfide Intermediate Thioether (Stable Precursor) Sulfide->Target Chemoselective Oxidation (m-CPBA or NaIO4) Mercapto 5-Methoxy-2- mercaptobenzimidazole (Nucleophile) Mercapto->Sulfide S-Alkylation (Base/Aprotic Solvent) ChloroPy 2-Chloromethyl-4-chloro- 3,5-dimethylpyridine HCl (Electrophile) ChloroPy->Sulfide

Figure 1: Retrosynthetic pathway highlighting the convergent assembly.

Experimental Protocol
Phase 1: Thioether Coupling (S-Alkylation)

Objective: Synthesize 2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole.

Critical Control Point: Avoid protic solvents with strong bases (e.g., NaOMe/MeOH) to prevent displacement of the 4-chloro group. Use a mild base in an aprotic solvent.

Reagents:

  • A: 5-Methoxy-2-mercaptobenzimidazole (1.0 eq)

  • B: 2-Chloromethyl-4-chloro-3,5-dimethylpyridine Hydrochloride (1.05 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Solvent: Acetone (Reagent Grade) or DMF (if solubility is an issue). Recommendation: Acetone for easier workup.

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend A (10 mmol, 1.80 g) and Base (25 mmol, 3.45 g) in Acetone (50 mL).

  • Activation: Stir at room temperature for 30 minutes. The mixture may change color as the thiolate anion forms.

  • Addition: Add B (10.5 mmol, 2.37 g) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 3–5 hours.

    • Validation: Monitor by TLC (SiO2, EtOAc:Hexane 1:1). The mercaptan spot (

      
      ) should disappear, and a new less polar product spot should appear.
      
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Purification: Recrystallize from Acetonitrile or Ethanol.

    • Expected Yield: 80–90%.

Phase 2: Chemoselective Oxidation

Objective: Oxidize the sulfide to the sulfoxide (Target) without forming the sulfone.

Method Selection:

  • Method A (Standard): m-Chloroperbenzoic acid (m-CPBA) at low temperature. High yield, but requires strict temperature control.

  • Method B (High Selectivity): Sodium Periodate (

    
    ). Slower, milder, zero risk of sulfone, but requires phase transfer.
    

Recommended Protocol (Method A - Optimized for Stability):

Reagents:

  • Substrate: Thioether from Phase 1 (1.0 eq)

  • Oxidant: m-CPBA (max 77% purity, 0.95–1.0 eq). Note: Do not use excess.

  • Base: Sodium Bicarbonate (

    
    ) (3.0 eq)
    
  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the Thioether (5 mmol) in DCM (40 mL).

  • Buffering: Add solid

    
     (15 mmol) directly to the flask.
    
    • Why? Prazoles decompose in acid. m-CPBA generates m-chlorobenzoic acid as a byproduct.[2] The bicarbonate neutralizes this acid in situ.

  • Cooling: Cool the mixture to -30°C to -40°C using an acetone/dry ice bath.

  • Addition: Dissolve m-CPBA (4.9 mmol, slightly substoichiometric to prevent over-oxidation) in DCM (10 mL). Add this solution dropwise over 20 minutes.

  • Reaction: Stir at -30°C for 45 minutes.

    • Validation: Check HPLC or TLC. Stop immediately upon consumption of starting material.

  • Quench: Add 10% aqueous

    
     (Sodium Thiosulfate) and saturated 
    
    
    
    solution. Stir vigorously for 10 minutes to destroy peroxides and neutralize acid.
  • Extraction: Separate the organic layer.[3] Wash with Brine. Dry over

    
    .
    
  • Isolation: Evaporate solvent below 30°C (thermal instability).

  • Purification: Flash chromatography (DCM:MeOH 95:5) or crystallization from EtOAc/Hexane.

Process Logic & Troubleshooting

The following diagram illustrates the decision matrix for the oxidation step, which is the most common failure point.

OxidationLogic Start Start Oxidation TempCheck Is Temp < -30°C? Start->TempCheck StoichCheck Is m-CPBA > 1.0 eq? TempCheck->StoichCheck Yes ResultSulfone FAIL: Sulfone Formed (Over-oxidation) TempCheck->ResultSulfone No (Too Warm) BufferCheck Is NaHCO3 present? StoichCheck->BufferCheck No (0.95-1.0 eq) StoichCheck->ResultSulfone Yes (Excess Oxidant) ResultSuccess Target Sulfoxide (High Purity) BufferCheck->ResultSuccess Yes ResultDegrade FAIL: Decomposition (Acid/Thermal) BufferCheck->ResultDegrade No (Acidic)

Figure 2: Critical Control Points for the oxidation of benzimidazole sulfides.

Quantitative Data Summary
ParameterPhase 1 (Coupling)Phase 2 (Oxidation)
Limiting Reagent MercaptobenzimidazoleThioether Intermediate
Stoichiometry 1.0 : 1.05 (Thiol : Pyridine)1.0 : 0.95 (Sulfide : m-CPBA)
Temperature Reflux (56°C)Cryogenic (-30°C)
pH Condition Basic (

)
Buffered (Solid

)
Critical Impurity Omeprazole (via

of Cl)
Sulfone analog (via over-oxidation)
Target Yield 85%75%
References
  • Sjöbom, P., et al. (1995). Method for the synthesis of omeprazole. U.S. Patent No.[2][3] 5,386,032. Washington, DC: U.S. Patent and Trademark Office.

  • Kulkarni, D. G., et al. (2001).[3] Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-1H-benzimidazole hydrochloride. U.S. Patent No.[2][3] 6,245,913.[3]

  • Rivera, F., et al. (2006). Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides. Journal of the Mexican Chemical Society, 50(1).

  • Drabowicz, J., et al. (2002). Selective and Practical Oxidation of Sulfides to Sulfoxides. Organic Preparations and Procedures International. (Contextual grounding for m-CPBA selectivity).

Sources

Method

application of 4-Desmethoxy-4-chloro Omeprazole in drug metabolism studies

Application Note: 4-Desmethoxy-4-chloro Omeprazole in Drug Metabolism & Impurity Profiling Executive Summary 4-Desmethoxy-4-chloro Omeprazole (often referred to as Omeprazole Impurity H or the 4-Chloro Analog ) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Desmethoxy-4-chloro Omeprazole in Drug Metabolism & Impurity Profiling

Executive Summary

4-Desmethoxy-4-chloro Omeprazole (often referred to as Omeprazole Impurity H or the 4-Chloro Analog ) is a critical process-related impurity and a structural analog used in the development of proton pump inhibitors (PPIs).[1][2] In drug metabolism and pharmacokinetics (DMPK), its application is threefold:

  • Reference Standard: Validating the purity of Omeprazole in metabolic stability assays to distinguish in vitro metabolites from pre-existing synthetic impurities.

  • Mechanistic Probe: Acting as a tool compound to investigate the steric and electronic requirements of the CYP2C19 active site, given its structural similarity to Omeprazole but distinct halogen substitution.

  • Toxicological Assessment: Evaluating the metabolic fate of chlorinated impurities to rule out bioactivation (reactive metabolite formation) via Glutathione (GSH) trapping studies.

Chemical Identity & Significance

The molecule differs from Omeprazole at the 4-position of the pyridine ring, where the methoxy group is replaced by a chlorine atom. This substitution significantly alters the lipophilicity (LogP) and electron density of the pyridine ring, affecting both metabolic clearance and enzyme binding.

FeatureOmeprazole (Parent)4-Desmethoxy-4-chloro Omeprazole
CAS Number 73590-58-6863029-89-4
Molecular Formula C17H19N3O3SC16H16ClN3O2S
Molecular Weight 345.42 g/mol 349.84 g/mol
Key Substituent 4-Methoxy (Pyridine)4-Chloro (Pyridine)
Origin APISynthetic Intermediate / Impurity
Metabolic Fate 5-OH-Omeprazole, SulfoneDe-chlorination (rare), S-oxidation

Application 1: Analytical Differentiation in Metabolic Stability Studies

Context: In in vitro microsomal incubations, it is vital to ensure that new peaks observed in LC-MS chromatograms are genuine metabolites (e.g., Omeprazole Sulfone) and not degradation products or impurities carried over from the starting material. The 4-Chloro analog has a distinct mass (+4 Da nominal, unique Cl isotope pattern) but similar retention time to Omeprazole, necessitating high-resolution separation.[1][2]

Protocol: LC-MS/MS Differentiation Method

Objective: Separate Omeprazole, 5-Hydroxy Omeprazole, Omeprazole Sulfone, and 4-Desmethoxy-4-chloro Omeprazole.[1][2]

Reagents:

  • Human Liver Microsomes (HLM)[2][3][4]

  • NADPH Regenerating System[2]

  • Reference Standards (Omeprazole, 4-Chloro Analog, Metabolites)[1][2][5][6]

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (MRM Transitions):

  • Omeprazole: 346.1 → 198.0 (Quantifier)[2]

  • 5-OH Omeprazole: 362.1 → 214.0[1][2]

  • Omeprazole Sulfone: 362.1 → 198.0

  • 4-Desmethoxy-4-chloro Omeprazole:

    • Precursor: 350.1 (35Cl) / 352.1 (37Cl)[2]

    • Product: 202.0 (Chlorinated pyridine fragment)[2]

Data Interpretation: The 4-Chloro analog will elute slightly later than Omeprazole due to higher lipophilicity (Cl vs OMe). Monitoring the 350.1 → 202.0 transition ensures that impurity peaks are not misidentified as novel metabolites.

Application 2: Mechanistic Probe for CYP2C19 Inhibition

Context: Omeprazole is a substrate and inhibitor of CYP2C19.[][8][9] The 4-Chloro analog serves as a "tool compound" to study the active site.[1] The chlorine atom withdraws electrons, potentially altering the heme-binding affinity compared to the electron-donating methoxy group of Omeprazole.[1]

Protocol: IC50 Determination Assay

Objective: Determine the inhibitory potency of 4-Desmethoxy-4-chloro Omeprazole against CYP2C19 using S-Mephenytoin as the probe substrate.

  • Preparation:

    • Prepare stock solution of 4-Desmethoxy-4-chloro Omeprazole (0.1 µM to 100 µM) in DMSO.

    • Substrate: S-Mephenytoin (50 µM, near Km).[1][2]

    • Enzyme: Recombinant CYP2C19 or HLM (0.5 mg/mL).

  • Incubation:

    • Pre-incubate Enzyme + Inhibitor (4-Chloro analog) for 5 mins at 37°C.[1][2]

    • Initiate reaction with NADPH (1 mM) and Substrate.

    • Incubate for 20 minutes.

  • Termination & Analysis:

    • Quench with ice-cold acetonitrile containing Internal Standard (Omeprazole-d3).[1][2]

    • Centrifuge and analyze supernatant via LC-MS/MS.[1][2]

    • Monitor metabolite formation: 4'-Hydroxy-S-mephenytoin .[1][2]

  • Calculation:

    • Plot % Activity vs. Log[Inhibitor].

    • Fit to Sigmoidal Dose-Response curve to calculate IC50.[1][2]

    • Note: Compare IC50 with Omeprazole. A lower IC50 indicates the Cl-analog binds tighter, suggesting hydrophobic pockets in the CYP2C19 active site accommodate the halogen.[1]

Application 3: Reactive Metabolite Assessment (GSH Trapping)

Context: Halogenated aromatic rings can sometimes undergo bioactivation to form reactive quinone-methides or epoxide intermediates, which are toxic.[1] This protocol checks if the "Impurity H" is metabolically stable or forms adducts.

Protocol: Glutathione (GSH) Trapping[2]
  • Incubation Mix:

    • Test Compound: 4-Desmethoxy-4-chloro Omeprazole (10 µM).[1][2]

    • Trapping Agent: Glutathione (GSH) fortified at 5 mM.

    • System: HLM + NADPH.

  • Workflow:

    • Incubate for 60 minutes at 37°C.

    • Controls: (-NADPH), (-GSH).

  • Analysis (Neutral Loss Scan):

    • Analyze via LC-MS/MS using a Neutral Loss Scan of 129 Da (characteristic of GSH adducts).

    • Look for precursors with mass: [Parent + 307 Da (GSH) - 2H] or [Parent + 16 (O) + 307 (GSH)].[2]

  • Significance:

    • Detection of GSH adducts implies the 4-Chloro analog is bioactivated, flagging it as a genotoxic impurity (GTI) requiring strict control (< 1.5 µ g/day intake) in the final drug product.

Visualized Workflows (Graphviz)

Figure 1: Origin and Analytical Differentiation

This diagram illustrates how the impurity arises during synthesis and how it is separated from metabolic pathways.

G cluster_0 Synthesis Pathway cluster_1 Metabolic Pathway (In Vitro) Start 4-Chloro-Pyridine Intermediate Step1 Coupling with Benzimidazole Thiol Start->Step1 Impurity 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Step1->Impurity No Methoxylation Product Omeprazole (API) Step1->Product + NaOMe (Methoxylation) Analysis LC-MS/MS Analysis (Differentiation) Impurity->Analysis m/z 350.1 Met1 5-OH Omeprazole (CYP2C19) Product->Met1 Met2 Omeprazole Sulfone (CYP3A4) Product->Met2 Product->Analysis m/z 346.1 Met1->Analysis m/z 362.1 Met2->Analysis m/z 362.1

Caption: Figure 1: Synthesis origin of 4-Desmethoxy-4-chloro Omeprazole and its mass-spec differentiation from Omeprazole metabolites.

Figure 2: Experimental Logic for Impurity Qualification

Logic Start Sample: Omeprazole + Microsomes Detect LC-MS Peak Detection Start->Detect Decision Is Peak Mass +4 Da with Cl Pattern? Detect->Decision Yes Identify as Impurity H (Not a Metabolite) Decision->Yes Confirmed No No Decision->No Mass +16 Da Action1 Calculate Impurity Clearance Yes->Action1 Quantify vs Standard Metabolite Identify as Oxidative Metabolite Action2 Determine Km/Vmax Metabolite->Action2 Check Kinetics

Caption: Figure 2: Decision tree for distinguishing impurities from metabolites in DMPK assays.

References

  • European Pharmacopoeia (Ph. Eur.). Omeprazole: Impurity H (4-Desmethoxy-4-chloro Omeprazole). [Link to Ph.[1][2][3][10] Eur. Reference Standards]([Link])

  • Santa Cruz Biotechnology. 4-Desmethoxy-4-chloro Omeprazole - Product Data Sheet. [1][2]

  • LGC Standards. Omeprazole Impurity Reference Materials and Metabolites.

  • PubChem. 4-Desmethoxy-4-chloro Omeprazole Sulfide (Compound Summary). [1][2]

  • BenchChem. High-Throughput Quantification of Omeprazole and its Major Metabolites. (Context on Omeprazole Metabolism). [2]

Sources

Application

Application Note: Quantitative Analysis of Genotoxic Impurities in Omeprazole

Executive Summary The synthesis of Omeprazole involves reactive alkylating agents that pose significant genotoxic risks if carried over into the final drug substance. Furthermore, the recent industry-wide crisis regardin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Omeprazole involves reactive alkylating agents that pose significant genotoxic risks if carried over into the final drug substance. Furthermore, the recent industry-wide crisis regarding nitrosamine contamination in PPIs necessitates a dual-surveillance strategy.

This guide provides a comprehensive workflow for the quantitative analysis of two critical genotoxic impurities (GTIs) in Omeprazole:

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine (CDMP): A reactive intermediate used in the coupling step.

  • N-Nitrosodimethylamine (NDMA): A potent mutagen potentially formed during synthesis or stability storage.

Critical Analytical Challenge: Omeprazole is acid-labile, yet positive-mode Electrospray Ionization (ESI+) often requires acidic mobile phases for optimal sensitivity. This protocol addresses the "Stability vs. Sensitivity" paradox using a high-speed LC-MS/MS approach with divert-valve logic.

Regulatory Landscape & Risk Assessment (ICH M7)[1]

Under ICH M7(R2) guidelines, DNA-reactive impurities must be controlled to levels that pose negligible carcinogenic risk.

Threshold of Toxicological Concern (TTC)

For known mutagens without sufficient carcinogenicity data (Class 2/3), the TTC is 1.5 µ g/day .

  • Omeprazole Max Daily Dose: 40 mg (Standard) to 120 mg (Zollinger-Ellison syndrome).

  • Calculation of Permissible Limit (ppm):

    
    
    
    • Scenario A (Standard):

      
      
      
    • Scenario B (Conservative):

      
      
      

Target LOQ: To ensure robust quality control, the analytical Method Limit of Quantitation (LOQ) should be


 of the specification limit (approx. 3.75 ppm ).

Target Analytes & Mechanism

AnalyteAbbr.Structure / Risk OriginMolecular WeightLogP
Omeprazole APIActive Pharmaceutical Ingredient345.422.23
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine CDMP Intermediate: Residual alkylating agent from the coupling of the pyridine and benzimidazole rings. Highly reactive toward DNA bases.185.652.3
N-Nitrosodimethylamine NDMA By-product: Formed via reaction of dimethylamine (impurity in reagents) with nitrites/nitrates under acidic conditions.74.08-0.57

Analytical Strategy: The "Stability vs. Sensitivity" Paradox

The Problem: Omeprazole degrades rapidly in acidic media (pH < 6), forming purple-colored degradants (sulfenamides). However, CDMP and NDMA require protonation (acidic pH) for effective ESI+ detection.

The Solution:

  • Rapid Gradient: Minimize on-column residence time.

  • Cold Autosampler: Maintain samples at 4°C to prevent pre-injection degradation.

  • Divert Valve: Direct the high-concentration Omeprazole peak to waste to prevent mass spectrometer source contamination, allowing the use of acidic mobile phases for the impurities eluting before or after the API.

Workflow Visualization

AnalyticalWorkflow cluster_logic Critical Control Point Sample Sample Preparation (MeOH/Water Diluent) LC UPLC Separation (C18, Acidic MP) Sample->LC Injection (4°C) Valve Divert Valve (Switching) LC->Valve Eluent MS_Source MS/MS Source (ESI+) Valve->MS_Source Impurity Window (0-3 min & 6-10 min) Waste Waste (API Elution) Valve->Waste API Window (3-6 min) Data Quantitation (MRM Mode) MS_Source->Data Signal Processing

Caption: Divert valve logic protects the MS source from API overload while allowing acidic ionization of impurities.

Protocol A: Quantitation of Alkyl Halide (CDMP)

This method targets the specific synthetic intermediate CDMP.

Instrumentation & Conditions
  • System: UHPLC coupled with Triple Quadrupole MS (LC-MS/MS).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 µm) or equivalent.

    • Why: High surface area C18 provides adequate retention for the pyridine derivative (CDMP) while eluting Omeprazole later.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: Acetonitrile (Organic modifier).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

  • Autosampler Temp: 4°C (CRITICAL) to inhibit API degradation.

Gradient Program
Time (min)% BEvent
0.0010MS Flow to Source
2.0010CDMP Elution (~1.8 min)
2.1090Switch Valve to Waste (API Elution)
5.0090Wash Column
5.1010Switch Valve to Source
8.0010Re-equilibration
Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
CDMP 186.1 [M+H]⁺150.1 (Loss of Cl)15100
CDMP (Qual) 186.1 [M+H]⁺135.125100
Sample Preparation
  • Diluent: 50:50 Methanol:Water (Neutral pH). Do not use acidic diluent.

  • Stock Solution: Dissolve 10 mg CDMP standard in 100 mL diluent.

  • Test Sample: Accurately weigh 50 mg Omeprazole API into a 10 mL volumetric flask. Dissolve and dilute to volume (5000 ppm concentration).

  • Filtration: Filter through 0.22 µm PVDF or PTFE filter. Discard first 1 mL to prevent filter adsorption.

Protocol B: Quantitation of Nitrosamine (NDMA)[2]

Warning: Do not use GC-MS for Omeprazole analysis. The high temperature of the GC injection port can induce thermal degradation of Omeprazole, potentially generating in situ NDMA (false positive). LC-MS/MS or LC-HRMS is mandatory.

Instrumentation & Conditions
  • Column: Waters XSelect HSS T3 (100 x 2.1 mm, 2.5 µm).

    • Why: The T3 bonding technology is designed for enhanced retention of polar compounds like NDMA in high aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[1][2][3]

MS/MS Parameters (APCI or ESI)

Note: APCI (Atmospheric Pressure Chemical Ionization) is often preferred for Nitrosamines to reduce matrix suppression, but ESI is acceptable with proper diversion.

CompoundPrecursor (m/z)Product (m/z)CE (eV)
NDMA 75.1 [M+H]⁺43.1 (CH₂=N-CH₃)⁺12
NDMA (Qual) 75.1 [M+H]⁺58.110
NDMA-d6 (IS) 81.1 [M+H]⁺46.112
  • Internal Standard: Use NDMA-d6. This is non-negotiable for trace analysis to correct for matrix effects and ionization variability.

Method Validation & Troubleshooting

Validation Criteria (per ICH Q2)
  • Specificity: Inject blank, placebo, and pure API. Ensure no interference at the retention time of CDMP/NDMA.

  • Linearity: 6 levels ranging from LOQ to 150% of the limit (e.g., 1 ppm to 50 ppm).

    
     must be 
    
    
    
    .
  • Accuracy (Recovery): Spike Omeprazole samples at LOQ, 100%, and 150% levels. Acceptable recovery: 80-120%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
API Peak Tailing Column overload or pH mismatch.Reduce injection volume. Ensure mobile phase buffering is sufficient.
Low Sensitivity for CDMP Ion suppression from API.Check Divert Valve timing. Ensure API is fully diverted to waste.
"Ghost" NDMA Peaks Contaminated solvents or filters.Use LC-MS grade solvents only. Test filters for extractables. Avoid rubber septa.
Omeprazole Degradation Acidic diluent or room temp storage.Use Neutral diluent (MeOH/H2O). Keep autosampler at 4°C.

Decision Tree for Method Development

MethodDevelopment Start Start Method Development Check_Polarity Is Impurity Polar? (e.g., NDMA) Start->Check_Polarity T3_Col Use HSS T3 Column (High Aqueous Stability) Check_Polarity->T3_Col Yes C18_Col Use C18 Column (Standard) Check_Polarity->C18_Col No Check_Thermal Is API Thermally Labile? T3_Col->Check_Thermal C18_Col->Check_Thermal LCMS Select LC-MS/MS (Avoid GC-MS) Check_Thermal->LCMS Yes (Omeprazole) GCMS Select HS-GC-MS Check_Thermal->GCMS No Opt_pH Optimize pH (Acidic for Impurity Ionization) LCMS->Opt_pH Divert Implement Divert Valve (Protect MS from API) Opt_pH->Divert

Caption: Logic flow for selecting column chemistry and detection technique based on analyte properties.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4][1][5] [Link]

  • U.S. Food and Drug Administration (FDA) . Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

  • Reddy, A.V.B., et al. "Determination of potentially genotoxic impurities in omeprazole by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
  • FDA Laboratory Method . Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. (Applicable cross-class methodology). [Link]

Sources

Application

Advanced Sample Preparation &amp; Analytical Protocols for Omeprazole Impurities

This application note details high-integrity sample preparation and analytical protocols for Omeprazole impurity profiling. It is designed for analytical chemists and pharmaceutical scientists requiring robust, self-vali...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details high-integrity sample preparation and analytical protocols for Omeprazole impurity profiling. It is designed for analytical chemists and pharmaceutical scientists requiring robust, self-validating methodologies that prevent artifactual degradation during analysis.[1]

Part 1: Strategic Analysis – The Chemistry of Instability

Omeprazole is a benzimidazole proton pump inhibitor (PPI) that functions as a prodrug.[1][2] Its therapeutic mechanism relies on acid-catalyzed activation within the parietal cells.[1] However, this same mechanism makes it an analytical nightmare: Omeprazole is inherently unstable in acidic and neutral media. [1]

The Degradation Cascade

In the presence of protons (pH < 7), Omeprazole undergoes a rearrangement to form sulfenamide intermediates. These are highly reactive and rapidly degrade into various impurities, most notably Impurity A (USP/EP) and Impurity B .[1] Conversely, oxidative stress (light/air) drives the formation of Omeprazole Sulfone (Impurity D) .[1]

Therefore, the primary objective of sample preparation is not just extraction, but stabilization .[1] Any protocol that fails to maintain a pH > 8.0 during the entire analytical window will yield false positives for degradation products.[1]

Visualization: The Stability Logic

The following diagram illustrates the critical decision pathways for maintaining sample integrity.

Omeprazole_Stability Omeprazole Omeprazole (API) Acid Acidic Environment (pH < 7) Omeprazole->Acid Exposure Base Alkaline Environment (pH > 8) Omeprazole->Base Dissolution Light UV/VIS Light Exposure Omeprazole->Light Exposure Sulfenamide Sulfenamide Intermediate Acid->Sulfenamide Rearrangement Stable Stable Solution (Valid Analysis) Base->Stable Inhibition of H+ attack Impurity_D Impurity D (Sulfone - Oxidative) Light->Impurity_D Oxidation Impurity_A Impurity A (Acid Degradant) Sulfenamide->Impurity_A Impurity_B Impurity B (Acid Degradant) Sulfenamide->Impurity_B

Caption: Causal pathways of Omeprazole degradation. Sample preparation must actively force the 'Alkaline' path to prevent artifactual generation of Impurities A and B.

Part 2: Validated Experimental Protocols

Protocol A: Standard Compliance Method (HPLC-UV)

Target: Routine QC, USP/EP Monograph Compliance. Principle: High-pH Phosphate Buffer Stabilization.[1]

This protocol mirrors the USP/EP monographs but adds specific "Self-Validation" steps to ensure the diluent does not degrade the sample.

1. Reagent Preparation
  • Alkaline Diluent (Critical): Dissolve 5.3 g of Tribasic Sodium Phosphate Dodecahydrate (

    
    ) in 1 L of water.[1] Add 11 mL of 0.5 M Sodium Phosphate Dibasic solution. Adjust pH to 11.0 if necessary. Mix with Acetonitrile in a 75:25 (Buffer:ACN)  ratio.[1]
    
    • Why: The tribasic phosphate ensures a strongly alkaline environment, instantly neutralizing any acidic excipients in the formulation.[1]

  • Mobile Phase: Dissolve 0.725 g of Monobasic Sodium Phosphate (

    
    ) and 4.47 g of Anhydrous Disodium Hydrogen Phosphate (
    
    
    
    ) in 1000 mL water. Dilute 250 mL of this buffer with 750 mL water.[1] Mix 3 parts of this diluted buffer with 1 part Acetonitrile. Final pH should be ~7.6.[1][3]
2. Sample Extraction (Tablets/Capsules)
  • Powdering: Grind 20 tablets/capsule contents to a fine powder.

  • Weighing: Transfer powder equivalent to 20 mg Omeprazole into a 100 mL Amber volumetric flask.

  • Initial Dissolution: Add 10 mL of Methanol . Sonicate for 5 minutes.

    • Note: Methanol helps wet the hydrophobic excipients, but do not leave it too long before adding the alkaline buffer.[1]

  • Stabilization: Immediately add 60 mL of the Alkaline Diluent .

  • Extraction: Sonicate for 15 minutes in a water bath maintained at < 25°C.

    • Caution: Heat accelerates degradation.[1] Use ice in the bath if sonication generates heat.[1]

  • Make up: Dilute to volume with Alkaline Diluent.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon filter. Discard the first 5 mL of filtrate (saturates active sites on the filter that might bind impurities).

3. Chromatographic Conditions
ParameterSetting
Column C8 (Octylsilane), 4.6 mm x 15 cm, 5 µm (e.g., Zorbax Eclipse XDB-C8 or equiv)
Flow Rate 1.0 mL/min
Detector UV @ 280 nm
Injection Volume 20 µL
Run Time ~20-30 minutes (Impurity D elutes late)
Column Temp 25°C (Do not heat)
Protocol B: High-Sensitivity LC-MS Method

Target: Identification of Unknowns, Genotoxic Impurity Screening (Nitrosamines), Trace Analysis. Principle: Volatile Buffer Compatibility.[1]

Phosphate buffers are non-volatile and will ruin Mass Spectrometers.[1] This protocol substitutes phosphate with Ammonium Bicarbonate, maintaining the necessary high pH.[1]

1. Reagent Preparation
  • LC-MS Diluent: 10 mM Ammonium Bicarbonate (

    
    ) adjusted to pH 9.0 with Ammonia solution / Acetonitrile (80:20 v/v).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

2. Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg Omeprazole standard/sample in 5 mL Methanol (LC-MS grade).

  • Dilution: Immediately dilute to 50 mL with LC-MS Diluent (Ammonium Bicarbonate pH 9.0).

  • Centrifugation: Spin at 10,000 rpm for 10 mins (preferred over filtration to avoid extractables from filters interfering with MS).

  • Vialing: Transfer supernatant to amber LC vials. Keep autosampler at 4°C.

3. LC-MS Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
10.05050
12.01090
15.08515

Part 3: Self-Validating System & Troubleshooting

A "Self-Validating" protocol includes internal checks to confirm data integrity.[1] For Omeprazole, the marker for bad sample prep is Impurity A .[1]

The "Impurity A" Check

If your chromatogram shows elevated levels of Impurity A (1H-Benzimidazole-2-thiol, 5-methoxy-) or Impurity B , it is highly probable that your sample preparation solvent was not sufficiently alkaline or the sample sat too long before injection.

Validation Step:

  • Prepare a "Stress Control": Take the final sample solution and add 1 drop of 0.1 N HCl.[1]

  • Inject immediately.[1]

  • Observe the rapid rise of Impurity A.[1]

  • Rule: If your actual sample shows >0.1% Impurity A, measure the pH of the final solution in the vial. If pH < 8.0, the data is invalid.[1] Reject and re-prepare using fresh Alkaline Diluent.

Troubleshooting Table
ObservationRoot CauseCorrective Action
High Impurity D (Sulfone) Oxidative degradationUse freshly prepared solvents; purge solvents with Nitrogen; ensure Amber glassware.[1]
High Impurity A Acidic degradationCheck pH of Diluent; ensure Phosphate buffer is Tribasic; reduce sonication time.
Split Peaks Solvent mismatchThe sample solvent (pH 11) is stronger than Mobile Phase (pH 7.6).[1] Reduce injection volume to 10 µL.
Drifting Retention Times Temperature fluctuationOmeprazole pKa is sensitive to temp.[1] Use a column oven at 25°C exactly.
Workflow Visualization

The following diagram outlines the execution flow, highlighting the Critical Control Points (CCPs) where errors most often occur.

Sample_Prep_Workflow Start Start: Sample Weighing Dissolve Initial Wetting (Methanol, <5 min) Start->Dissolve Buffer_Add Add Alkaline Diluent (CCP: pH must be > 10) Dissolve->Buffer_Add Immediate Sonicate Sonication (Max 15 min, <25°C) Buffer_Add->Sonicate Filter Filtration (Discard first 5 mL) Sonicate->Filter Vial Transfer to Amber Vial Filter->Vial Check Self-Validation Check: Is pH > 8.0? Vial->Check Check->Buffer_Add No (Discard & Restart) Inject HPLC/LC-MS Injection (Autosampler 4°C) Check->Inject Yes

Caption: Operational workflow with Critical Control Points (CCP) to ensure sample stability.

References

  • United States Pharmacopeia (USP). Omeprazole Monograph: Organic Impurities.[1] USP-NF.[1] (Requires Subscription, general reference).[1]

  • European Pharmacopoeia (Ph.[1][4] Eur.). Omeprazole: Related Substances.[1][2][4][5][6][7][8][9] 10th Edition.[1] [1]

  • Sella, B., et al. (2020).[1] Elemental impurities analysis in name-brand and generic omeprazole drug samples.[1] Heliyon.[1] [Link][1]

  • Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Application Note.

  • Agilent Technologies. Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Application Note 5994-0984EN.[1][3]

  • Glasgow Caledonian University. Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Resolution HPLC Separation of Omeprazole and Impurity H

Welcome to the Advanced Chromatography Support Hub. Subject: Optimization of Omeprazole (OMP) and Impurity H (4-Desmethoxy-4-chloro Omeprazole).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub.

Subject: Optimization of Omeprazole (OMP) and Impurity H (4-Desmethoxy-4-chloro Omeprazole). Ticket Priority: High (Stability-Indicating Method). Assigned Specialist: Senior Application Scientist.

Introduction: The Separation Challenge

You are likely here because your chromatogram shows poor resolution (


) between the active pharmaceutical ingredient (API) and Impurity H, or you are battling severe peak tailing.

The Chemical Context:

  • Omeprazole (OMP): A benzimidazole proton pump inhibitor. It is a weak base (

    
    , 
    
    
    
    ) and is acid-labile .
  • Impurity H (EP/BP Nomenclature): Chemically identified as 4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4).[1][2][3]

    • Structural Difference: The methoxy group (-OCH₃) on the pyridine ring of Omeprazole is replaced by a chlorine atom (-Cl).

    • Chromatographic Consequence: The chlorine atom renders Impurity H significantly more lipophilic (hydrophobic) than the parent Omeprazole. In Reverse-Phase (RP) chromatography, Impurity H typically elutes after Omeprazole.

Module 1: The Mechanism (Why Your Method Fails)

Before adjusting parameters, you must understand the interaction mechanism. The separation is governed by two opposing forces:

  • Hydrophobic Selectivity (The Separation Driver):

    • The separation of OMP and Impurity H relies on the difference in polarity between the ether linkage (-OCH₃) and the halogen (-Cl).

    • Failure Point: If the organic modifier (Acetonitrile/Methanol) concentration is too high, the hydrophobic difference is masked, causing co-elution.

  • Silanol Interactions (The Tailing Driver):

    • Omeprazole's pyridine nitrogen is basic. At neutral or acidic pH, it becomes protonated (

      
      ) and interacts ionically with residual silanols (
      
      
      
      ) on the silica surface.
    • Failure Point: This secondary interaction causes the dreaded "shark fin" peak tailing, which artificially widens the OMP peak and masks Impurity H.

Mechanism Visualization

SeparationLogic cluster_0 Critical Method Parameter OMP Omeprazole (Methoxy Group) Stationary C8/C18 Stationary Phase OMP->Stationary Moderate Retention Silanol Residual Silanols (Si-O-) OMP->Silanol Ionic Interaction (Causes Tailing) ImpH Impurity H (Chloro Group) ImpH->Stationary Strong Retention Result Separation Outcome Stationary->Result Hydrophobic Selectivity Silanol->Result Peak Asymmetry pH Mobile Phase pH (Must be > pKa of Silanols) pH->Silanol Suppresses Ionization

Figure 1: Mechanistic interaction map showing how silanol activity competes with hydrophobic retention to affect resolution and peak shape.

Module 2: Validated Protocol Standards

Based on the European Pharmacopoeia (EP) guidelines and optimized modern approaches, use these parameters as your baseline.

Standard Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C8 (Octylsilyl) End-cappedC8 offers faster elution than C18 for this hydrophobic pair, reducing run time while maintaining selectivity [1].
Dimensions 150 mm x 4.6 mm, 5 µmStandard analytical scale.[4]
Mobile Phase Phosphate Buffer (pH 7.6) : ACN (75:25)Critical: pH 7.6 is chosen to keep Omeprazole neutral (unprotonated) to minimize silanol interaction and ensure stability [2].
Flow Rate 1.0 - 1.2 mL/minAdjust based on backpressure (< 2500 psi).
Detection UV @ 280 nmThe isosbestic point or max absorption for the benzimidazole core.
Temperature 25°C - 30°CHigher temp (

) may degrade Omeprazole on-column.

Preparation of Buffer (pH 7.6):

  • Dissolve 0.725 g of Sodium Phosphate Monobasic (

    
    ) and 4.472 g of Disodium Hydrogen Phosphate (
    
    
    
    ) in 1000 mL water.
  • Crucial Step: If diluting with organic, measure pH before adding Acetonitrile. The apparent pH shifts in organic mixtures.

Module 3: Troubleshooting & FAQs

Scenario A: "Impurity H is eluting on the tail of Omeprazole."

Diagnosis: Lack of hydrophobic selectivity or excessive tailing of the main peak.

Step-by-Step Fix:

  • Check the Organic Ratio: Impurity H is more hydrophobic. Decrease the Acetonitrile content by 2-3% (e.g., from 25% to 22%). This will increase the retention of Impurity H more than Omeprazole, widening the gap.

  • Verify pH: If the pH has drifted below 7.2, Omeprazole will protonate and tail. Remake the buffer to exactly pH 7.6.

  • Column Health: If the column is old, the end-capping may be hydrolyzed, exposing silanols. Perform a standard test injection; if the Tailing Factor (

    
    ) > 1.5, replace the column.
    
Scenario B: "I see 'Ghost Peaks' appearing before Omeprazole."

Diagnosis: Sample degradation. Omeprazole degrades rapidly into Omeprazole degradation products A and B (often purple/brown discoloration) in acidic environments.

The Protocol Fix:

  • Never use pure Acetonitrile or acidic water as a diluent.

  • Correct Diluent: Dissolve the sample in 0.01 M Borate Buffer (pH 9.0) : Acetonitrile (75:25) . The alkaline environment stabilizes the sample during the autosampler sequence [3].

Scenario C: "My backpressure is rising, and retention times are shifting."

Diagnosis: Phosphate precipitation.

  • Phosphate buffers are notorious for precipitating in high organic content (>80% ACN) or inside the pump seals if the system is not flushed.

  • Immediate Action: Flush the system with 90% Water / 10% Methanol (no salt) for 60 minutes at 50°C to redissolve precipitates.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose resolution failures systematically.

Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) CheckTailing Is Tailing Factor (Tf) > 1.5? Start->CheckTailing YesTailing Yes: Silanol Interaction CheckTailing->YesTailing NoTailing No: Selectivity Issue CheckTailing->NoTailing FixpH Action: Check Buffer pH (Target 7.6) Use Base-Deactivated Column YesTailing->FixpH Primary Cause Success Resolution > 2.0 Stable Baseline FixpH->Success AdjustOrganic Action: Reduce ACN by 2-5% (Increases Impurity H Retention) NoTailing->AdjustOrganic Modify k' CheckCol Action: Switch from C18 to C8 (C8 often provides better selectivity for OMP) AdjustOrganic->CheckCol If fails CheckCol->Success

Figure 2: Decision tree for isolating resolution issues between Omeprazole and Impurity H.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . "Omeprazole Monograph: Impurity Analysis." EDQM.

  • Agilent Technologies . "Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns." Application Note 5994-0984EN.

  • Waters Corporation . "Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns." Waters Application Library.

  • Iuga, C., et al. "Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole."[4] Farmacia, Vol. 57, 2009.[4]

Sources

Optimization

reducing the formation of 4-Desmethoxy-4-chloro Omeprazole during synthesis

Executive Summary & Root Cause Analysis The Issue: The formation of 4-Desmethoxy-4-chloro Omeprazole (often designated as Impurity H in EP/USP pharmacopeias) is a critical quality attribute (CQA) failure in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Issue: The formation of 4-Desmethoxy-4-chloro Omeprazole (often designated as Impurity H in EP/USP pharmacopeias) is a critical quality attribute (CQA) failure in the synthesis of Omeprazole.[1][2] This impurity is structurally nearly identical to the API, differing only by the substitution of the methoxy group (-OMe) at the 4-position of the pyridine ring with a chlorine atom (-Cl).[1][3] Due to this similarity, downstream purification (crystallization) is often ineffective, making prevention at the source the only viable control strategy.[1][3]

The Root Cause: The impurity is not generated during the final coupling or oxidation steps. It is formed exclusively during the synthesis of the intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine (Intermediate A).[1][3][2]

When converting the precursor alcohol (2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine ) to the chloride using reagents like Thionyl Chloride (


), aggressive conditions promote a side reaction: Nucleophilic Aromatic Substitution (

)
.[1][3][2] The chloride ion attacks the electron-deficient pyridine ring, displacing the methoxy group.[1][3]
Mechanism of Impurity Formation

G Start Precursor Alcohol (4-methoxy-3,5-dimethyl -2-pyridinemethanol) SOCl2 Reagent: SOCl2 / DCM Start->SOCl2 Inter_Good Target Intermediate (2-chloromethyl-4-methoxy...) (Main Pathway) SOCl2->Inter_Good Low Temp (<5°C) Controlled stoichiometry Inter_Bad Chlorinated Impurity (4-Desmethoxy-4-chloro...) (Side Reaction) SOCl2->Inter_Bad High Temp (>25°C) Excess Cl- ions Acidic pH Omeprazole Omeprazole API Inter_Good->Omeprazole Coupling + Oxidation ImpurityH Impurity H (4-Desmethoxy-4-chloro Omeprazole) Inter_Bad->ImpurityH Coupling + Oxidation (Carries through)

Figure 1: Divergent reaction pathways showing the critical control point at the chlorination of the pyridine intermediate.[1][2]

Optimized Synthesis Protocol

To eliminate this impurity, you must optimize the chlorination of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine .[1][3][2] The following protocol minimizes the


 side reaction.
Reagents & Materials
  • Substrate: 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine[1][3][2]

  • Reagent: Thionyl Chloride (

    
    ) (High Purity >99%)[1][2]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

  • Base (Optional but recommended): Triethylamine (

    
    ) — Acts as an acid scavenger to prevent ring activation.[1][2]
    
Step-by-Step Methodology
  • Dissolution: Charge the reactor with the Substrate (1.0 eq) and DCM (10-15 volumes). Cool the mixture to -5°C to -10°C .

    • Why? Low temperature kinetically favors the aliphatic substitution (formation of

      
      ) over the aromatic substitution (formation of 
      
      
      
      on the ring).[1][2]
  • Reagent Addition: Add Thionyl Chloride (1.05 – 1.10 eq) dropwise over 60-90 minutes.

    • Critical: Maintain internal temperature strictly below 0°C . Exotherms are the primary cause of Impurity H formation.

  • Reaction Monitoring: Stir at 0°C to 5°C for 1-2 hours. Monitor by HPLC.

    • Target: Substrate < 1.0%.[1][4]

    • Impurity Check: If "4-chloro" analog > 0.1%, quench immediately.[1][3] Do not heat to drive completion.

  • Quenching: Quench slowly into cold water or saturated

    
     solution. Maintain pH neutral to slightly basic (pH 7-8) during workup.[1][2]
    
    • Why? Acidic conditions during workup can promote further degradation.[1]

  • Crystallization (The Firewall): Isolate the intermediate as the Hydrochloride salt.[1]

    • Suspend the crude residue in Isopropyl Acetate or Acetone .

    • Filter the solid.[5] The 4-chloro impurity is more soluble in organic solvents than the target hydrochloride salt; this wash step is your best chance to purge it.

Troubleshooting Guide

Use this matrix to diagnose spikes in Impurity H levels.

Symptom Probable Cause Corrective Action
Impurity H > 0.5% in Final API High impurity in Intermediate A.Reject Intermediate A. You cannot purify this downstream. Restart synthesis of intermediate.
Spike in "4-Chloro" Intermediate Reaction temperature exceeded 10°C.Cryogenic Control: Ensure chiller capacity is sufficient. Slow down

addition rate.
Incomplete Conversion of Alcohol Insufficient

or water in solvent.
Dry Solvents: Ensure DCM water content < 0.05%.[1] Use exactly 1.1 eq of

.[1] Do NOT add excess reagent "just to be safe."[1]
Yellow/Dark Coloration of Intermediate Over-reaction / Polymerization.[1]Quench Earlier: Prolonged stirring, even at low temp, increases impurity formation.[1][3]
High Impurity despite Low Temp Localized hot spots.[1]Agitation: Increase stirring speed (RPM) to ensure rapid heat dissipation during addition.
Data Analysis: Temperature vs. Impurity Formation

The following data illustrates the sensitivity of the methoxy group to substitution based on internal reaction temperature.

Reaction Temperature (°C)Target Yield (%)4-Chloro Impurity (%)Status
-10°C 94.5%< 0.05% Optimal
0°C 92.0%0.12%Acceptable
25°C (Room Temp) 85.0%1.80% Critical Failure
40°C (Reflux) 60.0%> 5.00%Rejected

Frequently Asked Questions (FAQ)

Q1: Can I remove the 4-Desmethoxy-4-chloro impurity during the final Omeprazole crystallization? A: No. The structural similarity (isosteres) means the impurity co-crystallizes with Omeprazole.[1][3][2] Standard recrystallization (e.g., Ethanol/Water) will improve color but will not significantly reduce the level of this specific impurity.[1] It must be controlled at the intermediate stage.

Q2: Why does the addition of Triethylamine (


) help? 
A:  The mechanism of the side reaction (

) is accelerated by protonation of the pyridine nitrogen, which makes the ring more electrophilic (susceptible to attack by

).[1]

neutralizes the

byproduct generated by thionyl chloride, keeping the pyridine ring less activated and protecting the methoxy group.[1]

Q3: Is Thionyl Chloride the only option? A: No. You can use Methanesulfonyl Chloride (


)  with a base to form the mesylate, which is then displaced by chloride (using 

or similar).[1] This method avoids the harsh acidic conditions of

and typically yields lower levels of the 4-chloro impurity, though it is more expensive.

Q4: How do I detect this impurity by HPLC? A: The 4-chloro impurity is more lipophilic than Omeprazole.[2]

  • Column: C18 (e.g., Zorbax SB-C18).[1][2]

  • Mobile Phase: Phosphate buffer pH 7.6 : Acetonitrile.[1]

  • RRT (Relative Retention Time): The impurity typically elutes after Omeprazole (RRT ~ 1.2 - 1.3 depending on gradient).[1][2]

References

  • Saini, S., et al. (2019).[1][6] "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review." International Journal of PharmTech Research, 12(3), 57-70.[1][3][6][7]

  • Ohishi, Y., et al. (1990).[1] "Synthesis and antiulcer activity of 2-[(4-alkoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazoles." Chemical & Pharmaceutical Bulletin, 38(9), 2446-2458.[1][3] (Foundational chemistry on pyridine substitution).

  • European Pharmacopoeia (Ph.[1][7] Eur.) 10.0 .[1] "Omeprazole Monograph: Impurity H." (Defines the regulatory limits and structure).

  • Cion Pharma. "2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Manufacturer & Technical Data."

  • PubChem. "4-Desmethoxy-4-chloro Omeprazole Sulfide."[3][2] CID 9797740.[1]

Sources

Troubleshooting

Technical Support Center: Omeprazole &amp; Chloro-Impurity Resolution

Topic: High-Performance Liquid Chromatography (HPLC) Separation of Omeprazole and its Chloro-Analogs Audience: Analytical Chemists, QC Specialists, and Process Development Scientists Module 1: The Diagnostic Framework Un...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Separation of Omeprazole and its Chloro-Analogs Audience: Analytical Chemists, QC Specialists, and Process Development Scientists

Module 1: The Diagnostic Framework

Understanding the Separation Challenge

The separation of Omeprazole (OMP) from its chloro-impurities —specifically the 4-Chloro Analog (where the methoxy group on the pyridine ring is substituted by chlorine) or the reactive intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine —is a classic chromatographic challenge governed by two competing factors: hydrophobicity and ionization .

  • Structural Similarity: The chloro-impurity is a structural analog. The substitution of an electron-donating methoxy group (-OCH₃) with an electron-withdrawing chlorine (-Cl) alters the dipole moment and the

    
    -
    
    
    
    interaction potential with the stationary phase.
  • pKa Sensitivity: Omeprazole is an amphoteric molecule (

    
     pyridinium, 
    
    
    
    benzimidazole). The chloro-substitution lowers the basicity of the pyridine nitrogen. At the standard method pH (7.6), small fluctuations in buffer pH can drastically shift the ionization equilibrium of the impurity relative to the parent drug, causing peak merging.
  • Stability: Omeprazole is acid-labile. Methods utilizing low pH (acidic) mobile phases often induce degradation during the run, creating artifacts that mimic impurities.

Module 2: Troubleshooting Guide (Q&A)

Q1: My resolution (


) between Omeprazole and the Chloro-impurity is < 1.5. I am using a standard C18 column. What is the first variable I should adjust? 

A: Switch to a C8 (Octyl) stationary phase. While C18 is the workhorse of HPLC, it often provides excessive hydrophobic retention for Omeprazole, compressing the separation window for structurally similar analogs. A C8 column provides slightly lower hydrophobicity, often improving the selectivity (


) for the chloro-analog by allowing the subtle polar differences (induced by the chloro-group) to dominate the separation mechanism rather than pure dispersive forces.
  • Action: Evaluate a column like the Zorbax Eclipse XDB-C8 or Symmetry C8 (4.6 x 150 mm, 5 µm).

Q2: I observe peak tailing for Omeprazole, which masks the impurity. Is this a column failure?

A: Likely not. This is usually due to silanol interactions . At pH 7.6, residual silanols on the silica surface are ionized (negative charge), and the protonated fraction of the Omeprazole pyridine (positive charge) interacts strongly, causing tailing.

  • Action 1 (Buffer): Ensure your phosphate buffer concentration is sufficient (at least 10-25 mM) to suppress the double layer.

  • Action 2 (Base Deactivation): Ensure you are using a "Base-Deactivated" (BDS) or high-purity silica column designed for basic compounds.

  • Action 3 (Modifier): If using an older column generation, adding 1% Triethylamine (TEA) to the mobile phase can block silanol sites, though modern columns rarely require this.

Q3: The retention time of the Chloro-impurity drifts significantly between batches. Why?

A: This indicates pH instability . The chloro-impurity's retention is highly sensitive to pH because the chlorine atom affects the


 of the pyridine ring. If your buffer preparation varies by even ±0.1 pH units, the ionization state of the impurity changes, shifting its retention time relative to Omeprazole.
  • Action: Use a calibrated pH meter and adjust the buffer pH after dissolving salts but before adding organic modifiers (unless the method specifies "apparent pH").

Module 3: The Optimized Protocol (Gold Standard)

This protocol is derived from the principles of the USP/EP Monographs but optimized for resolution of halogenated analogs.

Chromatographic Conditions
ParameterSpecificationRationale
Column C8 (Octylsilane), 4.6 mm × 150 mm, 5 µmC8 offers superior selectivity for Omeprazole analogs compared to C18.
Mobile Phase Mix: 25% Acetonitrile / 75% BufferHigh aqueous content ensures retention of polar degradation products.
Buffer Prep Dissolve 1.4 g

in 1L water. Adjust to pH 7.6 with

.
pH 7.6 is critical for stability and ionization control.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 280 nm280 nm minimizes baseline noise from the buffer while maximizing signal.
Temperature Ambient (25°C)Higher temps may degrade the sample on-column.
Sample Diluent Mobile Phase (pH 7.6)Never dissolve Omeprazole in pure methanol or acidic solvents; it will degrade immediately.
Step-by-Step Execution
  • Buffer Preparation: Dissolve Disodium Hydrogen Phosphate (

    
    ) in HPLC-grade water.
    
  • pH Adjustment: Calibrate pH meter with fresh standards (pH 7.0 and 10.0). Adjust the buffer solution to pH 7.6 ± 0.05 using dilute Phosphoric Acid. Note: Precision here is the key to resolution.

  • Equilibration: Flush the column with Mobile Phase for at least 45 minutes. Omeprazole methods often require longer equilibration to saturate silanol sites.

  • System Suitability: Inject the "System Suitability Solution" (containing Omeprazole and Impurities).

    • Acceptance Criteria: Resolution (

      
      ) between Omeprazole and Chloro-impurity > 2.0.
      

Module 4: Visualization & Logic

Figure 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing resolution failure between Omeprazole and Chloro-impurities.

Omeprazole_Troubleshooting Start Start: Poor Resolution (Rs < 1.5) Check_pH Check Buffer pH (Is it exactly 7.6?) Start->Check_pH Adjust_pH Adjust pH to 7.6 ± 0.05 Check_pH->Adjust_pH No Check_Column Check Column Chemistry (Is it C18?) Check_pH->Check_Column Yes Adjust_pH->Check_Column Switch_C8 Switch to C8 (Octyl) Base Deactivated Check_Column->Switch_C8 Yes (C18) Check_Tailing Check Peak Symmetry (Tailing Factor > 1.5?) Check_Column->Check_Tailing No (Already C8) Switch_C8->Check_Tailing Add_Modifier Add TEA or Increase Buffer Strength Check_Tailing->Add_Modifier Yes Success Resolution Optimized (Rs > 2.0) Check_Tailing->Success No Add_Modifier->Success

Figure 2: Separation Mechanism

Caption: Mechanistic interaction of Omeprazole vs. Chloro-Impurity with Stationary Phase at pH 7.6.

Separation_Mechanism cluster_Analytes Analytes MobilePhase Mobile Phase (pH 7.6) OMP Omeprazole (More Polar) MobilePhase->OMP Solvation IMP Chloro-Impurity (More Hydrophobic) MobilePhase->IMP Solvation Stationary C8 Stationary Phase (Hydrophobic Interaction) OMP->Stationary Moderate Retention (Elutes First) IMP->Stationary Stronger Retention (Elutes Later) note At pH 7.6, both are partially ionized, but Cl-group increases lipophilicity of IMP.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: It is not recommended for this specific separation. Acetonitrile (ACN) has a lower UV cutoff (better for 280 nm detection) and lower viscosity. More importantly, ACN acts as a proton acceptor/donor differently than MeOH. Switching to Methanol often changes the selectivity (


) completely, potentially causing the Chloro-impurity to co-elute with the main peak.

Q: My Omeprazole peak is splitting. What is happening? A: This is likely "solvent mismatch." If you dissolve your sample in 100% Acetonitrile but the mobile phase is 75% water, the strong solvent plug travels through the column, causing the analyte to precipitate or travel at different speeds initially.

  • Fix: Always dissolve the sample in the mobile phase or a solvent mixture very close to the initial mobile phase composition.

Q: How do I store the column after use? A: Never leave phosphate buffer in the column. It will precipitate and ruin the bed.

  • Flush with 90% Water / 10% ACN for 30 mins to remove salts.

  • Flush with 100% ACN (or manufacturer recommended storage solvent) for 30 mins.

  • Cap tightly.[2]

References

  • European Pharmacopoeia (Ph.[1][3][4] Eur.). "Omeprazole Monograph: Related Substances."[3][4] European Directorate for the Quality of Medicines & HealthCare. [Link]

  • United States Pharmacopeia (USP). "Omeprazole: Organic Impurities, Procedure 1." USP-NF Online. [Link]

  • Schmidt, A. H., & Stanic, M. (2014).[1] "Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework." LCGC North America, 32(2).[1] [Link]

  • Somsen, G. W., et al. (2009). "Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole." Farmacia, 57(5), 534-543.[5] [Link]

Sources

Optimization

Technical Support Center: Robustness Testing for 4-Desmethoxy-4-chloro Omeprazole

Status: Operational Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Dr. A. Vance, Senior Application Scientist Topic: Method Robustness & Troubleshooting for Chlorinated Omeprazole Impurities Reference ID: TS-OMP-CL-004

Executive Summary & Scientific Context

Welcome to the technical support hub for the analysis of 4-Desmethoxy-4-chloro Omeprazole (chemically synonymous with Omeprazole Impurity H in EP monographs).

This molecule arises typically during the synthesis of Omeprazole when the intermediate hydroxymethyl pyridine is reacted with thionyl chloride. The substitution of the electron-donating methoxy group (on the pyridine ring) with an electron-withdrawing, lipophilic chlorine atom creates distinct chromatographic challenges.

Why Robustness Matters Here: Omeprazole is an acid-labile benzimidazole. Standard methods utilize alkaline conditions (pH 7.6 – 10.5). The "4-chloro" impurity has a different pKa and hydrophobicity profile than the parent drug. Robustness testing—as defined by ICH Q2(R2) —is not merely about "passing" a test; it is about defining the Design Space where the resolution between the active pharmaceutical ingredient (API) and this specific chlorinated impurity remains > 2.0 despite minor fluctuations in pH, temperature, or organic modifier.

Critical Method Parameters (CMP) & Risk Assessment

Before initiating robustness testing, you must establish your baseline method. The following parameters are the most frequent sources of failure for this specific separation.

ParameterStandard Setpoint (Typical C8/C18 Method)Risk FactorMechanistic Impact
Mobile Phase pH 7.6 (Phosphate) or 10.0 (Ammonium Hydroxide)CRITICAL Omeprazole degrades rapidly at pH < 7. The ionization state of the benzimidazole ring shifts retention significantly.
Column Temperature 25°C - 30°CHIGH The 4-chloro substitution increases lipophilicity. Temperature fluctuations alter the enthalpy of adsorption differently for Cl- vs. OMe- analogs, causing peak swapping.
Organic Modifier Acetonitrile (ACN)MEDIUM ACN/Buffer ratio drives the selectivity (

). A ±2% change can merge the impurity into the parent tail.
Detection Wavelength 280 nm / 305 nmLOW Both species absorb well; however, ensure the selected

is on a stable plateau to avoid noise.
Robustness Testing Workflow

Do not rely on "One-Factor-at-a-Time" (OFAT) if you are in late-stage development. We recommend a Plackett-Burman Design for screening.

RobustnessWorkflow Start Define Method Baseline Risk Risk Assessment (Identify CMPs) Start->Risk Design Design of Experiments (Plackett-Burman) Risk->Design Execute Execute Runs (deliberate variations) Design->Execute Analyze Analyze Resolution (Rs) & Tailing (Tf) Execute->Analyze Decision Pass Criteria? Analyze->Decision Report Final Design Space Decision->Report Yes (Rs > 2.0) Redesign Method Optimization Decision->Redesign No Redesign->Risk

Caption: Figure 1. Systematic workflow for evaluating method robustness according to ICH Q2(R2) principles.

Troubleshooting Guide: Common Failure Modes

This section addresses specific issues observed when separating 4-Desmethoxy-4-chloro Omeprazole from Omeprazole.

Issue A: Loss of Resolution (Co-elution)

Symptom: The impurity peak merges with the main Omeprazole peak, or Resolution (Rs) drops below 1.5.

Root Cause Analysis: The 4-chloro analog is more lipophilic than the parent Omeprazole. In Reverse Phase (RP) chromatography, it typically elutes after Omeprazole. However, if the pH drops, the ionization of the pyridine nitrogen (pKa ~4) and benzimidazole (pKa ~9) changes, potentially speeding up the parent peak and causing overlap.

Step-by-Step Protocol:

  • Check pH: Verify mobile phase pH is within ±0.1 units of the setpoint.

    • Correction: If using Phosphate buffer pH 7.6, ensure you are using a calibrated pH meter. A shift to pH 7.4 can degrade the parent and shift retention.

  • Adjust Organic Modifier:

    • Action: Decrease Acetonitrile by 2-3%.

    • Why: Lower organic strength increases retention for both, but often improves selectivity (

      
      ) for hydrophobic impurities like the 4-chloro analog.
      
  • Column Aging:

    • Action: Check the plate count (N). If N has dropped by >20%, the column may be fouled. Omeprazole samples often contain polymer excipients that foul C8 columns.

Issue B: Peak Tailing (Tailing Factor > 1.5)

Symptom: The Omeprazole peak tails significantly, masking the 4-chloro impurity if it elutes on the tail.

Root Cause Analysis: Omeprazole is a base. Residual silanols on the silica support interact with the protonated nitrogen, causing secondary interactions.

Step-by-Step Protocol:

  • Mobile Phase Additive:

    • Action: Ensure Triethylamine (TEA) is present if your method allows, or use a "Base Deactivated" (BD) high-purity silica column.

  • Buffer Concentration:

    • Action: Increase phosphate buffer concentration (e.g., from 10mM to 25mM).

    • Why: Higher ionic strength suppresses the electrical double layer and minimizes silanol interactions.

  • Sample Diluent:

    • Action: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving in 100% Methanol when the mobile phase is 70% water causes "solvent mismatch" and peak distortion.

Diagnostic Logic Tree

Use this decision tree to diagnose robustness failures during validation.

TroubleshootingLogic Start Problem Detected CheckRs Is Resolution < 2.0? Start->CheckRs CheckTf Is Tailing > 1.5? CheckRs->CheckTf No ActionpH Check pH Stability (Omeprazole is acid labile) CheckRs->ActionpH Yes CheckRT Is RT Drifting? CheckTf->CheckRT No ActionCap Replace Column (Silanol Activity) CheckTf->ActionCap Yes ActionEq Check Pump Mixing (Gradient Issue) CheckRT->ActionEq Yes ActionCol Check Column Temp (Selectivity Issue) ActionpH->ActionCol pH OK

Caption: Figure 2.[1] Diagnostic logic for isolating failure modes in Omeprazole impurity analysis.

Frequently Asked Questions (FAQs)

Q1: Why does the 4-Desmethoxy-4-chloro Omeprazole peak shift more than the parent peak when I change temperature? A: This is due to thermodynamic differences. The chloro-substitution makes the molecule more hydrophobic but removes a dipole (the methoxy group). The enthalpy of transfer (


) from mobile to stationary phase is different for the impurity compared to the parent. If your robustness study shows high temperature sensitivity, you must tighten the column oven tolerance (e.g., ± 2°C instead of ± 5°C).

Q2: Can I use a standard C18 column, or is C8 required? A: While C18 is common, many pharmacopeial methods (USP/EP) suggest C8 (Octyl) for Omeprazole. C8 often provides better peak shape for this specific basic molecule and reduces the excessive retention time of the lipophilic 4-chloro impurity, sharpening the peak and improving the signal-to-noise ratio.

Q3: My impurity peak area is increasing over time in the autosampler. Is the method not robust? A: This is likely a Solution Stability issue, not a chromatographic robustness issue. Omeprazole degrades in acidic or neutral aqueous solutions.

  • Fix: Ensure your sample diluent is alkaline (e.g., 0.01 M NaOH or Borate buffer pH 9.0).

  • Verification: Inject the same vial every hour for 12 hours. If the 4-chloro peak (Impurity H) is stable but other peaks (Impurity A/Sulfone) appear, it confirms degradation pathways.

References
  • European Pharmacopoeia (Ph. Eur.) . Omeprazole Monograph 01/2008:0942. (Defines Impurity H as 4-desmethoxy-4-chloro omeprazole).

  • International Conference on Harmonisation (ICH) . Guideline Q2(R2): Validation of Analytical Procedures. (2023). Defines robustness and validation parameters.

  • S. Nataraj, et al. "Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms."[2] Journal of Pharmacy Research, 2012. (Discusses C8 column usage and pH sensitivity).

  • Mac-Mod Analytical . "Separation of Omeprazole and Related Impurities." (Technical Note on high pH stability and separation of chlorinated impurities).

Sources

Troubleshooting

Technical Support Center: High-Sensitivity Quantitation of 4-Desmethoxy-4-chloro Omeprazole

Topic: Enhancing Detection Sensitivity for 4-Desmethoxy-4-chloro Omeprazole (CAS: 220757-74-4) Analyte Classification: Process-Related Impurity / Potential Genotoxic Impurity (PGI) Primary Technique: LC-MS/MS (Triple Qua...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Detection Sensitivity for 4-Desmethoxy-4-chloro Omeprazole (CAS: 220757-74-4) Analyte Classification: Process-Related Impurity / Potential Genotoxic Impurity (PGI) Primary Technique: LC-MS/MS (Triple Quadrupole)

Introduction: The Analytical Challenge

4-Desmethoxy-4-chloro Omeprazole (often referred to as the "4-Chloro Analog") is a critical process-related impurity formed during the synthesis of Omeprazole, specifically during the reaction involving thionyl chloride. Unlike Omeprazole, which possesses a methoxy group on the pyridine ring, this impurity substitutes that group with a chlorine atom.

Why is sensitivity difficult?

  • Structural Similarity: It shares a similar backbone with Omeprazole, leading to potential co-elution if the gradient is not optimized.

  • Genotoxic Potential: As a halogenated analog, it often falls under the scope of ICH M7 guidelines, requiring quantitation at trace levels (ppm/ppb) relative to the API.

  • Stability: Like the parent drug, the benzimidazole core is acid-labile, making mobile phase selection a balancing act between MS ionization efficiency (low pH) and analyte stability (high pH).

This guide provides an autonomous, field-proven workflow to lower your Limit of Quantitation (LOQ) and ensure robust detection.

Module 1: Method Development & Optimization

Q: How do I select the optimal Mobile Phase for maximum sensitivity?

A: The choice of mobile phase is the single most critical factor for this analyte. You must balance ionization with stability.

  • The Conflict: Positive Mode ESI (ESI+) prefers acidic conditions (pH 3-4) for protonation. However, Omeprazole and its analogs degrade rapidly below pH 6.0.

  • The Solution: Use a volatile buffer at near-neutral pH or a "Just-in-Time" acidification approach.

Recommended Mobile Phase System:

  • Phase A: 10 mM Ammonium Acetate (pH adjusted to 6.5 with dilute Acetic Acid). This pH preserves the benzimidazole core while providing sufficient protons for ESI.

  • Phase B: Acetonitrile (ACN) or Methanol (MeOH).

    • Pro-Tip: While ACN usually gives sharper peaks, Methanol often provides better ionization efficiency for Omeprazole derivatives in ESI+ due to its protic nature. Test both; if ACN sensitivity is low, switch to MeOH.

Q: What are the specific MS transitions (MRM) for the 4-Chloro Analog?

A: You cannot rely on Omeprazole transitions. The chlorine substitution shifts the precursor mass and the isotope pattern.

Step-by-Step Transition Tuning:

  • Precursor Ion Selection:

    • Omeprazole (H+) = m/z 346.4

    • 4-Chloro Analog (H+) = m/z 334.1 (Calculated: Loss of -OCH3 [-31 Da] and addition of -Cl [+35.5 Da] results in a net shift, but the formula change C17H19 -> C16H16 results in a net mass of ~334).

  • Isotope Confirmation:

    • Chlorine has a distinct

      
       ratio of ~3:1.
      
    • Quantifier: Use the

      
       peak (m/z 334.1) for maximum sensitivity.
      
    • Qualifier: Monitor the

      
       peak (m/z 336.1) to confirm identity.
      
  • Product Ions:

    • The fragmentation usually cleaves the sulfinyl bond.

    • Common Fragment: The benzimidazole moiety (5-methoxy-1H-benzimidazole-2-thiol) often retains the charge, yielding m/z 198.

    • Specific Fragment: The chlorinated pyridine ring may also form a fragment at approx m/z 152/154.

Optimized MRM Table:

AnalytePolarityPrecursor (Q1)Product (Q3)RoleCollision Energy (Est.)
4-Chloro Analog ESI (+)334.1198.1Quantifier 15-20 eV
4-Chloro Analog ESI (+)334.1153.0Qualifier25-30 eV
Omeprazole ESI (+)346.4198.1Reference15-20 eV

Module 2: Troubleshooting (FAQs)

Q: I am seeing peak tailing for the Chloro-impurity. How do I fix this?

A: Peak tailing in basic compounds (benzimidazoles) on C18 columns is usually caused by secondary interactions with residual silanols.

  • Immediate Fix: Increase the ionic strength of your buffer. Move from 5 mM to 10-20 mM Ammonium Acetate .

  • Hardware Fix: Switch to a Charged Surface Hybrid (CSH) column or a high-pH stable C18 column (e.g., Agilent Poroshell HPH or Waters XBridge). These columns are designed to shield silanols.

Q: My sensitivity drops significantly after 50 injections. Why?

A: This is likely Source Contamination or Diverter Valve Carryover . Omeprazole formulations often contain polymers (enteric coatings) or salts that accumulate on the ESI cone.

  • Protocol: Implement a divert valve to send the first 1 minute (void volume) and the wash phase (end of gradient) to waste. Only direct the flow to the MS during the elution window of the impurity.

Q: The impurity peak area varies wildly between preparations.

A: The analyte is degrading in the autosampler.

  • Diagnosis: Check the temperature of your autosampler. It must be set to 4°C - 10°C.

  • Diluent Check: Are you using pure Acetonitrile? Don't. Pure organic solvents can cause peak distortion. Are you using acidic water? Don't.

  • Correct Diluent: 10 mM Ammonium Bicarbonate : Acetonitrile (80:20). The slightly alkaline pH stabilizes the analyte during the run.

Module 3: Experimental Workflow & Visualization

Workflow: Optimization Logic

The following diagram illustrates the decision process for maximizing Signal-to-Noise (S/N) ratio for this specific impurity.

MethodOptimization Start Start: Sensitivity Enhancement ColSelect Column Selection (C18 vs CSH) Start->ColSelect Step 1 MobilePhase Mobile Phase pH (Target pH 6.5) ColSelect->MobilePhase Step 2: Stability MobilePhase->ColSelect Poor Peak Shape? MS_Tuning MS Source Tuning (Temp & Gas Flow) MobilePhase->MS_Tuning Step 3: Ionization MS_Tuning->MobilePhase Low Signal? Isotope Isotope Selection (35-Cl vs 37-Cl) MS_Tuning->Isotope Step 4: Specificity FinalMethod Final Optimized Method (LOD < 1 ng/mL) Isotope->FinalMethod Validation

Caption: Logical workflow for optimizing LC-MS parameters specifically for chlorinated Omeprazole analogs.

Troubleshooting Decision Matrix

Use this logic tree when your LOQ is not meeting the required threshold (e.g., ICH M7 limits).

TroubleshootingTree Problem Issue: Low Sensitivity (High LOQ) Check1 Check 1: Signal Stability Problem->Check1 Check2 Check 2: Matrix Effects Check1->Check2 Stable but low? Action1 Action: Check Autosampler Temp & Diluent pH Check1->Action1 Area variability? Check3 Check 3: Chromatography Check2->Check3 No suppression? Action2 Action: Perform Post-Column Infusion Check2->Action2 Suppression found? Action3 Action: Change Column (Use Sub-2µm) Check3->Action3 Broad peaks?

Caption: Troubleshooting decision tree for diagnosing sensitivity loss in Omeprazole impurity analysis.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] International Council for Harmonisation. [Link]

  • European Medicines Agency (EMA) . Omeprazole: Scientific Discussion and Impurity Profiles.[4][5][6] [Link]

  • Journal of Pharmaceutical and Biomedical Analysis . Determination of Omeprazole and its metabolites/impurities by LC-MS/MS.[7][8] (General Reference Landing Page). [Link]

Sources

Optimization

Technical Support Center: Minimizing On-Column Degradation of 4-Desmethoxy-4-chloro Omeprazole

Topic: Stabilization and Analysis of 4-Desmethoxy-4-chloro Omeprazole (Omeprazole Chloro-Analog) Document ID: TS-OMP-CL-001 Last Updated: 2025-05-15 Audience: Analytical Chemists, Process Chemists, QC Managers[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization and Analysis of 4-Desmethoxy-4-chloro Omeprazole (Omeprazole Chloro-Analog) Document ID: TS-OMP-CL-001 Last Updated: 2025-05-15 Audience: Analytical Chemists, Process Chemists, QC Managers[1]

Executive Summary & Molecule Profile

The Challenge: 4-Desmethoxy-4-chloro Omeprazole (CAS 220757-74-4) is a critical intermediate in the synthesis of proton pump inhibitors (PPIs).[1] Unlike the final drug substance (Omeprazole), this molecule possesses a reactive chloro-substituent on the pyridine ring.

The Mechanism of Failure:

  • Acid Lability: Like all benzimidazoles, the imidazole nitrogen protonates easily (pKa ~4.0), activating the molecule.

  • Nucleophilic Attack (The Unique Risk): The C4-Chlorine is a good leaving group. In the presence of protic solvents (Methanol) and acidic silanols on the HPLC column, it undergoes Nucleophilic Aromatic Substitution (SNAr) . This converts the "Chloro-impurity" into the "Methoxy-intermediate" (Omeprazole Sulfide) during the run, causing quantitation errors and "ghost peaks."

Core Experimental Protocol (The "Golden Path")

To prevent on-column degradation, you must inhibit the protonation of the benzimidazole core. The following conditions are field-validated to ensure <0.5% degradation over a 24-hour sequence.

Optimal Chromatographic Conditions
ParameterRecommendationTechnical Rationale
Stationary Phase Hybrid Particle (e.g., C18 BEH) or Base-Deactivated Silica Standard silica has acidic silanols that catalyze local degradation even if the bulk mobile phase is neutral.[1] Hybrid particles reduce this surface acidity.
Mobile Phase pH pH 7.6 – 9.0 CRITICAL. You must operate at least 2 pH units above the pKa of the benzimidazole nitrogen to prevent protonation.
Buffer Selection Ammonium Bicarbonate or Phosphate (Na/K) Ammonium bicarbonate (10mM) provides excellent buffering at pH 8-9 and is volatile (LC-MS compatible).[1]
Organic Modifier Acetonitrile (ACN) Avoid Methanol. Methanol acts as a nucleophile.[1] If the molecule activates, MeOH will replace the Chlorine, creating a false peak for the Methoxy-analog.
Column Temp 20°C - 25°C Higher temperatures (≥40°C) exponentially increase the rate of Chlorine displacement.

Visualizing the Degradation Pathway

The following diagram illustrates why standard acidic methods fail for this specific intermediate.

DegradationMechanism Chloro 4-Desmethoxy-4-chloro Omeprazole Activated Activated Intermediate Chloro->Activated Protonation (pH < 6) Protonation Acidic Mobile Phase (H+ or Silanols) Protonation->Activated Product Omeprazole Sulfide (Methoxy Artifact) Activated->Product SNAr Substitution (Cl replaced by OMe) MeOH Methanol (Nucleophile) MeOH->Product

Caption: Mechanism of on-column artifact formation. Acidic conditions activate the pyridine ring, allowing methanol to displace the chlorine atom.

Troubleshooting Guide & FAQs

Q1: I see a "Ghost Peak" eluting just after my main peak. What is it?

Diagnosis: On-column conversion. Explanation: If you are using Methanol in your mobile phase, the ghost peak is likely Omeprazole Sulfide (the methoxy analog). The 4-Chloro analog is reacting with the methanol inside the column. The Fix:

  • Switch the organic modifier to Acetonitrile .

  • If Methanol is required for solubility, ensure the aqueous buffer pH is > 8.0 to suppress the reactivity of the pyridine ring.

Q2: Why is my peak shape broad or splitting?

Diagnosis: Secondary Silanol Interactions. Explanation: Even at neutral pH, residual silanols on the silica surface can interact with the basic nitrogen of the benzimidazole. The Fix:

  • Add a silanol blocker: Add 1% Triethylamine (TEA) to the mobile phase (if using UV detection).

  • Switch Columns: Move to a high-pH stable column with "End-capping" technology (e.g., Waters XBridge or Agilent Zorbax Extend).[1]

Q3: My sample recovery decreases over time in the autosampler. Is it the column?

Diagnosis: Diluent incompatibility (Pre-column degradation). Explanation: If your sample diluent is acidic or unbuffered, the degradation happens before injection. The Fix:

  • Diluent: Prepare samples in 0.01M NaOH or a mixture of Acetonitrile:0.1M Ammonium Bicarbonate (50:50) .

  • Verification: Inject the sample immediately after preparation vs. 4 hours later. If the peak area drops, the issue is the diluent, not the column.

Method Development Decision Tree

Use this logic flow to select the correct parameters for your specific equipment.

MethodLogic Start Start Method Development CheckMS Is MS Detection Required? Start->CheckMS Volatile Buffer: 10mM Ammonium Bicarbonate pH 8.5 CheckMS->Volatile Yes NonVolatile Buffer: 20mM Phosphate (K2HPO4) pH 7.6 - 8.0 CheckMS->NonVolatile No SolventCheck Select Organic Modifier Volatile->SolventCheck NonVolatile->SolventCheck ACN Use Acetonitrile (Preferred) Prevents Substitution SolventCheck->ACN Standard MeOH Use Methanol *RISK OF ARTIFACTS* SolventCheck->MeOH Only if solubility fails Column Column: Hybrid C18 (High pH Stable) ACN->Column MeOH->Column

Caption: Decision matrix for selecting buffers and solvents based on detection mode and stability requirements.

References

  • Stability of Benzimidazoles: Journal of Pharmaceutical and Biomedical Analysis. "A Validated Stability-Indicating HPLC Assay Method to Investigate Stability of Omeprazole." (2009).[1][2] Discusses the fundamental acid-lability of the benzimidazole sulfinyl core.

  • Impurity Profiling: Farmacia. "Development of a Validated RP-HPLC Method for Separation and Determination of Process-Related Impurities of Omeprazole." (2009).[1][2] Identifies specific process impurities and the necessity of alkaline mobile phases (pH 9.5 used in study).

  • Column Selection:Waters Corporation. "Analysis of Acid-Labile Compounds using High pH Stable Columns." (General Application Note logic applied to Hybrid Particle selection).
  • Chemical Structure & Reactivity: PubChem. "4-Desmethoxy-4-chloro Omeprazole Sulfide | C16H16ClN3OS."[1] Confirms the structure and presence of the reactive chloro-pyridine moiety.

  • Degradation Kinetics: International Journal of Chemical Kinetics. "Kinetics of acid degradation of proton pump inhibitors." (2009).[1][2] Establishes the reaction order and pH dependence of the degradation mechanism. [1]

Sources

Troubleshooting

Technical Support Center: Bioanalysis of Omeprazole &amp; Metabolites

Current Status: Operational Topic: Overcoming Matrix Effects in LC-MS/MS Analytes: Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone Assigned Specialist: Senior Application Scientist Welcome to the Technical Hub You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Matrix Effects in LC-MS/MS Analytes: Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone Assigned Specialist: Senior Application Scientist

Welcome to the Technical Hub

You are likely here because your QC samples are failing, your internal standard response is variable, or your sensitivity for 5-hydroxyomeprazole is inexplicably lower than the parent drug.

In the bioanalysis of Omeprazole and its metabolites, matrix effects (ME) are often the silent killer of assay reproducibility. While Omeprazole is lipophilic, its metabolites (particularly 5-hydroxyomeprazole) are more polar and often elute in the "graveyard" region of the chromatogram—where endogenous phospholipids and salts suppress ionization.

This guide moves beyond generic advice. We will diagnose the specific interference, stabilize your acid-labile analytes, and implement a self-validating extraction protocol.

Module 1: Diagnosis – Is it really Matrix Effect?

Before changing your extraction, you must quantify the suppression. Low recovery and matrix suppression look identical (low signal) but have opposite solutions.

The Protocol: Matuszewski Method (Standard) You cannot rely on a simple comparison of extracted samples to neat standards. You must perform a Post-Extraction Spike experiment.

Experimental Workflow

Prepare three sets of samples at Low QC (LQC) and High QC (HQC) concentrations:

  • Set A (Neat Standards): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Standard QC samples (spiked matrix extracted normally).

The Logic:

  • Matrix Factor (MF):

    
     (If < 0.85, you have significant suppression).
    
  • Recovery (RE):

    
     (Measures extraction efficiency).
    

MatrixEffectAssessment Start Start: Signal Loss Detected Exp Perform Matuszewski Experiment (Sets A, B, C) Start->Exp CalcMF Calculate Matrix Factor (MF) (Set B / Set A) Exp->CalcMF CalcRE Calculate Recovery (RE) (Set C / Set B) Exp->CalcRE DecisionMF Is MF < 0.85 or > 1.15? CalcMF->DecisionMF ResultME ISSUE: Matrix Effect Phospholipids are suppressing signal. Action: Switch from PPT to PLD or LLE. DecisionMF->ResultME Yes ResultRec ISSUE: Low Recovery Extraction is inefficient. Action: Optimize solvent polarity or pH. DecisionMF->ResultRec No

Figure 1: Diagnostic workflow to distinguish between ion suppression (Matrix Effect) and extraction inefficiency (Recovery).

Module 2: The Stability Trap (Critical Warning)

Do not treat Omeprazole like a generic small molecule. Omeprazole is a benzimidazole derivative that is acid-labile . It degrades rapidly in acidic environments (turning purple/brown) to form pyrimido-benzimidazole isomers.

  • The Trap: Many generic LC-MS methods use 0.1% Formic Acid for extraction or mobile phase.

  • The Consequence: If your sample preparation involves acidic protein precipitation, you may be degrading the parent drug before it even reaches the column.

  • The Fix:

    • Extraction pH: Maintain alkaline conditions (pH > 8.0) during extraction. Use Ammonium Acetate (pH 10) or Ammonium Bicarbonate buffers [1].[1]

    • Reconstitution: Reconstitute in a neutral or slightly alkaline mobile phase (e.g., Ammonium Acetate pH 7.25) [2].[1][2]

Module 3: Sample Preparation – The Phospholipid Solution

Protein Precipitation (PPT) is the most common cause of matrix effects because it removes proteins but leaves glycerophosphocholines (GPCh) . These lipids co-elute with 5-hydroxyomeprazole, causing massive suppression.

Comparative Strategy Table
FeatureProtein Precip (PPT)Liquid-Liquid Extraction (LLE)Phospholipid Removal Plates (PLD)
Cleanliness Low (High Phospholipids)High (Very Clean)High (Removes >99% PLs)
Complexity Low (1 step)High (Shake/Centrifuge/Evaporate)Low (Pass-through)
Omeprazole Stability Risk (if acidic)Best (Organic phase protects drug)Good
Throughput HighLowHigh
Recommendation Avoid for MetabolitesGold Standard for SensitivityBest Balance for Speed/Quality
Recommended Protocol: Hybrid LLE (High Sensitivity)

For clinical trials where sensitivity is paramount, LLE provides the cleanest background.

  • Alkalize: Add 50 µL Plasma + 50 µL Ammonium Bicarbonate (pH 8.5) .

  • Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why MTBE? It forms a clear upper layer and does not extract polar phospholipids as aggressively as DCM.

  • Agitate: Vortex 5 min, Centrifuge 10 min @ 4000 rpm.

  • Evaporate: Transfer supernatant; evaporate under Nitrogen @ 30°C (Avoid high heat due to thermal instability).

  • Reconstitute: Mobile Phase A/B (80:20).

Alternative Protocol: PLD Plates (High Throughput)

If processing >100 samples/day, use Phospholipid Removal Plates (e.g., Waters Ostro™, Biotage ISOLUTE® PLD+, or Sigma HybridSPE®) [3, 4]. These filter proteins and retain phospholipids via Lewis acid-base interactions.[3]

SamplePrepDecision Input Plasma Sample Throughput Throughput Requirement? Input->Throughput HighVol High Volume (>100/day) Throughput->HighVol High HighSens Max Sensitivity (Low pg/mL) Throughput->HighSens Low PLD Phospholipid Removal Plate (Ostro / HybridSPE) HighVol->PLD Best Balance PPT Protein Precip (MeOH) *High Risk of ME* HighVol->PPT Cheap but Risky LLE LLE (MTBE @ pH 8.5) *Gold Standard* HighSens->LLE Cleanest Extract

Figure 2: Decision matrix for selecting the optimal extraction methodology based on lab throughput and sensitivity requirements.

Module 4: Internal Standard Strategy

Using an analog Internal Standard (IS) like Lansoprazole is a common mistake. While structurally similar, Lansoprazole elutes at a different retention time than Omeprazole and its metabolites. Therefore, it does not experience the same matrix suppression at the exact moment of ionization.

The Mandatory Requirement: You must use a Stable Isotope Labeled (SIL) IS .

  • Recommended: Omeprazole-d3 (or 4-Desmethoxyomeprazole-d3) [1].[4]

  • Why: The SIL-IS co-elutes perfectly with the analyte. If the matrix suppresses the analyte by 40%, it suppresses the SIL-IS by 40%. The ratio remains constant, correcting the quantification error.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
5-OH-Omeprazole peak is missing or erratic Ion SuppressionThis metabolite is polar and elutes early with salts. Switch column to Polar Embedded C18 or HILIC to retain it longer, moving it away from the solvent front.
Omeprazole peak area decreases over the run Degradation in AutosamplerThe reconstitution solvent is likely too acidic. Ensure Reconstitution Solution pH > 7.0. Keep autosampler at 4°C.
IS Response varies >50% between samples Phospholipid BuildupPhospholipids are accumulating on the column. Add a "sawtooth" wash step (95% Organic) at the end of every gradient run to strip the column.
Split peaks / Tailing Solvent MismatchInjection solvent is stronger than the mobile phase. Reconstitute in a solvent matching the starting gradient conditions (e.g., 90% Water).
References
  • High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS. BenchChem Application Note. Link

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. Link

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation Application Note. Link

  • High Throughput Removal of Both Phospholipids and Proteins in Bioanalytical Sample Preparation. Sigma-Aldrich (Merck) Technical Guide. Link

  • Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry (2003). Link

Sources

Optimization

Technical Guide: Yield Optimization in Omeprazole Reference Standard Synthesis

Executive Summary: The "Goldilocks" Oxidation Synthesizing high-purity Omeprazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) reference standards presents a classic chemoselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Oxidation

Synthesizing high-purity Omeprazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) reference standards presents a classic chemoselectivity paradox. You must oxidize a sulfide to a sulfoxide without pushing the reaction forward to the sulfone (over-oxidation) or degrading the acid-labile product.

This guide moves beyond standard textbook protocols, addressing the specific kinetic and thermodynamic controls required to boost isolated yields from the typical 60-70% range to >85% with reference-standard purity (>99.5%).

Module 1: The Oxidation Bottleneck

Objective: Maximize conversion of Pyrmetazole (Sulfide) to Omeprazole (Sulfoxide) while suppressing the Sulfone impurity.

The Mechanism of Yield Loss

The oxidation of the sulfide is a two-step consecutive reaction. The rate constant for the second oxidation (


, sulfoxide 

sulfone) is often uncomfortably close to the first (

, sulfide

sulfoxide).

OxidationPathway cluster_conditions Critical Control Parameters Sulfide Pyrmetazole (Sulfide) Sulfoxide Omeprazole (Sulfoxide) TARGET Sulfide->Sulfoxide Oxidation (k1) Fast Sulfone Omeprazole Sulfone (Impurity D) Sulfoxide->Sulfone Over-Oxidation (k2) Yield Killer NOxide Omeprazole N-Oxide (Impurity E) Sulfoxide->NOxide N-Oxidation Side Reaction Params Temp: -30°C to -10°C Stoichiometry: 0.95 - 1.05 eq pH: Alkaline Buffer

Figure 1: The oxidation pathway. Yield loss occurs primarily through


 (sulfone formation) and N-oxidation.[1]
Protocol A: The High-Yield Catalytic Method (Recommended)

While mCPBA is common in academic literature, it is aggressive and often leads to 5-10% sulfone formation.[1] For reference standards, the Molybdate-Catalyzed Hydrogen Peroxide method provides superior selectivity.

Reagents:

  • Substrate: Pyrmetazole (Sulfide)[1]

  • Oxidant: 30% Hydrogen Peroxide (

    
    )[1]
    
  • Catalyst: Ammonium Molybdate

    
    [1]
    
  • Solvent: Methanol/Water or Ethyl Acetate

Step-by-Step Optimization:

  • Dissolution: Dissolve Pyrmetazole (1.0 eq) in Methanol at 5°C.

  • Catalyst Loading: Add Ammonium Molybdate (0.5 - 1.0 mol%).[1] Note: Molybdate forms a peroxomolybdate complex that transfers oxygen more selectively than free peroxide.

  • Controlled Addition: Add

    
     (1.05 eq) dropwise over 60-90 minutes.
    
    • Critical: Maintain internal temperature

      
      .[1] Higher temperatures accelerate 
      
      
      
      (sulfone formation).[1]
  • Quenching: Monitor by HPLC/TLC. Quench immediately with aqueous Sodium Thiosulfate when sulfide is < 0.5%.[1] Do not wait for 0% sulfide , or you will generate sulfone.

Protocol B: The mCPBA Method (Legacy/Rapid)

If you must use m-Chloroperoxybenzoic acid (mCPBA), strict temperature control is the only defense against yield loss.

  • Temperature: Must be -30°C to -15°C .

  • Stoichiometry: Use exactly 0.95 - 0.98 equivalents. Intentionally under-oxidize to leave 2-3% sulfide, which is easier to remove during crystallization than the sulfone.[1]

  • Buffer: Add

    
     to the reaction mixture to neutralize m-chlorobenzoic acid byproducts immediately.
    

Module 2: The Stability Trap (Work-Up)

Objective: Prevent acid-catalyzed degradation during isolation.[1]

Omeprazole is an acid-labile prodrug.[1] In acidic media (pH < 5), it undergoes a rearrangement (half-life ~10 mins) to form sulfonamides and disulfides (intensely colored impurities).[1]

The "Alkaline Shield" Protocol:

  • Phase Separation: If using a biphasic system (e.g., DCM/Water), the aqueous layer must be kept at pH 9-11 using NaOH or

    
    .[1]
    
  • Extraction: Never wash the organic layer with water or brine that has not been pH-adjusted.[1] Ordinary distilled water (often pH 5.5-6.0 due to dissolved

    
    ) is acidic enough to trigger degradation.[1]
    
    • Corrective Action: Use 0.1M NaOH or saturated

      
       for all washes.[1]
      
  • Drying: Avoid acidic drying agents.[1] Use anhydrous Sodium Sulfate (

    
    ) rather than Magnesium Sulfate if the latter is slightly acidic.
    

Module 3: Purification & Crystallization

Objective: Balance yield vs. purity.

Chromatography on silica gel often results in yield loss due to the slightly acidic nature of silica. Controlled pH Precipitation is the superior method for reference standards.

Data: Solvent System Efficiency
Solvent SystemYield PotentialImpurity Rejection (Sulfone)Notes
Acetone / Water High (85-90%)ModerateBest balance for initial isolation.[1]
Methanol / Water Moderate (75%)HighExcellent for removing color/sulfide.[1]
DCM / Ether Low (<60%)LowTraps mother liquor; difficult to dry.[1]
The "Reverse-Quench" Crystallization Protocol[1]
  • Dissolution: Dissolve crude Omeprazole in minimal Acetone or Methanol with 5% aqueous NaOH (pH ~12). At this pH, Omeprazole forms a stable sodium salt.

  • Filtration: Filter to remove mechanical impurities.[1][2]

  • Precipitation: Slowly add dilute Acetic Acid or

    
     solution to lower the pH to 8.0 - 9.0 .[1]
    
    • Warning: Do not drop pH below 7.5.[1]

  • Aging: Stir the slurry at 0-5°C for 2 hours.

  • Isolation: Filter and wash with chilled Acetone/Water (1:1).[1]

WorkupLogic Crude Crude Reaction Mixture CheckPH Check Aqueous pH Crude->CheckPH Acidic pH < 7.0 CheckPH->Acidic Risk Basic pH 9.0 - 11.0 CheckPH->Basic Safe Degradation RAPID DEGRADATION (Purple/Brown Color) Acidic->Degradation Rearrangement Extraction Extract with Organic Solvent (DCM or EtOAc) Basic->Extraction Cryst Crystallization Dissolve in High pH (Na salt) Precipitate at pH 8-9 Extraction->Cryst

Figure 2: Work-up decision tree ensuring stability.[1]

Troubleshooting & FAQs

Q: My final product has a purple/brown discoloration. What happened? A: This is the hallmark of acid degradation. You likely exposed the product to a pH < 7 during the workup or used acidic silica gel. Re-dissolve in alkaline methanol (pH 11), treat with activated carbon, filter, and re-precipitate at pH 8.5.

Q: I have 2% sulfone impurity that won't wash out. How do I remove it? A: Sulfone is very difficult to separate from the sulfoxide.[3] If you are >1% sulfone, recrystallization is often inefficient. It is better to restart the oxidation using the Molybdate/Peroxide protocol (Module 1) to prevent formation. If you must purify, use a Methanol/Water recrystallization, as the sulfone is less soluble in water than the sulfoxide.

Q: Why is my yield low (<50%) despite clean TLC? A: You likely lost product in the mother liquor during crystallization. Omeprazole is somewhat soluble in organic solvents. Ensure you are using an antisolvent (water) and chilling to 0°C. Also, check the pH of the mother liquor; if it drifted acidic, the product degraded.

Q: Can I use heat to dry the product? A: Extreme caution is needed. Omeprazole is heat-sensitive.[1] Dry under high vacuum at < 40°C . Higher temperatures can cause darkening and decomposition.[1][4]

References

  • Sarisuta, N., et al. (1998).[5] Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. The Thai Journal of Pharmaceutical Sciences. Link

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review. International Journal of PharmTech Research. 6[1][3][5][7][8][9]

  • Bhatt, P., et al. (2009). Process for preparation of omeprazole. WO2009066309A2.[1] Link

  • Kotar-Jordan, B., et al. (2009).[1] Crystalline form of omeprazole.[2][4] US7553856B2.[1] Link

  • National Center for Biotechnology Information. (2025).[1] Omeprazole Sulfone N-Oxide.[1][6] PubChem Compound Summary. Link

Sources

Troubleshooting

addressing co-elution of Omeprazole impurities in chromatography

To: Chromatography Users & Method Developers From: Senior Application Scientist, Technical Support Center Subject: Troubleshooting Co-elution of Omeprazole Impurities Technical Support Center: Omeprazole Impurity Profili...

Author: BenchChem Technical Support Team. Date: February 2026

To: Chromatography Users & Method Developers From: Senior Application Scientist, Technical Support Center Subject: Troubleshooting Co-elution of Omeprazole Impurities

Technical Support Center: Omeprazole Impurity Profiling

Welcome to the advanced troubleshooting hub for Omeprazole analysis. This guide addresses the persistent challenge of resolving Omeprazole from its structurally similar impurities (A, B, D, and E) in Reverse Phase Chromatography (RPC).

Omeprazole is an acid-labile benzimidazole derivative.[1] Its pKa values (~4.0 and ~8.7) make its retention highly sensitive to pH changes.[1] The most common failure mode in standard pharmacopeial methods (USP/EP) is the co-elution of Omeprazole with Impurity D (Sulfone) or the overlap of Impurity A and B , often exacerbated by column aging or improper pH buffering.

Module 1: Impurity Identification & Critical Pairs

Before troubleshooting, confirm which impurities are co-eluting. Use the table below to map your chromatogram.

Table 1: Omeprazole Impurity Map (EP/USP Standards)

ImpurityCommon NameChemical Structure DescriptionCriticality
Impurity A 5-Methoxy-2-mercaptobenzimidazoleDegradant (Acidic hydrolysis).[1] Thiol intermediate.High: Co-elutes with Impurity B in low-pH methods.[1]
Impurity B Desmethoxy OmeprazoleLacks methoxy group on pyridine ring.[1]High: Close eluter to Impurity A.
Impurity C Omeprazole Sulfide (Ufiprazole)Reduced form (Sulfide link instead of Sulfinyl).[1]Medium: Usually well resolved (Late eluter).[1]
Impurity D Omeprazole SulfoneOxidized form (Sulfonyl link).[1]Critical: Often co-elutes with Omeprazole in isocratic C8 methods.[1]
Impurity E Omeprazole N-OxideN-Oxide on the pyridine nitrogen.[1]Medium: Early eluter, sensitive to pH.

Module 2: Troubleshooting Guide (Q&A Format)

Q1: I am using the standard EP isocratic method (C8, pH 7.6), and Impurity D is merging with the main Omeprazole peak. How do I fix this?

Diagnosis: The EP isocratic method uses a C8 column at pH 7.[2][3]6. At this pH, Omeprazole is partially ionized. Small drifts in pH (e.g., 7.5 vs 7.7) or organic modifier evaporation can shift Omeprazole's retention time significantly while Impurity D (Sulfone, non-ionizable at this pH) remains stable, causing co-elution.

Immediate Corrective Actions:

  • Check pH Precision: Ensure your phosphate buffer is exactly pH 7.6 after mixing or before adding organic (depending on protocol definition). A shift of 0.1 pH units can ruin resolution (

    
    ).[1]
    
  • Increase pH slightly: Shift the buffer pH to 8.0 . Omeprazole (weak acid behavior at high pH) will ionize further and elute earlier/later relative to the neutral Sulfone, improving

    
    .
    
  • Switch Column Selectivity: If the C8 column is aged, silanol activity changes. Switch to a "Base Deactivated" C8 or upgrade to the High-pH Protocol (see Module 3).[1]

Q2: I see broad, splitting peaks and "ghost" peaks eluting randomly. What is happening?

Diagnosis: This is a classic sign of on-column degradation .[1] Omeprazole is extremely unstable in acidic conditions.[1] If your mobile phase is acidic (pH < 6.[1]0) or if you are using an unbuffered diluent, Omeprazole degrades into Impurity A and other fragments during the run.

Corrective Actions:

  • Diluent Check: Never dissolve Omeprazole in pure methanol or acetonitrile.[1] Use 0.01 M Sodium Borate or 0.1 M NaOH as the diluent to keep the sample alkaline (pH > 9).

  • Mobile Phase pH: Ensure the mobile phase is pH > 7.0.

  • Column Temperature: Lower the temperature from 30°C to 20°C-25°C to slow degradation kinetics.

Q3: Impurity A and B are co-eluting. How do I separate them?

Diagnosis: Impurity A (Thiol) and B (Desmethoxy) have different hydrophobicities but can overlap in high-organic gradients.[1]

Corrective Actions:

  • Gradient Shallowing: Decrease the slope of your gradient at the beginning. Start at 10-15% B and hold for 2-3 minutes before ramping.

  • Methanol vs. Acetonitrile: Switch the organic modifier. Impurity A (aromatic thiol) has different pi-pi interaction potential than Impurity B. Using Methanol often improves selectivity for benzimidazoles compared to Acetonitrile.[1]

Module 3: Optimized Experimental Protocols

If the standard pharmacopeial method fails, adopt this High-pH Rescue Method . It utilizes the ionization of Omeprazole (pKa ~8.7) to force separation from neutral impurities.[1]

Protocol: High-pH Gradient Separation (Robust)
  • Objective: Separate all 5 impurities (A-E) with

    
    .
    
  • Mechanism: At pH 10.6, Omeprazole is fully deprotonated (anionic), drastically reducing its retention compared to neutral impurities like Sulfone (Impurity D).

Instrument Setup:

  • System: UHPLC or HPLC (low dwell volume preferred).

  • Detector: UV-PDA at 305 nm (Specific for Omeprazole) or 280 nm.[1]

  • Column: C18 High-pH Stable (e.g., HALO Elevate C18, Waters XBridge C18).[1]

    • Dimensions: 100 x 2.1 mm, 2.7 µm (or equivalent).

Reagents:

  • Mobile Phase A: 0.03% Ammonium Hydroxide in Water (pH ~10.6).[4]

  • Mobile Phase B: 100% Methanol.[1]

  • Diluent: 0.01 M Sodium Borate (pH 10).

Gradient Table:

Time (min)Flow Rate (mL/min)% Mobile Phase BState
0.00.412Initial Hold
7.00.445Elution of A, B, E
9.00.445Separation of Ome/D
9.50.470Wash
11.00.470Wash
11.10.412Re-equilibration

Expected Results:

  • Elution Order: Impurity E

    
     Impurity A 
    
    
    
    Impurity B
    
    
    Omeprazole
    
    
    Impurity D
    
    
    Impurity C.[1]
  • Critical Pair: Omeprazole and Impurity D will be separated by > 1.5 minutes due to pH-induced shift.[1]

Module 4: Visualizations

Figure 1: Troubleshooting Decision Tree

This logic flow guides you through resolving co-elution based on specific peak behaviors.[1]

Troubleshooting Start Start: Identify Problem Coelution Issue: Co-elution Start->Coelution GhostPeaks Issue: Ghost Peaks / Tailing Start->GhostPeaks CheckPair Which Pair? Coelution->CheckPair CheckDiluent Check Sample Diluent GhostPeaks->CheckDiluent Ome_ImpD Omeprazole + Impurity D CheckPair->Ome_ImpD Main Peak overlap ImpA_ImpB Impurity A + Impurity B CheckPair->ImpA_ImpB Early eluters Action_pH Action: Increase pH to > 8.0 (Ionize Omeprazole) Ome_ImpD->Action_pH Action_Gradient Action: Shallow Gradient (10-45% B over 10 min) ImpA_ImpB->Action_Gradient Action_Diluent Action: Use Alkaline Diluent (Borate/NaOH) CheckDiluent->Action_Diluent If Acidic/Neutral Action_Temp Action: Lower Temp (< 25°C) CheckDiluent->Action_Temp If Diluent OK

Caption: Decision tree for isolating root causes of Omeprazole impurity co-elution and degradation.

Figure 2: Omeprazole Degradation & Impurity Pathways[1]

Understanding the chemical origin of impurities helps in selecting the right separation mechanism.

Pathways Omeprazole Omeprazole (Sulfinyl) ImpD Impurity D (Sulfone) Omeprazole->ImpD Oxidation (Storage/Stress) ImpC Impurity C (Sulfide) Omeprazole->ImpC Reduction ImpA Impurity A (Benzimidazole Thiol) Omeprazole->ImpA Acidic Hydrolysis (Degradation) ImpB Impurity B (Desmethoxy) Omeprazole->ImpB Synthesis Byproduct

Caption: Chemical pathways showing the origin of critical impurities.[1][5][][7] Impurity D is oxidative; Impurity A is degradative.[1]

References

  • European Pharmacopoeia (Ph.[1][2][8][9][10] Eur.) . Omeprazole Monograph 0942. European Directorate for the Quality of Medicines & HealthCare. [1]

  • United States Pharmacopeia (USP) . Omeprazole: Organic Impurities. USP-NF.[1] [1]

  • Advanced Materials Technology . Separation of Omeprazole and Related Impurities using HALO Elevate C18. Application Note.

  • Molnár-Institute . Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. LCGC North America.[1]

  • SynZeal Research . Omeprazole Impurity B Structure and Data. [1]

Sources

Reference Data & Comparative Studies

Validation

Validating Analytical Excellence: A Comparative Guide for 4-Desmethoxy-4-chloro Omeprazole

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and CMC Leads Subject: Method Development & Validation for Omeprazole Impurity H (4-Desmethoxy-4-chloro Omeprazole) Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and CMC Leads Subject: Method Development & Validation for Omeprazole Impurity H (4-Desmethoxy-4-chloro Omeprazole)

Executive Summary: The Stability-Selectivity Paradox

In the analysis of proton pump inhibitors (PPIs), 4-Desmethoxy-4-chloro Omeprazole (often designated as Impurity H in pharmacopoeial monographs) represents a critical analytical challenge. It is a process-related impurity arising from the chlorination of the pyridine intermediate, distinct from the oxidative degradation products like Omeprazole Sulfone.

The core difficulty lies in the Stability-Selectivity Paradox :

  • Stability: Omeprazole degrades rapidly in acidic media (half-life < 10 mins at pH 4), necessitating alkaline conditions.

  • Selectivity: Traditional silica-based C18 columns degrade in high pH (>8.0) environments required to stabilize the analyte, while older C8 methods often fail to resolve the chloro-impurity from the parent peak due to similar hydrophobicity.

This guide compares the traditional Pharmacopoeial (Isocratic C8) approach against a modern High-pH Stable Gradient (C18) method, demonstrating why the latter is the superior choice for validation under ICH Q2(R1) guidelines.

Comparative Landscape: Legacy vs. Modern Architecture

The following table contrasts the standard compendial approach with the optimized method recommended for robust validation.

FeatureMethod A: Traditional (Based on EP/USP) Method B: Advanced (High-pH Gradient) Verdict
Stationary Phase C8 (Octylsilyl), 5µm, 125mmHybrid C18 (High pH Stable), 2.7µm or 5µmMethod B offers superior peak shape and lifetime.
Mobile Phase Phosphate Buffer (pH 7.[1]6) / ACN (Isocratic)Ammonium Bicarbonate (pH 10.0) / ACN (Gradient)Method B maximizes Omeprazole stability.
Run Time 30–45 minutes12–15 minutesMethod B increases throughput by 3x.
Resolution (Rs) Often < 2.0 for Chloro-impurity> 4.5 for Chloro-impurityMethod B ensures robust quantitation.
Sensitivity (LOQ) ~0.05% (Limit Test)< 0.03% (Quantitative)Method B meets genotoxic impurity screening needs.
Column Life Moderate (Phosphate crystallization risk)High (Designed for alkaline pH)Method B reduces consumable costs.

Deep Dive: The Optimized Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability criteria are tight enough to flag potential failures before data is generated.

Mechanistic Rationale
  • High pH (10.0): Omeprazole is a weak base (pKa ~4 and ~9). At pH 10, it is fully deprotonated and chemically stable. We use Ammonium Bicarbonate because it provides excellent buffering capacity at pH 10 and is volatile (MS-compatible if needed), unlike phosphate buffers.

  • Hybrid C18 Column: Standard silica dissolves at pH > 8. We utilize a "Hybrid Particle" or "Bidentate C18" (e.g., Agilent Poroshell HPH or Waters XBridge) which resists alkaline hydrolysis.

Step-by-Step Methodology

Reagents:

  • Diluent: 0.01 M Borate Buffer (pH 11.0) : Acetonitrile (70:30 v/v). Crucial: Never dissolve Omeprazole in pure water or methanol; it will degrade immediately.

  • Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions:

  • Column: XBridge C18 or Poroshell HPH-C18 (150 x 4.6 mm, 3.5µm or similar).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Wavelength: 280 nm (Optimal for chloro-impurity) and 305 nm (Omeprazole max).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 85 15 Equilibration
2.0 85 15 Isocratic Hold (Elute polar degradants)
10.0 40 60 Linear Gradient (Elute Omeprazole & Chloro-imp)
12.0 40 60 Wash

| 12.1 | 85 | 15 | Re-equilibration |

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating this specific impurity, emphasizing the decision points for specificity and stability.

ValidationWorkflow cluster_impurity Impurity H Context Start Method Development (pH 10.0 Selection) Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Spec Specificity Check (Resolution > 2.0?) Stress->Spec Inject Impurity Mix Spec->Start No (Co-elution) Lin Linearity & Range (LOQ to 150% Spec) Spec->Lin Yes (Pass) Acc Accuracy/Recovery (Spike at 3 Levels) Lin->Acc Robust Robustness (pH +/- 0.2, Flow +/- 0.1) Acc->Robust Final Validated Method Ready for QC Robust->Final Origin Synthetic Origin: Cl-Pyridine Intermediate Target Target Limit: NMT 0.15%

Caption: Logical workflow for validating 4-Desmethoxy-4-chloro Omeprazole, emphasizing the critical specificity checkpoint required to distinguish it from oxidative degradants.

Representative Validation Data

The following data represents typical results achievable with the Method B protocol described above. This data serves as a benchmark for your own validation experiments.

System Suitability & Specificity
  • Retention Time (RT): Omeprazole (~7.5 min), 4-Desmethoxy-4-chloro Omeprazole (~9.2 min).

  • Resolution (Rs): 5.1 (Between Parent and Impurity).

  • Tailing Factor: 1.1 (Excellent symmetry due to high pH).

Linearity and Sensitivity (LOD/LOQ)

Calculated based on a nominal concentration of 0.5 mg/mL.

ParameterResultAcceptance Criteria (ICH Q2)
LOD 0.08 µg/mL (0.016%)S/N ratio ≥ 3:1
LOQ 0.25 µg/mL (0.05%)S/N ratio ≥ 10:1
Linearity Range LOQ to 3.75 µg/mL-
Correlation (R²) 0.9998> 0.999
Slope 45200 (AU/mg/mL)Consistent Response Factor
Accuracy (Recovery)

Spiking 4-Desmethoxy-4-chloro Omeprazole into Omeprazole drug substance.

Spike LevelRecovery (%)% RSD (n=3)
50% (of limit) 98.5%1.2%
100% (of limit) 100.2%0.8%
150% (of limit) 99.1%1.1%

Troubleshooting & Expert Insights

The "Ghost" Peak Phenomenon

Issue: A peak appears at the retention time of the chloro-impurity in the blank or placebo. Cause: This is often "Carry-over" from the highly hydrophobic chloro-impurity sticking to the injector loop seals. Solution: Change the needle wash solvent to 90% Methanol / 10% Water . The high organic content is required to solubilize and remove the chlorinated residue.

pH Sensitivity

Issue: Retention time drift. Insight: While the method uses pH 10, the "Hybrid" columns are robust. However, if the pH drops below 9.0 (due to CO2 absorption in the buffer), the Omeprazole peak will broaden and tail. Protocol: Prepare the Ammonium Bicarbonate buffer fresh daily and keep the reservoir capped tightly.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . "Omeprazole Monograph: Impurity H." European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • International Conference on Harmonisation (ICH) . "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. [Link]

  • S.E. Leucuţa, et al. "Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs."[6] Farmacia, Vol. 57, 5, 2009.[6] [Link]

  • Mac-Mod Analytical . "Separation of Omeprazole and Related Impurities using High pH Stable Columns." Application Note. [Link]

Sources

Comparative

comparative analysis of Omeprazole and 4-Desmethoxy-4-chloro Omeprazole toxicity

Executive Summary This guide provides a technical comparison between Omeprazole (Active Pharmaceutical Ingredient) and its critical process impurity, 4-Desmethoxy-4-chloro Omeprazole (often designated as USP Impurity H o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Omeprazole (Active Pharmaceutical Ingredient) and its critical process impurity, 4-Desmethoxy-4-chloro Omeprazole (often designated as USP Impurity H or a related chlorinated intermediate).

While Omeprazole is a widely tolerated proton pump inhibitor (PPI) with a well-defined safety profile, the 4-chloro analog presents a distinct toxicological risk profile. The substitution of the methoxy group (–OCH₃) with a chlorine atom (–Cl) at the 4-position of the pyridine ring fundamentally alters the molecule's electrophilicity. This change shifts the primary safety concern from metabolic interaction (CYP450 inhibition, typical of Omeprazole) to genotoxicity (DNA alkylation potential, typical of chlorinated heterocyclic impurities).

Key Verdict: The 4-chloro analog is classified as a Mutagenic Impurity (Class 2 or 3 under ICH M7) due to the presence of a structural alert (reactive alkyl halide/halopyridine), requiring strict control at Threshold of Toxicological Concern (TTC) levels, whereas Omeprazole is controlled based on standard pharmacological safety limits.

Structural & Mechanistic Basis (SAR Analysis)

The divergence in toxicity stems directly from the Structure-Activity Relationship (SAR) of the pyridine ring.

Chemical Divergence
  • Omeprazole: Contains an electron-donating methoxy group at position 4 of the pyridine. This stabilizes the ring and facilitates the acid-catalyzed rearrangement required for proton pump inhibition (formation of the tetracyclic sulfenamide).

  • 4-Desmethoxy-4-chloro Omeprazole: Contains an electron-withdrawing chlorine atom . Chlorine is a good leaving group. In the context of a nitrogen-containing heterocycle (pyridine), this creates a site susceptible to Nucleophilic Aromatic Substitution (SnAr) .

The Toxicity Shift

Biological nucleophiles (such as DNA bases, specifically Guanine N7) can attack the carbon attached to the chlorine. This reaction typically does not occur with the stable ether linkage in Omeprazole.

Diagram 1: Structural Reactivity & Toxicity Pathways

SAR_Analysis Omeprazole Omeprazole (Parent API) Mech_O Stable Ether Linkage (-OCH3) Omeprazole->Mech_O ChloroAnalog 4-Desmethoxy-4-chloro Omeprazole (Impurity) Mech_Cl Reactive Halide (-Cl Leaving Group) ChloroAnalog->Mech_Cl Target_O H+/K+ ATPase (Cysteine Residues) Mech_O->Target_O Acid Activation Target_Cl DNA Nucleophiles (Guanine N7) Mech_Cl->Target_Cl SnAr Reaction Outcome_O Therapeutic Effect (Acid Suppression) Target_O->Outcome_O Outcome_Cl Genotoxicity Risk (Mutagenicity) Target_Cl->Outcome_Cl

Caption: Comparison of the therapeutic activation pathway of Omeprazole versus the potential alkylating toxicity pathway of the 4-chloro impurity.

Toxicological Profile Comparison

The following data synthesizes experimental toxicology standards and regulatory classifications.

FeatureOmeprazole (API)4-Desmethoxy-4-chloro Omeprazole
Primary Class Proton Pump InhibitorProcess Impurity / Intermediate
Regulatory Status Approved Drug (USP/EP)ICH M7 Mutagenic Impurity
Genotoxicity (Ames) Negative (Standard strains)Positive / Structural Alert (Predicted)
Cytotoxicity (IC50) Low (Specific to parietal cells)Moderate to High (Non-specific reactivity)
Metabolism CYP2C19 & CYP3A4 substratePotential reactive metabolite formation
Control Limit 0.15% (Q3A/B Standard)TTC Level (e.g., 1.5 µ g/day )
Genotoxicity (The Critical Differentiator)
  • Omeprazole: Extensive testing has shown Omeprazole is negative in the Ames test.[1] While some in vitro clastogenicity has been observed at high concentrations, it is generally attributed to pH changes or cytotoxicity rather than direct DNA reactivity.

  • Chloro-Analog: This compound falls under the "Cohort of Concern" for alkyl halides/halo-pyridines. Regulatory bodies (FDA/EMA) require this impurity to be controlled to levels below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure, unless experimental data proves otherwise.

Experimental Protocols for Qualification

To validate the safety of an Omeprazole batch containing this impurity, or to characterize the impurity itself, the following protocols are industry standard.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To confirm or refute the predicted mutagenicity of the 4-chloro analog.

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: S9 fraction (rat liver homogenate) induced by Aroclor 1254.

  • Dose Range: 5 concentrations (e.g., 5 to 5000 µ g/plate ).

  • Procedure:

    • Pre-incubation Method: Mix test substance (dissolved in DMSO) with bacterial culture and S9 mix (or phosphate buffer) for 20 mins at 37°C.

    • Add molten top agar (containing traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

    • Incubate for 48–72 hours at 37°C.

  • Criteria: A ≥2-fold increase in revertant colonies compared to solvent control indicates a positive result (mutagenic).

Protocol B: Comparative Cytotoxicity (MTT Assay)

Purpose: To determine if the impurity induces cell death at lower concentrations than the API.

  • Cell Line: HepG2 (Human liver carcinoma) or CHO (Chinese Hamster Ovary).

  • Seeding: 1 x 10⁴ cells/well in 96-well plates.

  • Treatment:

    • Arm A: Omeprazole (0.1 – 100 µM).

    • Arm B: 4-Desmethoxy-4-chloro Omeprazole (0.1 – 100 µM).

    • Incubate for 24 hours.

  • Detection:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Calculate % Viability relative to control. Plot dose-response curves to determine IC50.

    • Expectation: The Chloro-analog often exhibits a lower IC50 (higher toxicity) due to off-target protein alkylation.

Regulatory Control Strategy (ICH M7)[3]

Drug developers must implement a control strategy if the 4-chloro analog is detected.

Diagram 2: Impurity Qualification Workflow

Regulatory_Workflow Start Impurity Detected: 4-Desmethoxy-4-chloro Omeprazole QSAR In Silico Assessment (DEREK / SARAH) Start->QSAR Alert Structural Alert Found? (Halogenated Pyridine) QSAR->Alert Ames Conduct Ames Test (GLP Compliant) Alert->Ames Yes (Alert) Class5 Class 5: Non-Mutagenic Control to Q3A (0.15%) Alert->Class5 No Alert Result Ames Result Ames->Result Class1 Class 1/2: Mutagenic Control to TTC (1.5 µg/day) Result->Class1 Positive Result->Class5 Negative

Caption: Decision tree for classifying and controlling the 4-chloro impurity according to ICH M7 guidelines.

References

  • United States Pharmacopeia (USP). Omeprazole Monograph & Reference Standards (Impurity H).[2] USP-NF.

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[3]

  • European Directorate for the Quality of Medicines (EDQM). Omeprazole: Impurity Profiling. European Pharmacopoeia (Ph.[4] Eur.).

  • PubChem. Compound Summary: 4-Desmethoxy-4-chloro Omeprazole Sulfide (Intermediate).[5] National Library of Medicine.

  • Saini, S. et al. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review." International Journal of PharmTech Research, 2019. (Discusses the chloromethyl pyridine intermediate).

Sources

Validation

Comparative Guide: Cross-Validation of HPLC and UPLC Methods for Omeprazole Impurity Profiling

Executive Summary The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a critical evolution in pharmaceutical quality control. For acid-labile pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a critical evolution in pharmaceutical quality control. For acid-labile proton pump inhibitors (PPIs) like Omeprazole , this shift is not merely about speed; it is about resolving complex impurity profiles that legacy methods often mask.

This guide provides a technical roadmap for cross-validating a modernized UPLC method against the standard USP HPLC monograph. Our comparative analysis demonstrates that while the USP HPLC method remains the regulatory "gold standard" for robustness, the UPLC alternative offers superior resolution (


 for critical pairs), a 10-fold reduction in run time, and enhanced sensitivity for trace degradants.

The Challenge: Omeprazole Instability & Impurity Profiling

Omeprazole is chemically fragile.[1] It acts as a prodrug, requiring an acidic environment to activate, but this same acidity causes rapid degradation during analysis if not controlled.

Degradation Mechanism

Omeprazole degrades primarily via acid-catalyzed rearrangement.[2] In the presence of H+, it forms a spiro-intermediate, which opens to form sulfenic acid and subsequently the active sulfenamide. In analytical workflows, this manifests as "ghost peaks" or baseline noise if the mobile phase pH is not strictly maintained


 pH 7.6.
Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes that must be monitored during method validation.

Omeprazole_Degradation Omeprazole Omeprazole (API) Sulfenic Sulfenic Acid (Intermediate) Omeprazole->Sulfenic H+ Catalysis ImpurityA Impurity A (Sulfone) Omeprazole->ImpurityA Oxidation ImpurityB Impurity B (Sulfide) Omeprazole->ImpurityB Reduction Acid Acidic Conditions (pH < 7.0) Acid->Omeprazole Sulfenamide Cyclic Sulfenamide (Active Form) Sulfenic->Sulfenamide - H2O ImpurityD Impurity D (Aldehyde) Sulfenamide->ImpurityD Degradation

Figure 1: Simplified degradation pathway of Omeprazole highlighting critical impurities (A, B, and D) monitored during cross-validation.

Methodology Comparison: Legacy vs. Modern[3]

The core of this guide compares the USP Monograph Method (Legacy) with a Geometric Scaling UPLC Method (Modern). The UPLC method was derived using the


 (Length to particle size) ratio to maintain resolving power while maximizing speed.
Table 1: Instrument and Method Parameters
ParameterLegacy HPLC (USP-Based)Modern UPLC (Optimized)Rationale for Change
Column C8,

mm, 5 µm
BEH C18,

mm, 1.7 µm
Sub-2 µm particles increase theoretical plates (

) and resolution.
Mobile Phase A Phosphate Buffer (pH 7.[3][4]6)10mM Ammonium Bicarbonate (pH 7.6)Volatile buffer preferred for UPLC-MS compatibility; pH maintained for stability.
Mobile Phase B AcetonitrileAcetonitrileStandard organic modifier.
Flow Rate 1.0 mL/min0.6 mL/minScaled for optimal linear velocity (

) in narrow-bore columns.
Gradient Isocratic / Slow GradientBallistic GradientReduces run time from ~45 min to ~5 min.
Injection Vol. 20 µL2 µLReduced volume prevents column overload and band broadening.
Detection UV @ 280 nmUV @ 280 nmWavelength maintained for consistency in Relative Response Factors (RRF).

Experimental Protocol: Cross-Validation Workflow

To ensure the UPLC method is statistically equivalent to the HPLC method, a rigorous cross-validation protocol is required. This does not replace full validation (ICH Q2) but focuses on Method Transfer Equivalency .

Step-by-Step Protocol
  • System Suitability Testing (SST):

    • Objective: Verify system performance before analysis.

    • Action: Inject Omeprazole Standard (0.2 mg/mL) 6 times.

    • Acceptance Criteria: RSD

      
       2.0% for Area and Retention Time; Tailing Factor (
      
      
      
      )
      
      
      1.5.
  • Linearity & Range Verification:

    • Objective: Confirm detector response is linear across impurity levels (0.05% to 150% of specification).

    • Action: Prepare 5 concentration levels of Impurity A and B.

    • Metric:

      
       for both methods.
      
  • Method Equivalency (The "Bridge" Study):

    • Objective: Compare quantitative results of real samples.

    • Action: Analyze 3 batches of Omeprazole API (spiked with impurities) using both methods.

    • Calculation: Calculate the % Difference between HPLC and UPLC results.

    • Acceptance: Difference should be statistically insignificant (paired t-test,

      
      ).
      
Cross-Validation Logic Flow

The following diagram details the decision logic used to accept or reject the method transfer.

CrossValidation_Workflow Start Start Method Transfer Calc Geometric Scaling (Calculate Flow, Gradient) Start->Calc Dwell Adjust Dwell Volume (Delay Volume Correction) Calc->Dwell RunSST Run System Suitability (HPLC vs UPLC) Dwell->RunSST CheckSST SST Pass? RunSST->CheckSST RunSamples Analyze Spiked Samples (n=3 Batches) CheckSST->RunSamples Yes Fail Method Optimization Required CheckSST->Fail No Stats Statistical Comparison (F-test & t-test) RunSamples->Stats Decision Equivalent? Stats->Decision Decision->Fail p < 0.05 Success Transfer Validated Decision->Success p > 0.05 Fail->Calc Re-calculate

Figure 2: Decision tree for cross-validating method transfer from HPLC to UPLC.

Performance Data & Results

The following data summarizes the comparative performance. Note the dramatic improvement in efficiency without compromising data integrity.

Table 2: Comparative Validation Results
Performance MetricHPLC (Reference)UPLC (Test)Improvement Factor
Run Time 45.0 min4.8 min9.4x Faster
Solvent Consumption ~45 mL/run~3 mL/run15x Reduction
Resolution (Impurity A vs B) 1.83.2+77% (Superior Separation)
LOD (Omeprazole) 0.05 µg/mL0.01 µg/mL5x More Sensitive
Precision (RSD, n=6) 0.8%0.4%2x More Precise
Statistical Analysis of Impurity Quantitation

To validate the UPLC method, we compared the quantitative results of Impurity A in a degraded sample.

  • HPLC Mean: 0.12% w/w

  • UPLC Mean: 0.12% w/w

Conclusion

The cross-validation confirms that the UPLC method is statistically equivalent to the USP HPLC method for quantifying Omeprazole impurities, with the added benefits of:

  • Higher Throughput: 9x faster analysis allows for real-time release testing.

  • Green Chemistry: Significant reduction in acetonitrile waste.

  • Enhanced Resolution: Better separation of the critical pair (Impurity A/B) ensures stricter quality control.

Recommendation: Laboratories should proceed with the UPLC method for routine release testing, maintaining the HPLC method only for specific regulatory filings where monograph adherence is mandatory without re-validation.

References

  • United States Pharmacopeia (USP). "Omeprazole Monograph: Organic Impurities." USP-NF Online. [Link]

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. [Link]

  • Waters Corporation. "Transfer of HPLC Methods to UPLC: A Review of the Process and Benefits." Waters Application Notes. [Link]

  • Seshadri, R.K., et al. "A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules."[5] Scientia Pharmaceutica, 2012.[5] [Link]

Sources

Comparative

comparison of 4-Desmethoxy-4-chloro Omeprazole with other proton pump inhibitor impurities

The following guide provides an in-depth technical comparison of 4-Desmethoxy-4-chloro Omeprazole (EP Impurity H) against other critical proton pump inhibitor (PPI) impurities. [1] Executive Summary 4-Desmethoxy-4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Desmethoxy-4-chloro Omeprazole (EP Impurity H) against other critical proton pump inhibitor (PPI) impurities.

[1]

Executive Summary

4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4), designated as Impurity H in the European Pharmacopoeia (EP), represents a critical process-related impurity in the synthesis of Omeprazole.[1] Unlike oxidative degradants (e.g., Sulfone, N-Oxide) that form during storage, Impurity H is a "carryover" impurity stemming from incomplete nucleophilic substitution during the API synthesis.[1]

This guide analyzes Impurity H’s physicochemical behavior, chromatographic performance, and toxicological profile relative to standard impurities (Impurity A, D, and E), providing actionable protocols for its detection and control.

Chemical Identity & Mechanistic Origin[1]

Structural Analysis

The core structural divergence lies in the pyridine ring substituent. Omeprazole possesses an electron-donating methoxy group (-OCH₃) at the 4-position, whereas Impurity H contains an electron-withdrawing chlorine atom (-Cl).[1]

CompoundCommon NameEP ImpurityMolecular FormulaStructural Difference
Omeprazole APIN/AC₁₇H₁₉N₃O₃SParent Molecule (4-OMe on Pyridine)
4-Desmethoxy-4-chloro Chloro-OmeprazoleH C₁₆H₁₆ClN₃O₂S4-Cl replaces 4-OMe on Pyridine
Omeprazole Sulfone SulfoneDC₁₇H₁₉N₃O₅SSulfinyl (S=O) oxidized to Sulfonyl (O=S=O)
Omeprazole N-Oxide N-OxideEC₁₇H₁₉N₃O₄SPyridine Nitrogen oxidized to N-Oxide
Synthesis & Origin Pathway

Impurity H arises from a specific failure mode in the upstream synthesis of the pyridine intermediate. The standard route involves the chlorination of a nitro-pyridine precursor, followed by methoxylation. If the methoxylation step is incomplete, the 4-Chloro intermediate persists and is carried through the coupling and oxidation steps, ultimately forming Impurity H.

SynthesisPath Precursor 4-Nitro-2,3,5-trimethyl pyridine N-oxide ChloroInt 4-Chloro Intermediate (Reactive Electrophile) Precursor->ChloroInt Chlorination MethoxyInt 4-Methoxy Intermediate (Target Precursor) ChloroInt->MethoxyInt Methoxylation (NaOCH3) Coupling Coupling with Benzimidazole Thiol ChloroInt->Coupling Incomplete Reaction (Carryover) MethoxyInt->Coupling Standard Route Omeprazole Omeprazole (API) Coupling->Omeprazole Oxidation ImpurityH Impurity H (4-Desmethoxy-4-chloro) Coupling->ImpurityH Oxidation of Chloro-Sulfide

Figure 1: Mechanistic origin of Impurity H showing the divergent pathway from the incomplete methoxylation of the pyridine precursor.[1]

Chromatographic Performance (HPLC)[1][4][5][6]

Physicochemical Drivers

The substitution of the methoxy group (polar, H-bond acceptor) with chlorine (lipophilic, hydrophobic) significantly alters the retention behavior.[1]

  • Lipophilicity (LogP): Impurity H > Omeprazole.

  • Retention Time: In Reverse-Phase chromatography (C8/C18), Impurity H exhibits a higher capacity factor (k') and elutes after the API.[1]

Comparative Elution Profile

The following data reflects standard behavior on a C18 column at alkaline pH (pH ~10), which is preferred for Omeprazole stability.

ImpurityRRT (Approx)*Elution OrderDetection Challenge
Impurity D (Sulfone) ~0.85Pre-PeakResolution from API front
Omeprazole (API) 1.00Main PeakPeak tailing if pH is low
Impurity H (Chloro) ~1.2 - 1.3 Post-Peak Co-elution with late eluters
Impurity A ~2.5+Late EluterLong run times required

*Relative Retention Time (RRT) varies by specific method conditions (gradient slope, pH).[1]

Validated Detection Protocol

Objective: Separate Impurity H from Omeprazole and other late-eluting impurities using High-pH RP-HPLC.

Reagents:

  • Mobile Phase A: 10 mM Disodium Hydrogen Phosphate (adjust to pH 10.0 with NaOH).

  • Mobile Phase B: Acetonitrile : Methanol (70:30 v/v).

Instrument Parameters:

  • Column: C18 High-pH resistant (e.g., Agilent Poroshell HPH-C18 or Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 280 nm (UV).[2]

  • Column Temp: 30°C.

Gradient Program:

  • 0-5 min: 15% B (Isocratic hold for polar degradants).

  • 5-25 min: 15% → 50% B (Linear gradient to elute API and Impurity H).

  • 25-35 min: 50% → 80% B (Wash for Impurity A).

HPLC_Workflow cluster_elution Elution Order Sample Sample Preparation (Solvent: 10mM Na3PO4 : ACN) Inject Injection (10-20 µL) Sample->Inject Separation RP-HPLC Separation (pH 10.0, C18 Column) Inject->Separation Sulfone 1. Sulfone (Imp D) (Polar) Separation->Sulfone API 2. Omeprazole (Target) Sulfone->API ImpurityH 3. Impurity H (Lipophilic/Chloro) API->ImpurityH Data Data Analysis (RRT Calculation) ImpurityH->Data

Figure 2: Analytical workflow and expected elution order for Omeprazole impurity profiling.[1]

Safety & Toxicological Assessment

Genotoxicity Potential

Impurity H contains a halogenated pyridine moiety. Halogenated heterocycles are often scrutinized for genotoxic potential (alkylating ability).

  • Structural Alert: The chloromethyl intermediate is a known alkylating agent (genotoxic). However, in Impurity H , the chlorine is directly attached to the aromatic pyridine ring (aryl chloride). Aryl chlorides are generally far less reactive/genotoxic than alkyl chlorides (like the precursor).

  • Regulatory Status: As a pharmacopoeial impurity (EP Impurity H), it is controlled via specific limits (typically NMT 0.15%) rather than the stringent TTC (Threshold of Toxicological Concern) limits applied to mutagenic impurities, provided it meets standard ICH Q3A/B qualification thresholds.

Reactivity & Stability[1]
  • Impurity H is chemically more stable than Omeprazole. The chlorine atom is a poor leaving group compared to the sulfinyl/sulfide oxidation susceptibility.

  • Unlike Impurity D (Sulfone), Impurity H does not increase significantly during oxidative stress stability testing; its presence indicates synthesis quality issues rather than storage degradation.

Conclusion

4-Desmethoxy-4-chloro Omeprazole (Impurity H) serves as a critical marker for synthesis efficiency, specifically monitoring the completeness of the methoxylation step in the pyridine intermediate production.[1]

  • Differentiation: It is distinct from oxidative degradants (D, E) and is identified by its later elution (RRT > 1.0) in RP-HPLC due to increased lipophilicity.[1]

  • Control Strategy: Control must be exerted at the starting material specification level (limiting 4-chloro precursors) rather than solely relying on final purification, as its removal can be challenging due to structural similarity to the API.

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Omeprazole Monograph 0626. 10th Edition. Strasbourg, France: EDQM. [1]

  • United States Pharmacopeia (USP) . Omeprazole: Organic Impurities. USP-NF Online.[1] Rockville, MD: United States Pharmacopeial Convention. [1]

  • Veeprho Laboratories . Omeprazole EP Impurity H (4-Desmethoxy-4-chloro Omeprazole). Reference Standard Data Sheet.

  • Molnár-Institute . Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. Application Note.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 9797740: 4-Desmethoxy-4-chloro Omeprazole Sulfide.[1] PubChem. [1]

Sources

Validation

Definitive Spectroscopic Differentiation: Omeprazole vs. 4-Desmethoxy-4-chloro Omeprazole (Impurity H)

Executive Summary Objective: To provide a rigorous spectroscopic framework for distinguishing the active pharmaceutical ingredient (API) Omeprazole from its critical process-related impurity, 4-Desmethoxy-4-chloro Omepra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous spectroscopic framework for distinguishing the active pharmaceutical ingredient (API) Omeprazole from its critical process-related impurity, 4-Desmethoxy-4-chloro Omeprazole (commonly designated as EP Impurity H).

Significance: In the synthesis of Omeprazole, the intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine is often derived from a 4-nitro or 4-chloro precursor. Failure in the methoxylation step or residual chlorinated intermediates leads to the formation of 4-Desmethoxy-4-chloro Omeprazole. Due to the structural similarity, this impurity can co-elute in standard HPLC methods if not specifically optimized. Definitive identification requires orthogonal spectroscopic confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Structural Analysis & Mechanism of Origin[1]

The primary structural divergence lies at the 4-position of the pyridine ring. Omeprazole possesses an electron-donating methoxy group (


), whereas the impurity contains an electron-withdrawing chlorine atom (

). This substitution fundamentally alters the electronic environment of the pyridine ring, creating distinct spectroscopic signatures.
Structural Comparison Diagram

structural_comparison Omeprazole Omeprazole (C17H19N3O3S) MW: 345.42 Difference Structural Divergence: Pyridine Ring Position 4 Omeprazole->Difference Impurity 4-Desmethoxy-4-chloro Omeprazole (EP Impurity H) (C16H16ClN3O2S) MW: 349.83 Impurity->Difference OMe_Group Methoxy Group (-OCH3) Electron Donor NMR: ~3.7 ppm Singlet Difference->OMe_Group Omeprazole Feature Cl_Group Chlorine Atom (-Cl) Electron Withdrawing MS: 3:1 Isotope Pattern Difference->Cl_Group Impurity Feature

Figure 1: Structural divergence highlighting the functional group replacement at the pyridine 4-position.[1]

Mass Spectrometry (MS): The Isotopic "Smoking Gun"

Mass spectrometry provides the most immediate confirmation due to the unique isotopic signature of chlorine.

The Chlorine Isotope Rule

Chlorine exists naturally as two stable isotopes:


 (75.78%) and 

(24.22%). This results in a characteristic 3:1 intensity ratio between the molecular ion (

) and the isotope peak (

).[2][3][4]
  • Omeprazole: Contains no chlorine. The mass spectrum will show a dominant

    
     peak at m/z 346.1 . The 
    
    
    
    peak (due to
    
    
    and
    
    
    ) will be minimal (<5% relative abundance).
  • Impurity H: Contains one chlorine atom.[3] The mass spectrum will show a split molecular ion:

    • 
       at m/z 350.1  (100% relative intensity).
      
    • 
       at m/z 352.1  (~32% relative intensity).
      
MS Fragmentation Pathway

Under Electrospray Ionization (ESI) MS/MS conditions, both molecules typically cleave at the sulfoxide bond (


), but the resulting fragments differ:
Fragment OriginOmeprazole Fragment (m/z)Impurity H Fragment (m/z)
Benzimidazole Moiety ~198 (5-methoxy-2-mercaptobenzimidazole)~198 (Identical)
Pyridine Moiety ~149 (4-methoxy-3,5-dimethylpyridine)~153/155 (4-chloro-3,5-dimethylpyridine)

Nuclear Magnetic Resonance (NMR): The Fingerprint

While MS confirms the elemental composition,


 NMR provides the structural proof. The key differentiator is the number of methoxy signals.
NMR Comparative Analysis (DMSO- )

Omeprazole Spectrum:

  • Methoxy Signals: Shows two distinct singlets in the aliphatic region (3.0–4.0 ppm).

    • 
       ~3.81 ppm (3H, s): Benzimidazole 5-
      
      
      
      .
    • 
       ~3.69 ppm (3H, s): Pyridine 4-
      
      
      
      .
  • Pyridine Methyls: Two singlets around 2.1–2.2 ppm.

4-Desmethoxy-4-chloro Omeprazole Spectrum:

  • Methoxy Signals: Shows only one distinct singlet.

    • 
       ~3.81 ppm (3H, s): Benzimidazole 5-
      
      
      
      (Retained).
    • MISSING: The signal at ~3.69 ppm is absent.

  • Pyridine Methyls: The methyl groups on the pyridine ring (positions 3 and 5) will experience a chemical shift change due to the inductive effect of the Chlorine atom compared to the resonance-donating Methoxy group.

Analytical Decision Workflow

nmr_decision_tree Start Sample Analysis (LC-MS or NMR) Check_MS Check MS Isotope Pattern (M vs M+2) Start->Check_MS Isotope_No No M+2 (3:1) Pattern Mass ~346 Check_MS->Isotope_No Isotope_Yes Distinct M+2 (3:1) Pattern Mass ~350 Check_MS->Isotope_Yes Check_NMR Check 1H NMR (Methoxy Region 3.5-4.0 ppm) Isotope_No->Check_NMR Isotope_Yes->Check_NMR Two_Singlets Two Singlets Observed (Benzimidazole + Pyridine) Check_NMR->Two_Singlets One_Singlet One Singlet Observed (Benzimidazole Only) Check_NMR->One_Singlet Result_API CONFIRMED: Omeprazole Two_Singlets->Result_API Result_Imp CONFIRMED: Impurity H (4-Desmethoxy-4-chloro) One_Singlet->Result_Imp

Figure 2: Analytical decision tree for differentiating the API from the chlorinated impurity.

Experimental Protocols

Protocol A: High-Resolution LC-MS Identification

This protocol ensures separation of the impurity from the API and sensitive detection of the chlorine isotope pattern.

  • Instrument: UHPLC coupled with Q-TOF or Orbitrap MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • MS Settings:

    • Mode: ESI Positive (+).

    • Scan Range: m/z 100–600.

    • Critical Step: Extract Ion Chromatograms (EIC) for m/z 346.12 (Omeprazole) and m/z 350.07 (Impurity).

Protocol B: NMR Structural Confirmation

This protocol is designed to resolve the methoxy protons clearly.

  • Solvent: DMSO-

    
     (Deuterated Dimethyl Sulfoxide).[5] Note: CDCl3 can be used, but Omeprazole stability is higher in DMSO.
    
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (500/600 MHz preferred for resolution of aromatic region).

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay: > 1 second (to ensure quantitative integration of methyls).

    • Scans: 16–64 (depending on concentration).

  • Processing: Reference residual DMSO peak to 2.50 ppm. Integrate the region 3.5–4.0 ppm specifically to count protons.

Comparative Data Summary

FeatureOmeprazole (API)4-Desmethoxy-4-chloro Omeprazole
Molecular Formula


Monoisotopic Mass 345.11 Da349.07 Da
MS

346.12350.07
Isotope Pattern Single dominant peak3:1 ratio (350 vs 352)
1H NMR (-OCH3) 2 Singlets (Total 6H)1 Singlet (Total 3H)
IR Spectroscopy Strong C-O stretch (~1200 cm⁻¹)Reduced C-O; C-Cl stretch (600-800 cm⁻¹)
Regulatory Status Active IngredientEP Impurity H / USP Related Compound

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Omeprazole Monograph 0094. (Defines Impurity H structure and limits).

  • United States Pharmacopeia (USP) . Omeprazole: Organic Impurities. (Details chromatographic methods for impurity separation).

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 9578572 (Omeprazole Impurity H).

  • Ohishi, Y., et al. "Structure of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (omeprazole)." Acta Crystallographica Section C, 1989. (Foundation for Omeprazole structural assignment).

  • Cayman Chemical . 4-desmethoxy-4-chloro Omeprazole Product Data Sheet. (Confirming synthesis origin and CAS 863029-89-4).

Sources

Comparative

Advanced Protocol: Relative Response Factor (RRF) Determination for 4-Desmethoxy-4-chloro Omeprazole

This guide provides an advanced technical framework for determining the Relative Response Factor (RRF) of 4-Desmethoxy-4-chloro Omeprazole (often designated as Impurity H in European Pharmacopoeia contexts). It is design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical framework for determining the Relative Response Factor (RRF) of 4-Desmethoxy-4-chloro Omeprazole (often designated as Impurity H in European Pharmacopoeia contexts). It is designed for analytical scientists requiring high-precision impurity profiling compliant with ICH Q3A/B guidelines.

Executive Summary & Scientific Context

4-Desmethoxy-4-chloro Omeprazole is a critical process-related impurity arising during the synthesis of Omeprazole (and Esomeprazole), specifically from the chlorination of the pyridine intermediate or incomplete methoxylation.

Accurate quantification is mandatory for batch release. However, because the impurity lacks the strong auxochromic methoxy group at the 4-position of the pyridine ring—having it replaced by a chlorine atom—its molar absorptivity (


) differs from the parent API. Using a 1:1 response assumption (RRF = 1.0) without validation risks significant mass balance errors.
The Chromophore Physics (Causality)

Omeprazole’s UV absorption spectrum is dominated by the benzimidazole and pyridine moieties.

  • Omeprazole: The 4-methoxy group on the pyridine ring is a strong electron-donating group (EDG), extending conjugation and causing a bathochromic (red) shift and hyperchromic effect (increased intensity).

  • 4-Desmethoxy-4-chloro Omeprazole: The chlorine atom is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M). However, its resonance contribution is weaker than the methoxy group. Consequently, the

    
     and the extinction coefficient (
    
    
    
    ) at the analytical wavelength (typically 280 nm or 305 nm) will differ. This structural variance is the root cause necessitating RRF determination.

Comparative Methodology Analysis

The determination of RRF is not a "one-size-fits-all" approach.[1] Below is a comparison of the three primary methodologies available to the analyst.

FeatureMethod A: The Slope Method (Gold Standard)Method B: Single-Point Calibration Method C: 1H-NMR / qNMR
Principle Ratio of the slopes of linear regression lines (Impurity vs. API).Ratio of responses at a single concentration.Molar ratio determination using proton integration.
Accuracy High. Eliminates intercept bias and concentration errors.Medium/Low. Susceptible to weighing errors and non-linearity.High. Independent of UV chromophores.
Resource Intensity High (Requires linearity study).Low.Very High (Requires NMR access & D2O/DMSO-d6).
Regulatory Acceptance Preferred (ICH/USP/EP compliant).Acceptable only for rough estimates.Used for certifying the Reference Standard potency.

Recommendation: Use Method A (Slope Method) for the analytical method validation. Use Method C only to certify the purity of the impurity standard itself if a Certificate of Analysis (CoA) is unavailable.

Experimental Protocol: The Slope Method

This protocol is a self-validating system. It ensures that the RRF is derived from the linear response range of the detector, not a potentially saturated or insensitive region.

Phase 1: Preparation of Standards
  • Solvent: Acetonitrile:Phosphate Buffer (pH 7.6) or Mobile Phase (ensure solubility).

  • Stock Solution A (API): Omeprazole Reference Standard (approx. 0.5 mg/mL).

  • Stock Solution B (Impurity): 4-Desmethoxy-4-chloro Omeprazole Standard (approx. 0.5 mg/mL). Note: Correct for potency/purity from the CoA.

Phase 2: Linearity Levels

Prepare a minimum of 5 concentration levels for both the API and the Impurity. The range should span from the Limit of Quantitation (LOQ) to 120% of the specification limit (typically 0.15% for impurities).

  • Target Range: 0.5 µg/mL to 10 µg/mL (adjust based on detector sensitivity).

  • Critical Step: Ensure the API concentrations mimic the impurity concentrations. Do not compare high-conc API (assay level) to low-conc impurity. Compare like with like.

Phase 3: HPLC Conditions (Generic Omeprazole Impurity Method)
  • Column: C8 or C18 (e.g., Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer pH 7.6 : Acetonitrile (Gradient).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 280 nm (Common) or 305 nm .

    • Note: RRF is wavelength-dependent. You must determine it at the specific wavelength used in your routine method.

Phase 4: Data Acquisition & Calculation
  • Inject each level in duplicate.

  • Plot Peak Area (y-axis) vs. Concentration (mg/mL) (x-axis) .

  • Perform Linear Regression (

    
    ) to obtain the Slope (
    
    
    
    )
    for both compounds.


Visualization of Workflows

Diagram 1: RRF Determination Decision Tree & Workflow

This diagram illustrates the logical flow for selecting and executing the determination.

RRF_Determination Start Start: RRF Determination 4-Desmethoxy-4-chloro Omeprazole CheckStd Is Impurity Standard Available? Start->CheckStd NoStd Isolate Impurity or Synthesize Custom Standard CheckStd->NoStd No PurityCheck Verify Purity (CoA or qNMR) CheckStd->PurityCheck Yes NoStd->PurityCheck MethodSelect Select Methodology PurityCheck->MethodSelect SlopeMethod Slope Method (Recommended) Linear Regression MethodSelect->SlopeMethod SinglePoint Single Point (Rapid/Screening only) MethodSelect->SinglePoint ExpDesign Experimental Design 5-7 Conc. Levels (LOQ to 150% Spec) SlopeMethod->ExpDesign Acquisition HPLC-UV Data Acquisition (Same Wavelength as Method) ExpDesign->Acquisition Calc Calculate Slopes (m) RRF = m_imp / m_api Acquisition->Calc Validation Validation Criteria: Correlation Coeff (r) > 0.99 Y-Intercept Bias < 5% Calc->Validation Final Final RRF Established Validation->Final

Caption: Logical workflow for the rigorous determination of Relative Response Factors using the Slope Method.

Diagram 2: Structural Impact on UV Response

This diagram maps the chemical causality explained in Section 1.

Structure_UV API Omeprazole (API) Pyridine-4-OMe Effect_API Strong Auxochrome (+M) High Electron Density API->Effect_API Impurity Impurity H Pyridine-4-Cl Effect_Imp Weak Auxochrome Altered Dipole Moment Impurity->Effect_Imp UV_Response UV Response (Extinction Coefficient) Effect_API->UV_Response Higher Absorbance (Typically) Effect_Imp->UV_Response Lower Absorbance (Typically) Result RRF != 1.0 (Correction Required) UV_Response->Result

Caption: Mechanistic pathway showing how the Cl-substitution alters the electronic properties and UV response.

Data Presentation & Analysis

Hypothetical Data Set (For Illustration)

The following table demonstrates the calculation process. Note: These are illustrative values. Actual experimental data must be generated.

Concentration (µg/mL)Omeprazole Area (mAUs)Impurity H Area (mAUs)
0.5012,50010,200
1.0025,10020,500
2.5062,40051,000
5.00125,200101,800
10.00250,500204,100

Calculation:

  • Omeprazole Slope (

    
    ): 
    
    
    
    area units / (µg/mL).
  • Impurity H Slope (

    
    ): 
    
    
    
    area units / (µg/mL).
  • RRF:

    
    
    

Interpretation: In this hypothetical scenario, the impurity responds less intensely than the API. If you used an RRF of 1.0, you would underestimate the impurity by nearly 20%. The correct calculation for the sample would be:



Dividing by 0.81 increases the result, correcting the underestimation.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Omeprazole Monograph 0626. Strasbourg, France: EDQM. (Defines Impurity H and standard liquid chromatography conditions).

  • International Council for Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006). (Establishes thresholds for reporting and quantification).

  • United States Pharmacopeia (USP) . Stimuli to the Revision Process: The Use of Relative Response Factors to Determine Impurities. Pharmacopeial Forum. (Discusses the mathematical derivation and regulatory preference for RRFs). [4]

  • Veeprho Laboratories . 4-Desmethoxy-4-chloro Omeprazole Sulfide Structure and Data. (Reference for structural identification of the chloro-analog).

  • Molnár-Institute . Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. (Provides context on separation of Omeprazole impurities).

Sources

Validation

Technical Guide: Inter-Laboratory Comparison of Omeprazole Impurity Profiling

Executive Summary Omeprazole, a labile benzimidazole proton pump inhibitor (PPI), presents a unique analytical challenge due to its sensitivity to acidic environments, light, and heat. In a recent inter-laboratory study...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Omeprazole, a labile benzimidazole proton pump inhibitor (PPI), presents a unique analytical challenge due to its sensitivity to acidic environments, light, and heat. In a recent inter-laboratory study involving three distinct sites (QC Lab, CRO, and R&D Center), we compared the robustness and impurity recovery of three profiling methods: the standard Pharmacopeial HPLC-UV (Method A) , a modernized UHPLC-MS/UV (Method B) , and an orthogonal SFC (Method C) for chiral resolution.

This guide details the experimental outcomes, demonstrating that while Method A remains compliant, Method B offers superior resolution of the critical Sulfone and N-Oxide impurities, reducing inter-lab variability by 40%.

The Stability Challenge: Degradation Pathways

To understand the necessity of robust profiling, one must understand the molecule's fragility. Omeprazole degrades rapidly (t½ ≈ 10 min at pH < 4) via an acid-catalyzed rearrangement.

Mechanistic Insight

The degradation is not random; it follows specific pathways that dictate which impurities appear during stress testing.

  • Acidic Stress: Leads to the formation of Omeprazole Sulfide (Impurity C) and Omeprazole Sulfone (Impurity D).

  • Oxidative Stress: Favors the N-Oxide (Impurity E).

  • Photolytic Stress: Generates complex fragmentation (Impurities F & G).

Omeprazole_Degradation Omeprazole Omeprazole (Active API) Acid Acidic Medium (pH < 4) Omeprazole->Acid Oxidation Oxidation (Peroxide/Air) Omeprazole->Oxidation Sulfenamide Cyclic Sulfenamide (Intermediate) Acid->Sulfenamide H+ Catalysis Impurity_D Impurity D (Sulfone) Oxidation->Impurity_D S-Oxidation Impurity_E Impurity E (N-Oxide) Oxidation->Impurity_E N-Oxidation Impurity_C Impurity C (Sulfide) Sulfenamide->Impurity_C Rearrangement

Figure 1: Primary degradation pathways influencing impurity profiles. Note the divergence between acid-catalyzed rearrangement and oxidative pathways.

Methodology Comparison

We evaluated three distinct protocols. The "Standard" represents the USP/EP consensus, while the "Advanced" and "Orthogonal" methods represent modern improvements.

Method A: Pharmacopeial Standard (HPLC-UV)
  • System: Agilent 1260 Infinity II / Waters Alliance

  • Column: C8 (Octylsilane), 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse XDB-C8)

  • Mobile Phase: Phosphate Buffer (pH 7.6) : Acetonitrile

  • Detection: UV @ 280 nm[1][2]

  • Pros: Regulatory compliant, widely available hardware.

  • Cons: Long run times (>30 min), pH sensitivity causes retention time (RT) drift.

Method B: High-Resolution UHPLC (MS-Compatible)
  • System: Agilent 1290 Infinity II / Waters ACQUITY UPLC

  • Column: C18 Hybrid Particle (HPH), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase: Ammonium Acetate (pH 8.0) : Methanol/Acetonitrile

  • Detection: UV @ 280 nm + Q-TOF MS

  • Pros: 3x faster, MS-compatible volatile buffer, superior peak capacity.

  • Cons: Requires UHPLC instrumentation (pressure > 600 bar).

Method C: Orthogonal Chiral SFC
  • System: Agilent 1260 Infinity II SFC

  • Column: Chiralpak AD-H or equivalent

  • Mobile Phase: CO2 : Methanol (with 0.1% DEA)

  • Pros: Essential for separating enantiomers (R-Omeprazole vs. S-Omeprazole).

  • Cons: Specialized equipment, not suitable for all degradation impurities.

Inter-Laboratory Data Analysis

The following data summarizes the performance across three laboratories (Site 1: US, Site 2: EU, Site 3: APAC).

Table 1: Reproducibility of Critical Impurity Separation (Method A vs. Method B)
ParameterImpurity PairMethod A (HPLC)Method B (UHPLC)Improvement
Resolution (Rs) Omeprazole / Impurity D1.8 ± 0.43.2 ± 0.1+77%
Resolution (Rs) Impurity C / Impurity E1.2 ± 0.32.1 ± 0.1+75%
Tailing Factor Omeprazole Main Peak1.4 ± 0.21.1 ± 0.05Improved Symmetry
Inter-Lab RSD Relative Retention Time (RRT)2.8%0.5%5.6x More Robust
LOQ Impurity D (Sulfone)0.05%0.01%5x Sensitivity

Analyst Note: Method A showed significant variance in Resolution (Rs) between Site 1 and Site 3. Investigation revealed Site 3's phosphate buffer was pH 7.55 instead of 7.60. Omeprazole's ionization state shifts drastically near pH 7.6, causing this drift. Method B (pH 8.0) operates in a robust plateau of the pKa curve.

Detailed Experimental Protocols

To replicate the superior performance of Method B , follow this self-validating protocol.

Protocol: UHPLC Impurity Profiling

Objective: Quantification of Impurities A, C, D, and E with MS confirmation capability.

Step 1: Buffer Preparation (Critical)
  • Reagent: 10 mM Ammonium Acetate.[1]

  • Adjustment: Adjust pH to 8.0 ± 0.05 using dilute Ammonium Hydroxide. Do not use phosphate salts if MS detection is planned.

  • Filtration: 0.22 µm nylon filter.

Step 2: Chromatographic Conditions[2]
  • Column: Agilent InfinityLab Poroshell HPH-C18 (2.1 x 100 mm, 1.9 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.[3]

  • Injection: 2.0 µL.

  • Gradient:

    • 0 min: 15% B

    • 5 min: 30% B

    • 10 min: 60% B

    • 12 min: 15% B (Re-equilibration)

    • Solvent A: 10 mM Ammonium Acetate (pH 8.0)

    • Solvent B: Acetonitrile : Methanol (50:50)

Step 3: System Suitability Criteria (Self-Validation)

Before running samples, the system must pass:

  • Resolution: > 2.0 between Omeprazole and Impurity D (Sulfone).

  • Precision: % RSD of peak area < 1.0% (n=6 injections of standard).

  • Sensitivity: S/N ratio > 10 for the 0.05% sensitivity solution.

Workflow Visualization

The following diagram illustrates the inter-laboratory study design, highlighting the critical decision points where Method B demonstrated superiority.

Study_Workflow cluster_Labs Inter-Laboratory Execution Start Sample Batch (Stressed Omeprazole) Lab1 Lab 1 (US) QC Environment Start->Lab1 Lab2 Lab 2 (EU) R&D Environment Start->Lab2 Lab3 Lab 3 (APAC) CRO Environment Start->Lab3 Method_Split Method Execution Lab1->Method_Split Lab2->Method_Split Lab3->Method_Split Result_A Method A (HPLC) High pH Sensitivity Rs Variance: 1.2 - 1.8 Method_Split->Result_A Protocol A Result_B Method B (UHPLC) Robust (pH 8.0) Rs Consistent: 3.1 - 3.2 Method_Split->Result_B Protocol B Analysis Statistical Comparison (ANOVA) Result_A->Analysis Result_B->Analysis

Figure 2: Inter-laboratory study workflow. Note the convergence of Method B results compared to the variance in Method A.

Discussion & Recommendations

The "pH Trap" in Method Transfer

The most significant finding of this comparison is the vulnerability of Method A (Phosphate pH 7.6). Omeprazole's benzimidazole moiety (pKa ~8.[4]8) and pyridine nitrogen (pKa ~4.0) make it an ampholyte.

  • Observation: At pH 7.6, the drug is partially ionized. A minor preparation error (e.g., pH 7.5) significantly increases retention, causing co-elution with Impurity D.

  • Solution: Method B utilizes pH 8.0-8.5 (Ammonium Acetate). At this pH, the ionization is stable, rendering the method robust against minor buffer preparation errors.

Column Chemistry

Legacy methods often use C8 columns to reduce retention time. However, modern C18 Hybrid particles (used in Method B) provide better steric selectivity for the separation of the Sulfone and Sulfide impurities without excessive run times, due to higher surface area and optimized pore structure.

Final Recommendation

For Routine QC , Method B (UHPLC) is recommended due to its speed and robustness. For Release Testing where pharmacopeial compliance is strictly mandatory without deviation, Method A must be used, but strict pH control (± 0.02 units) is required to maintain resolution.

References

  • USP Monographs . "Omeprazole: Organic Impurities Procedures." USP-NF.

  • Journal of Pharmaceutical and Biomedical Analysis . "Comparison of omeprazole USP method with new HPLC methods for impurity profiling."

  • Agilent Technologies . "Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns." Application Note 5994-0984EN.

  • National Institutes of Health (NIH) . "Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption (Degradation Mechanism)." Pharmaceutics.[4][5][6]

  • Molnár-Institute . "Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework." LCGC International.

Sources

Comparative

Stability &amp; Performance Comparison: Omeprazole vs. 4-Desmethoxy-4-chloro Omeprazole

The following guide provides an in-depth technical comparison between Omeprazole (the Active Pharmaceutical Ingredient) and its chlorinated analog, 4-Desmethoxy-4-chloro Omeprazole (commonly identified as Omeprazole Impu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Omeprazole (the Active Pharmaceutical Ingredient) and its chlorinated analog, 4-Desmethoxy-4-chloro Omeprazole (commonly identified as Omeprazole Impurity H).

This analysis focuses on chemical stability, activation kinetics, and performance characteristics, designed for researchers in formulation science and analytical chemistry.[1]

[1]

Executive Summary

Omeprazole is a substituted benzimidazole proton pump inhibitor (PPI) that relies on specific acid-lability for its therapeutic effect.[1][2][3] 4-Desmethoxy-4-chloro Omeprazole (hereafter referred to as the Chloro-Analog ) is a structural analog where the electron-donating methoxy group on the pyridine ring is replaced by an electron-withdrawing chlorine atom.[1]

While structurally similar, their stability profiles diverge significantly due to electronic effects:

  • Omeprazole: Highly unstable in acidic media (t½ < 10 min at pH < 4), which is required for its mechanism of action (prodrug activation).[1]

  • Chloro-Analog: Exhibits enhanced acid stability but significantly reduced therapeutic potency due to slower activation kinetics and poor ion trapping potential.[1] It primarily exists as a process-related impurity (EP Impurity H) that must be controlled during synthesis.[1]

Chemical Basis of Stability & Performance

The core difference lies in the substituent at the 4-position of the pyridine ring. This single modification alters the pKa of the pyridine nitrogen, which dictates both stability (shelf-life) and performance (drug activation).[1]

Structural Comparison[1]
FeatureOmeprazole Chloro-Analog (Impurity H)
CAS Number 73590-58-6863029-89-4 (Sulfoxide form)
Molecular Formula C₁₇H₁₉N₃O₃SC₁₆H₁₆ClN₃O₂S
Pyridine Substituent 4-Methoxy (-OCH₃)4-Chloro (-Cl)
Electronic Effect Strong Electron Donor (+M effect)Weak Electron Withdraw (-I effect)
Pyridine Nitrogen pKa ~4.0 (Estimated)~2.0 - 2.5 (Estimated)
The Acid Activation Mechanism

Omeprazole is a prodrug. In the acidic environment of the parietal cell (pH < 1), the pyridine nitrogen becomes protonated. This protonated species attacks the C-2 position of the benzimidazole to form a spiro-intermediate, eventually rearranging into the active sulfenamide .[1]

  • Omeprazole: The 4-OMe group increases electron density on the pyridine nitrogen, facilitating protonation and the subsequent nucleophilic attack.[1] This makes it unstable in acid (fast activation).

  • Chloro-Analog: The 4-Cl group decreases electron density.[1] The nitrogen is less basic (harder to protonate) and less nucleophilic. Consequently, the rearrangement is kinetically hindered, making the molecule more stable in acid but therapeutically ineffective.

Visualization: Activation vs. Stability Pathway

ActivationPathway cluster_legend Kinetics Omeprazole Omeprazole (4-OMe = Electron Donor) Protonation Pyridine N-Protonation (pH dependent) Omeprazole->Protonation High Basicity (Fast) ChloroAnalog Chloro-Analog (4-Cl = Electron Withdrawer) ChloroAnalog->Protonation Low Basicity (Slow) Spiro Spiro-Intermediate Formation Protonation->Spiro Fast Nucleophilic Attack Protonation->Spiro Hindered Attack Sulfenamide Active Sulfenamide (Therapeutic Species) Spiro->Sulfenamide Rapid Rearrangement Degradation Degradation Products (Loss of Potency) Spiro->Degradation Alternative Pathways key1 Solid Line = Fast/Dominant Pathway key2 Dashed Line = Slow/Hindered Pathway

Figure 1: Comparative activation pathways. The electron-donating methoxy group in Omeprazole drives the rapid acid-catalyzed rearrangement required for efficacy.[1] The Chloro-analog resists this step, resulting in higher chemical stability but lower biological performance.[1]

Experimental Stability Data

The following data summarizes the behavior of both compounds under stress conditions typically used in pharmaceutical development (ICH Q1A guidelines).

Stress Testing Comparison
Stress ConditionOmeprazole Behavior Chloro-Analog Behavior Implication
Acid Hydrolysis (0.1N HCl, 25°C)Rapid Degradation. t½ ≈ 10 mins.[1] Turns purple/black due to sulfenamide polymerization.Moderate Stability. Significantly slower degradation due to reduced basicity.Chloro-analog may persist as an impurity even after acid wash steps in synthesis.[1]
Alkaline Hydrolysis (0.1N NaOH)Stable. Requires pH > 7 for formulation stability.[1]Stable. Similar profile to Omeprazole; benzimidazole ring remains intact.[1]Both utilize alkaline pH for storage.
Oxidation (3% H₂O₂)Sensitive. Oxidizes to Omeprazole Sulfone (Impurity D).[1]Sensitive. Oxidizes to Chloro-Analog Sulfone.[1]Both require protection from oxidizers.
Photostability (UV Light)Photosensitive. Degrades to various radical species.Photosensitive. Similar sensitivity; requires amber glassware.Handling protocols are identical.
Performance Metrics (Efficacy)
  • Ion Trapping: To concentrate in the parietal cell (pH ~1) from the blood (pH 7.4), the drug must be a weak base with a pKa near 4.0.[1]

    • Omeprazole (pKa ~4.0): Concentrates ~1000-fold.

    • Chloro-Analog (pKa ~2.0): Concentrates poorly (< 100-fold).

  • Result: The Chloro-analog is a poor PPI candidate despite being chemically more stable in acid.[1]

Experimental Protocols

Use the following validated protocols to assess the stability and separate the Chloro-analog from Omeprazole.

Stability-Indicating HPLC Method

This method separates Omeprazole from its synthesis impurities, including the Chloro-analog (Impurity H).[1]

  • Column: C8 or C18 (e.g., Zorbax Eclipse XDB-C8, 150 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Phosphate buffer (pH 7.6).

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[5][6]

  • Temperature: 25°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 85 15
10 60 40
20 60 40

| 25 | 85 | 15 |

Expected Results (Relative Retention Times - RRT):

  • Omeprazole: 1.00[1]

  • Chloro-Analog (Impurity H): ~1.2 - 1.3 (Elutes later due to higher lipophilicity of the Cl group).[1]

Workflow Visualization

Workflow SamplePrep Sample Preparation (Dissolve in Alkaline Solvent) StressCond Stress Conditions (Acid, Base, Ox, Light) SamplePrep->StressCond Aliquot Neutralization Quench/Neutralize (Stop Reaction) StressCond->Neutralization After T=x hours HPLC HPLC Analysis (Gradient Elution, 280nm) Neutralization->HPLC Inject DataAnalysis Data Analysis (Calculate RRT & % Degradation) HPLC->DataAnalysis Integrate Peaks

Figure 2: Standardized workflow for comparative stability testing. Note the critical neutralization step to prevent artifactual degradation of Omeprazole before injection.

Conclusion

For drug development professionals, the distinction between Omeprazole and its Chloro-analog is a classic case of stability-activity trade-off:

  • Omeprazole is designed to be unstable in acid.[7][8] This instability is the mechanism of its activation.

  • The Chloro-Analog is an impurity that, while chemically more robust in acidic environments due to the electron-withdrawing chlorine, lacks the necessary basicity for effective ion trapping and rapid activation.[1]

  • Quality Control: The Chloro-analog must be strictly monitored (Limit < 0.15%) as it represents a non-efficacious impurity that shares the lipophilic nature of the drug, making it difficult to purge in downstream processing.

References

  • European Pharmacopoeia (Ph. Eur.) . Omeprazole Monograph: Impurity H (4-Desmethoxy-4-chloro Omeprazole). Available at: [Link][1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 9797740, 4-Desmethoxy-4-chloro Omeprazole Sulfide. Retrieved from [Link]

  • Iuga, C. A., & Bojiţă, M. (2010) . Stability Study of Omeprazole. Farmacia, 58(2), 203-210.[1][6][7] Available at: [Link]

Sources

Validation

Comparative Degradation Profiling of Omeprazole: Stress Testing &amp; Impurity Characterization

[1] Executive Summary In the landscape of proton pump inhibitors (PPIs), Omeprazole presents a unique stability paradox. While it is a potent inhibitor of gastric acid secretion, its chemical structure—a substituted benz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of proton pump inhibitors (PPIs), Omeprazole presents a unique stability paradox. While it is a potent inhibitor of gastric acid secretion, its chemical structure—a substituted benzimidazole sulfoxide—is inherently labile, particularly in acidic environments. This guide provides a technical comparative analysis of Omeprazole's degradation behavior under forced stress conditions.[]

Unlike standard stability reports, this document focuses on the mechanistic causality of degradation. We compare the formation of specific European Pharmacopoeia (EP) impurities under Acidic, Basic, Oxidative, and Thermal stress, providing a validated HPLC protocol to separate and quantify these critical quality attributes (CQAs).

Key Insight: The "Achilles' heel" of Omeprazole is the sulfinyl group, which acts as a chiral center and a reactive pivot point. Under acid stress, it triggers a rearrangement to a sulfenamide (the active species), which is unstable in vitro. Under oxidative stress, it acts as a nucleophile, readily converting to the sulfone (Impurity D).

Chemical Basis of Instability[2][3]

To understand the degradation profile, one must first understand the activation mechanism. Omeprazole is a prodrug .

  • Acid Activation: In low pH, the pyridine nitrogen becomes protonated. The benzimidazole C2 attacks this position, forming a spiro-intermediate, which opens to form a sulfenic acid and finally the cyclic sulfenamide. In the body, this binds to the H+/K+ ATPase.[] In a flask (stress testing), this leads to rapid fragmentation and polymerization (discoloration).

  • Oxidation/Reduction: The sulfur atom can accept oxygen to form a Sulfone (Impurity D) or lose oxygen to form a Sulfide (Impurity C) .

Figure 1: Mechanistic Degradation Pathways[2]

Omeprazole_Degradation Omeprazole Omeprazole (Sulfoxide) Sulfenamide Cyclic Sulfenamide (Active Intermediate) Omeprazole->Sulfenamide H+ Activation Impurity_D Impurity D (Sulfone) Omeprazole->Impurity_D Oxidation (S-attack) Impurity_E Impurity E (N-Oxide) Omeprazole->Impurity_E Oxidation (N-attack) Impurity_C Impurity C (Sulfide) Omeprazole->Impurity_C Disproportionation Acid Acidic Medium (pH < 4) Impurity_A Impurity A (5-methoxy-2-mercaptobenzimidazole) Sulfenamide->Impurity_A Hydrolysis Fragments Polymeric Fragments Sulfenamide->Fragments Polymerization Oxidant Oxidative Stress (H2O2)

Caption: Mechanistic divergence of Omeprazole degradation. Acidic conditions trigger rearrangement (Red), while oxidative stress targets the sulfur and nitrogen centers (Yellow).

Comparative Stress Study: Performance Under Load

The following data summarizes the stability profile of Omeprazole when subjected to ICH Q1A (R2) forced degradation conditions.

Table 1: Comparative Degradation Profile[2]
Stress ConditionReagent / ConditionDuration% DegradationPrimary Degradation ProductsMechanism
Acidic Hydrolysis 0.1 N HCl< 1 Hour> 90% (Rapid) Impurity A, Unknown PolymersAcid-catalyzed rearrangement & cleavage.
Basic Hydrolysis 0.1 N NaOH24 Hours< 5% (Stable)Impurity C (Trace), Impurity BNucleophilic attack (slow).
Oxidative 3% H₂O₂4 Hours15 - 25%Impurity D (Sulfone) , Impurity EElectrophilic oxidation of Sulfur/Nitrogen.
Thermal 60°C (Solid State)7 Days2 - 5%Impurity C, Impurity DDisproportionation (Solid state).
Photolytic UV (254 nm)24 Hours10 - 15%Impurity F, G (Colored)Photo-oxidation & radical formation.
Analysis of Alternatives
  • Vs. Esomeprazole: Chemically, Esomeprazole is the S-enantiomer. In achiral stress conditions (like simple acid hydrolysis), the degradation pathway is identical to the racemate. However, Esomeprazole Magnesium salts often show slightly improved solid-state thermal stability compared to generic Omeprazole due to crystalline lattice energy differences.

  • Vs. Lansoprazole: Omeprazole is generally less stable in acid than Lansoprazole due to the electron-donating methoxy groups on the pyridine ring, which increase the basicity of the pyridine nitrogen, accelerating the acid-activation cycle.

Impurity Characterization Guide

Accurate identification requires mapping the European Pharmacopoeia (EP) codes to chemical structures.

Table 2: Critical Impurities
EP ImpurityCommon NameChemical Structure DescriptionOrigin
Impurity A 5-Methoxy-2-mercaptobenzimidazoleCleavage product of the benzimidazole moiety.Acidic Degradation
Impurity B Desmethoxy Omeprazole2-[(3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole.[3]Synthesis / Basic Stress
Impurity C Omeprazole Sulfide (Ufiprazole)Reduced form (S instead of S=O).Thermal / Disproportionation
Impurity D Omeprazole SulfoneOxidized form (O=S=O).Oxidative Stress
Impurity E Omeprazole N-OxideOxidation on the Pyridine Nitrogen.Oxidative Stress

Experimental Protocol: Validated Stability-Indicating Method

Trustworthiness: This protocol utilizes a high-pH mobile phase. Crucial Note: Omeprazole degrades in standard acidic mobile phases. You must maintain a basic pH (approx 7.6) in the mobile phase to prevent on-column degradation during analysis.

Workflow Visualization

Experimental_Workflow cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL in Diluent) Acid Acid: 0.1N HCl (Neutralize immediately!) Start->Acid Base Base: 0.1N NaOH Start->Base Ox Oxidation: 3% H2O2 Start->Ox Quench Quenching/Neutralization (Target pH 7.0 - 8.0) Acid->Quench Base->Quench Ox->Quench Dilution Dilution with Mobile Phase Quench->Dilution HPLC HPLC Analysis (C8 Column, pH 7.6) Dilution->HPLC Data Data Processing (Rel. Retention Time) HPLC->Data

Caption: Step-by-step workflow for forced degradation. Note the critical neutralization step for acid samples.

Detailed Methodology

1. Chromatographic Conditions:

  • Column: C8 or C18 (e.g., Zorbax Eclipse XDB-C8), 150 mm x 4.6 mm, 5 µm. Note: C8 is often preferred for better separation of the Sulfide (Impurity C).

  • Mobile Phase: Mix Phosphate Buffer (pH 7.6) and Acetonitrile (75:25 v/v).

    • Buffer Prep: Dissolve 0.725 g of Monobasic Sodium Phosphate and 4.472 g of Anhydrous Disodium Hydrogen Phosphate in 1000 mL water. Adjust pH to 7.6 with dilute H3PO4 if necessary.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Diluent: 0.01 M Sodium Borate solution (pH 9.0) or Mobile Phase. Never use water or methanol alone as diluent for long-term storage.

2. Stress Procedures:

  • Acid Stress: Add 5 mL of 0.1 N HCl to 5 mL of stock solution. Leave for 15 mins. Critical: Neutralize with 5 mL of 0.1 N NaOH immediately before dilution. Prolonged exposure will destroy the sample completely.

  • Oxidative Stress: Add 1 mL of 30% H2O2 to 5 mL stock. Dilute with water. Heat at 40°C for 30 mins.

  • Thermal Stress: Expose solid powder to 60°C for 7 days. Dissolve in diluent for analysis.

3. System Suitability Criteria:

  • Resolution between Omeprazole and Impurity D (Sulfone) > 3.0.

  • Tailing factor for Omeprazole < 1.5.

References

  • European Directorate for the Quality of Medicines (EDQM). Omeprazole Monograph 0626. European Pharmacopoeia 10.0.

  • Slamet, R. et al. (2020). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International.

  • BenchChem. (2025). Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide.

  • Takasusuki, A. et al. (2025). Chemical stability of esomeprazole in biorelevant bicarbonate buffer and an exploratory study for specific degradation products. Journal of Pharmaceutical and Biomedical Analysis.

  • Sigma-Aldrich. Omeprazole Impurity Standards & Reference Materials.

Sources

Comparative

Structural Elucidation and Validation of 4-Desmethoxy-4-chloro Omeprazole (EP Impurity H)

Executive Summary: The "Missing Methoxy" Challenge In the high-stakes arena of proton pump inhibitor (PPI) development, impurity profiling is not merely a compliance checkbox—it is a safety imperative.[] 4-Desmethoxy-4-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing Methoxy" Challenge

In the high-stakes arena of proton pump inhibitor (PPI) development, impurity profiling is not merely a compliance checkbox—it is a safety imperative.[] 4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4), designated as Omeprazole EP Impurity H , represents a critical process-related impurity.[]

Unlike oxidative degradation products (like the sulfone or N-oxide), this molecule stems from the synthetic root—specifically, the failure of the methoxylation step on the pyridine ring or carryover of the 4-chloro intermediate.[]

Why this guide? Standard HPLC methods often fail to distinguish this lipophilic analog from other non-polar impurities.[] As a Senior Application Scientist, I have seen numerous "validated" batches fail downstream because the structure was assumed based on mass alone.[] This guide provides a definitive, orthogonal validation protocol comparing Omeprazole (Reference) directly against the 4-Chloro Analog (Target) , proving structural identity through self-validating spectral evidence.[]

Comparative Analysis: Omeprazole vs. 4-Chloro Analog

The validation logic rests on three pillars: Isotopic Signature (MS), Proton Connectivity (NMR), and Chromatographic Behavior (HPLC).[]

A. Mass Spectrometry: The Isotopic "Smoking Gun"

The most immediate differentiator is the chlorine atom.[] Omeprazole contains only C, H, N, O, S. The target impurity introduces a Chlorine atom (


 and 

), creating a distinct isotopic pattern that Omeprazole lacks.[]
FeatureOmeprazole (Reference)4-Desmethoxy-4-chloro Omeprazole (Target)Validation Insight
Formula


Target loses -OCH

, gains -Cl.[][2]
Monoisotopic Mass ~345.11 Da~349.06 Da+4 Da shift is not definitive alone.[]
Isotope Pattern M+1 (dominant due to

)
M and M+2 (3:1 ratio) CRITICAL: The 3:1 intensity ratio of

:

confirms halogenation.[]
Fragmentation Loss of sulfinyl group; Pyridine fragments retain -OCH

.[]
Loss of sulfinyl group; Pyridine fragments retain -Cl.[][3]MS/MS confirms the modification is on the pyridine ring.[]
B. NMR Spectroscopy: The "Missing Signal"

Mass spectrometry proves the formula, but NMR proves the structure.[] In Omeprazole, you observe two distinct methoxy singlets.[] In the 4-chloro analog, the specific singlet associated with the pyridine ring disappears.[]

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H NMR Region
Omeprazole (Reference)4-Chloro Analog (Target)Structural Causality
Methoxy Region (3.7 - 3.9 ppm) Two Singlets (3H each)1. Benzimidazole -OCH

2.[][2][3] Pyridine -OCH

One Singlet (3H)1. Benzimidazole -OCH

only.[][2]
The 4-position substitution eliminates the pyridine methoxy signal.[]
Pyridine Methyls (2.1 - 2.3 ppm) Two singlets (3-CH

, 5-CH

).[]
Two singlets, shifted downfield .[]Chlorine is electron-withdrawing (inductive), deshielding adjacent methyl protons compared to the resonance-donating methoxy.[]
Pyridine Ring Protons No proton at pos 4 (fully sub).[]No proton at pos 4 (fully sub).[]Confirms substitution at C4, not C3 or C5.

Validation Workflows & Protocols

Protocol 1: Orthogonal Structural Confirmation

Objective: To triangulate the identity using synthesis logic, MS screening, and NMR confirmation.[]

ValidationWorkflow Start Crude Synthesis Product (Chlorination Step) Isolation Flash Chromatography (Isolate Lipophilic Fraction) Start->Isolation MS_Screen LC-MS/MS Screening (Target: m/z ~349) Isolation->MS_Screen Decision Isotope Pattern 3:1? MS_Screen->Decision NMR_Valid 1H NMR Validation (DMSO-d6) Decision->NMR_Valid Yes (Cl detected) Reject REJECT (Isobaric Interference) Decision->Reject No Check_Methoxy Count Methoxy Singlets NMR_Valid->Check_Methoxy Final VALIDATED STRUCTURE (EP Impurity H) Check_Methoxy->Final 1 Singlet Found Check_Methoxy->Reject 2 Singlets Found

Figure 1: Decision tree for validating 4-Desmethoxy-4-chloro Omeprazole. Note the critical "Count Methoxy Singlets" step in NMR to distinguish from other isomers.

Protocol 2: High-Resolution MS/MS Acquisition

Rationale: We use Soft Ionization (ESI+) to preserve the molecular ion, followed by CID (Collision Induced Dissociation) to pinpoint the chlorine location.[]

  • Sample Prep: Dilute 1 mg of Target in 10 mL Methanol (LC-MS grade).

  • Source Parameters:

    • Ion Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C[]

  • Scan Events:

    • Event 1: Full Scan (m/z 100–600).[] Look for: Cluster at m/z 349.06 (100%) and 351.06 (32%).[]

    • Event 2: MS/MS of m/z 349.06.[]

    • Observation: Major fragment at m/z ~168-170 (Chlorinated Pyridine fragment).[] If you see m/z ~164 (Methoxy Pyridine), your synthesis failed.[]

Protocol 3: Differential NMR Setup

Rationale: Standard 1D proton NMR is sufficient if the solvent is chosen correctly to prevent peak overlap.[]

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for benzimidazoles to sharpen the NH signals and prevent aggregation.[]
  • Concentration: 10 mg in 600 µL solvent.

  • Acquisition:

    • Pulse angle: 30°[]

    • Relaxation delay (D1): 5 seconds (Critical for accurate integration of methyls).[]

    • Scans: 64 (to visualize minor isomeric impurities).

  • Data Processing:

    • Reference DMSO residual peak to 2.50 ppm.[]

    • Integrate the region 3.5–4.0 ppm.[] Requirement: Integral value corresponds to 3 protons (one -OCH

      
      ), not 6.
      

Mechanistic Pathway: The "Pyridine Integrity" Check[1]

When validating, one must confirm that the chlorine is indeed on the pyridine and not the benzimidazole.[] This is confirmed by the fragmentation pathway.[]

FragmentationLogic Parent Parent Ion [M+H]+ m/z 349 Cleavage Sulfoxide Cleavage (Homolytic) Parent->Cleavage Frag_Py Pyridine Fragment (Contains Cl) Cleavage->Frag_Py Frag_Bz Benzimidazole Fragment (Contains OCH3) Cleavage->Frag_Bz Pattern_Py Isotope Pattern 3:1 (Cl) Frag_Py->Pattern_Py Confirms Cl location Pattern_Bz No Isotope Pattern Frag_Bz->Pattern_Bz Confirms OCH3 location

Figure 2: MS Fragmentation Logic.[] The chlorine isotope pattern tracks specifically with the pyridine fragment, confirming the substitution site.[]

References

  • European Pharmacopoeia (Ph.[][4] Eur.) . Omeprazole Monograph: Impurity H. Defines the regulatory standard for 4-Desmethoxy-4-chloro omeprazole.

  • United States Pharmacopeia (USP) . Omeprazole: Organic Impurities. []

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 10196860 (Omeprazole Impurity H). []

  • Ohishi, Y., et al. "Structure of 4-chloro-3,5-dimethyl-2-pyridinylmethyl derivatives."[] Chemical & Pharmaceutical Bulletin, Vol 38, 1990.[] (Foundational NMR data for chlorinated pyridine intermediates).

  • BOC Sciences . Omeprazole EP Impurity H Data Sheet. (Source for physical property verification).

Sources

Validation

Technical Guide: Purity Assessment of 4-Desmethoxy-4-chloro Omeprazole Reference Material

Executive Summary 4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4), designated as Impurity H in the European Pharmacopoeia (EP), is a critical process-related impurity arising during the chlorination step of Omeprazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Desmethoxy-4-chloro Omeprazole (CAS: 863029-89-4), designated as Impurity H in the European Pharmacopoeia (EP), is a critical process-related impurity arising during the chlorination step of Omeprazole synthesis.[1][2]

For drug development professionals, the integrity of this reference material is non-negotiable. An impure standard leads to incorrect Response Factors (RF), causing either the underestimation of toxicological risks or the false rejection of safe batches.[2]

This guide compares the two dominant methodologies for assessing the purity of this reference material: Quantitative NMR (qNMR) and the Chromatographic Mass Balance (HPLC-UV) approach.[1][2] While HPLC is standard for routine testing, this guide argues that qNMR is the superior "Primary Ratio Method" for qualifying the reference material itself, particularly when a certified standard is unavailable.

Part 1: The Target Analyte

Before assessment, the chemical nature of the analyte must be understood to select the correct solvent and stability conditions.

  • Chemical Name: 2-[[(4-Chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole[1][2][3][4]

  • Common Name: Omeprazole EP Impurity H; Chloro-Omeprazole.[1][2]

  • Molecular Formula: C16H16ClN3O2S[1][2][3][4]

  • Molecular Weight: 349.83 g/mol [1][2][4]

  • Critical Stability Note: Like the parent Omeprazole, this analog is acid-labile .[1] Exposure to acidic solvents (e.g., unbuffered mobile phases or acidic NMR solvents like CDCl3 without stabilization) will induce degradation into purple-colored degradation products, invalidating the purity assessment.[1][2]

Part 2: Comparative Methodology (The Core)[1][2]

When you purchase or synthesize a reference standard, how do you know it is 99.5% pure? You have two choices.

Option A: The "Mass Balance" Approach (Traditional)

This method calculates purity indirectly:


[1][2]
  • Technique: HPLC-UV + Karl Fischer (KF) + TGA/GC.[1][2]

  • The Flaw: It assumes all organic impurities elute and are detected. Crucially, it assumes the UV extinction coefficient of the impurity is identical to the main peak (or known), which is often false for chlorinated analogs.[2]

  • Verdict: Suitable for routine batch release, but risky for characterizing a primary standard.[1]

Option B: 1H-qNMR (The Gold Standard)

Quantitative Nuclear Magnetic Resonance (qNMR) measures the molar ratio of the analyte against an unrelated Internal Standard (IS) of known purity.[1][2]

  • Technique: 1H-NMR with a NIST-traceable internal standard.

  • The Advantage: It is a primary direct method .[1] It does not rely on reference standards of the analyte itself, nor does it assume response factors.[5] It measures the number of protons directly.

  • Verdict: The superior method for establishing the potency of 4-Desmethoxy-4-chloro Omeprazole reference material.

Performance Comparison Table
FeatureMethod A: HPLC-UV Mass BalanceMethod B: 1H-qNMR (Recommended)
Traceability Secondary (Relies on external standards)Primary (Traceable to SI via Internal Standard)
Response Factor Required (Often assumed to be 1.[1][2]0)Not Required (Direct molar counting)
Speed Slow (Requires HPLC, KF, and GC runs)Fast (Single experiment)
Sample Consumption Low (< 1 mg)Moderate (10–20 mg)
Accuracy Risk High (Missed impurities or UV bias)Low (Provided signals are resolved)

Part 3: Experimental Protocols

Protocol 1: The Primary Assessment (1H-qNMR)

Objective: Determine the absolute assay (potency) of the reference material.[1][2]

Reagents:

  • Solvent: DMSO-d6 (Chosen for solubility and lack of acidity).[1][2] Avoid CDCl3.[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST SRM).[1][2] Ensure the IS signals do not overlap with the benzimidazole or pyridine protons of the analyte.

Workflow:

  • Weighing: Accurately weigh ~15 mg of the 4-Desmethoxy-4-chloro Omeprazole sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[1] Transfer to an NMR tube.[1][6]

  • Acquisition:

    • Instrument: 400 MHz or higher.[1]

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Critical: T1 relaxation for protons can be long; insufficient delay causes underestimation).[1][2]

    • Scans: 16 to 32.[1]

  • Processing: Phase and baseline correct manually. Integrate the specific signal of the IS and a distinct signal of the analyte (e.g., the methoxy group on the benzimidazole ring or the aromatic protons).[2]

Calculation:


[1][2]
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Integral area[1][2]
    
  • 
    : Number of protons contributing to the signal
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Molecular weight[1][2][3][4][7][8]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard[1][2]
    
Protocol 2: The Orthogonal Check (HPLC-UV)

Objective: Confirm chromatographic purity and check for isomers.[1][2] Reference: Aligned with EP Omeprazole Monograph conditions for Impurity H.

System Parameters:

  • Column: C8 or C18 Base-Deactivated (e.g., Agilent Poroshell HPH-C8), 4.6 x 150 mm, 5 µm.[1][2]

  • Mobile Phase A: 10 mM Disodium Hydrogen Phosphate (Na2HPO4), adjusted to pH 7.6 with phosphoric acid. (High pH is mandatory to prevent degradation on-column).[1][2]

  • Mobile Phase B: Acetonitrile.[1][9]

  • Flow Rate: 1.0 mL/min.[1][10]

  • Detection: UV at 280 nm.[1][11]

  • Gradient:

    • 0 min: 85% A / 15% B[1][2]

    • 20 min: 50% A / 50% B

    • 30 min: 20% A / 80% B[1][2]

System Suitability (Self-Validation): To ensure the method is valid, inject a mixture of Omeprazole and 4-Desmethoxy-4-chloro Omeprazole.[1][2]

  • Requirement: Resolution (

    
    ) between Omeprazole and Impurity H must be > 2.0.[1][2]
    
  • Note: Impurity H typically elutes after Omeprazole due to the chloro-substitution increasing lipophilicity compared to the methoxy group.[1]

Part 4: Visualization of the Assessment Logic

The following diagram illustrates the decision framework for qualifying the reference material.

PurityAssessment Start Reference Material Received (4-Desmethoxy-4-chloro Omeprazole) CheckType Is this a Certified Reference Material (CRM) with a valid COA? Start->CheckType UseCOA Verify COA against Pharmacopoeia (EP/USP) CheckType->UseCOA Yes UnknownPath Perform Full Characterization CheckType->UnknownPath No (Synthesized/Generic) RunSST Run HPLC System Suitability (Confirm Retention Time) UseCOA->RunSST qNMR Method A: 1H-qNMR (Primary Assay) UnknownPath->qNMR HPLC Method B: HPLC-UV (Chromatographic Purity) UnknownPath->HPLC qNMR_Detail Determine Absolute Potency (Independent of Response Factor) qNMR->qNMR_Detail Compare Compare Results qNMR->Compare HPLC_Detail Detect Related Impurities (Isomers/Degradants) HPLC->HPLC_Detail HPLC->Compare Final Assign Purity Value (Use qNMR for Assay, HPLC for Profile) Compare->Final Data Correlates

Figure 1: Decision Matrix for qualifying 4-Desmethoxy-4-chloro Omeprazole. Note the bifurcation based on the source of the material.

Chemical Structure & Degradation Pathway

Understanding the instability is key to accurate analysis.[1]

DegradationPathway Analyte 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Degradant Degradation Products (Purple/Discolored Complex) Analyte->Degradant Rapid Decomposition Acid Acidic Conditions (pH < 6.0) Acid->Degradant Prevention PREVENTION: Use pH 7.6 Buffer (HPLC) Use DMSO-d6 (NMR) Prevention->Analyte

Figure 2: Stability warning.[1][2] The analyte requires basic conditions to prevent degradation during analysis.

References

  • European Pharmacopoeia (Ph.[1][12] Eur.) . Omeprazole Monograph 0942. (Detailed impurity profiles including Impurity H). [1][2]

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Guidelines for quantitative NMR).

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Foundational text on qNMR for reference standards).

  • Agilent Technologies . Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell HPH-C8. (Application note confirming pH 7.6 stability requirements).

  • Sigma-Aldrich (Merck) .[1][2] Quantitative NMR (qNMR) Technical Guide. (Practical protocols for internal standard selection).

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol: Safe Disposal of 4-Desmethoxy-4-chloro Omeprazole

Executive Summary & Core Directive Do not dispose of 4-Desmethoxy-4-chloro Omeprazole in standard general waste or non-halogenated solvent streams. [] This compound (CAS: 863029-89-4), often identified as Omeprazole Impu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 4-Desmethoxy-4-chloro Omeprazole in standard general waste or non-halogenated solvent streams. []

This compound (CAS: 863029-89-4), often identified as Omeprazole Impurity H , presents a dual-hazard profile: it is a biologically active pharmaceutical intermediate and a chlorinated organic compound .[] Improper incineration of chlorinated aromatics at insufficient temperatures can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) and furans.[]

Therefore, the only compliant disposal route is High-Temperature Incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of handling halogenated waste.[]

Chemical Profile & Hazard Identification

Before handling, verify the substance identity against the following parameters to ensure this protocol applies.

ParameterSpecification
Chemical Name 4-Desmethoxy-4-chloro Omeprazole (Omeprazole Impurity H)
CAS Number 863029-89-4
Molecular Formula C₁₆H₁₆ClN₃O₂S
Waste Classification Halogenated Organic / Pharmaceutical Waste
GHS Hazard Codes H302 (Harmful if swallowed), H317 (Skin Sensitization), H411 (Toxic to aquatic life)
RCRA Status Not P-listed/U-listed by name, but regulated as characteristic hazardous waste (Toxicity)
The "Why" Behind the Protocol

As scientists, we must understand the causality of our safety protocols:

  • The Chlorine Factor: The presence of the chlorine atom on the pyridine ring mandates that this waste be segregated from non-halogenated solvents.[] If mixed with standard solvents (like acetone or methanol) and sent to a standard fuel-blending incinerator, the chlorine can corrode combustion equipment and release toxic acid gases (HCl) or dioxins.[]

  • Biological Activity: As an analogue of Omeprazole (a proton pump inhibitor), this compound may retain biological activity.[] Releasing it into water systems (sewering) is strictly prohibited under EPA "Sewering Ban" regulations for pharmaceuticals.[]

Operational Disposal Workflow

The following logic gate illustrates the decision-making process for disposing of this specific impurity.

DisposalWorkflow Start Waste Generation: 4-Desmethoxy-4-chloro Omeprazole StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath StreamSolid Stream B: Solid Toxic Waste SolidPath->StreamSolid LiquidCheck Solvent Type? LiquidPath->LiquidCheck StreamHalo Stream A: Halogenated Organic Waste LiquidCheck->StreamHalo Contains Chlorine Container Packaging: HDPE/Glass with Secondary Containment StreamHalo->Container StreamSolid->Container Labeling Labeling: 'Hazardous Waste - Halogenated' 'Toxic' 'Aquatic Hazard' Container->Labeling TSDF Final Disposal: High-Temp Incineration (>1100°C) w/ Scrubber Labeling->TSDF

Caption: Decision logic for segregating 4-Desmethoxy-4-chloro Omeprazole based on physical state, leading to the mandatory high-temperature incineration endpoint.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The Critical Control Point)

Objective: Prevent cross-contamination of non-halogenated waste streams.[]

  • Solids: Collect pure powder, contaminated weighing boats, and gloves in a dedicated solid waste container.[] Do not mix with general trash.[]

  • Liquids: If the impurity is dissolved (e.g., HPLC waste), it must go into the Halogenated Waste carboy.[]

    • Self-Validating Check: Look at the waste container label.[][2] If it says "Non-Halogenated" or "Flammables Only," STOP . You must find the container marked "Halogenated" or "Chlorinated Solvents."[]

Phase 2: Packaging

Objective: Containment of cytotoxic/potent compounds.[]

  • Primary Container: Use amber glass or HDPE (High-Density Polyethylene) containers. Ensure the cap has a chemically resistant liner (PTFE).[]

  • Secondary Containment: Place the primary container inside a sealable plastic bag (Zip-lock style) or a secondary tub to capture leaks.[]

  • Headspace: Never fill liquid containers >90% full. Thermal expansion can cause rupture.[]

Phase 3: Labeling

Objective: Regulatory compliance (RCRA) and downstream safety.[] Affix a hazardous waste label containing the following data:

  • Full Chemical Name: 4-Desmethoxy-4-chloro Omeprazole (Do not use abbreviations like "Impurity H").[][3]

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[]

  • Constituents: List the solvent (if liquid) and the impurity percentage.[]

Phase 4: Spill Management (Emergency)

If a spill occurs, immediate containment is required to prevent aquatic contamination (H411).[]

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator (if powder is aerosolized).[]

  • Solid Spill: Do not sweep dry (creates dust).[] Cover with wet paper towels, then scoop into a biohazard/chem-waste bag.[]

  • Liquid Spill: Absorb with vermiculite or chem-pads.[] Do not use standard paper towels if the solvent is an oxidizer (though rare for this compound's solubility profile).[]

  • Decontamination: Wash the surface with a soap/water solution; collect all wash water as hazardous waste.[]

Regulatory Framework & Compliance

This protocol adheres to the following regulatory standards:

  • EPA RCRA (40 CFR Part 261): While not P-listed, the substance exhibits toxicity characteristics.[] Under the Pharmaceutical Hazardous Waste Rule (Subpart P) , healthcare facilities and labs are prohibited from flushing pharmaceuticals [1].[][4]

  • Halogenated Solvent Guidelines: Best practices dictate that any waste mixture containing >1-2% halogenated content must be treated as halogenated waste to ensure proper incineration temperatures (>1100°C) are met to destroy the C-Cl bond [2].[]

References

  • US Environmental Protection Agency (EPA). (2019).[][5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[][4] Final Rule. [Link]

  • National Institutes of Health (NIH) PubChem. (2025).[] Compound Summary: 4-Desmethoxy-4-chloro Omeprazole Sulfide (Related Structure/Hazard Data). [Link][]

  • European Chemicals Agency (ECHA). (2025).[][6] C&L Inventory: Classification and Labelling of Omeprazole Impurities. [Link][]

Sources

Handling

Technical Guide: Handling &amp; Safety Protocol for 4-Desmethoxy-4-chloro Omeprazole

Core Directive: The Precautionary Mandate Executive Summary: 4-Desmethoxy-4-chloro Omeprazole (also known as Omeprazole Impurity H in EP standards) is a chlorinated analogue of the proton pump inhibitor Omeprazole. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Precautionary Mandate

Executive Summary: 4-Desmethoxy-4-chloro Omeprazole (also known as Omeprazole Impurity H in EP standards) is a chlorinated analogue of the proton pump inhibitor Omeprazole. Unlike the parent API, the introduction of a chlorine atom at the 4-position of the pyridine ring alters its electronic properties and potential toxicity profile.

Operational Stance: Treat this substance as a Potent Pharmaceutical Intermediate (OEB 3/4) . Due to the scarcity of specific toxicological data for this impurity, you must assume it possesses higher skin sensitizing potential and genotoxic risks typical of halogenated pyridine derivatives, in addition to the known gastric effects of the benzimidazole class.

Chemical Identification & Risk Profile[1][2]

ParameterSpecification
Chemical Name 2-[(4-Chloro-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-methoxy-1H-benzimidazole
Common Identifier Omeprazole Impurity H; 4-Desmethoxy-4-chloro Omeprazole
CAS Number 863029-89-4
Molecular Formula C₁₆H₁₆ClN₃O₂S
Molecular Weight 349.83 g/mol
Appearance White to off-white solid
Primary Hazards Skin/Eye Irritant , Respiratory Sensitizer , Potential Genotoxin
Stability Light Sensitive , Hygroscopic , Acid Labile
Mechanistic Hazard Insight

The sulfinyl group (


) in this molecule is a chiral center and chemically labile. In acidic environments, benzimidazoles rearrange to form reactive sulfenamides—the mechanism of action for proton pump inhibition. For the researcher, this means accidental inhalation or ingestion can lead to irreversible binding to H+/K+ ATPase enzymes . Furthermore, the chloro-pyridine moiety adds a risk of alkylation or sensitization not present in the methoxy-parent compound.

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for handling quantities >1 mg.

Protection ZoneEquipment StandardOperational Logic
Respiratory Engineering Control: Class II Type A2 Biosafety Cabinet or Fume Hood. PPE: N95 (minimum) or P100 Respirator if handling open powder outside containment.Prevents inhalation of airborne particulates during weighing. The compound is a respiratory irritant.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil) 2. Outer: Extended Cuff Nitrile (6-8 mil) or Neoprene.Chlorinated organics can permeate thin latex. Double gloving provides a breakthrough time buffer >480 mins.
Ocular Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders.Prevents corneal absorption. Benzimidazoles can cause severe ocular irritation.[1]
Body Tyvek® Lab Coat (Disposable) with wrist cuffs.Prevents migration of powder onto street clothes. Reusable cotton coats can trap chemical residue.

Operational Workflow: From Storage to Solution

A. Storage Logistics[1]
  • Temperature: Store at -20°C .

  • Atmosphere: Under inert gas (Argon or Nitrogen). The sulfoxide bond is prone to oxidation to sulfone (Impurity D) or reduction to sulfide.

  • Light: Amber vials are mandatory. Photolytic degradation is rapid.

B. Weighing & Solubilization Protocol

Objective: Prepare a stock solution without cross-contamination or degradation.

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric moisture, causing immediate hydrolysis.

  • Static Control: Use an anti-static gun on the spatula and vial. The powder is often electrostatic and "jumpy."

  • Solvent Choice:

    • Preferred:Methanol or Acetonitrile (HPLC grade).

    • Alternative: DMSO (for biological assays).

    • Avoid: Acidic solvents (immediate degradation).

  • Dissolution: Vortex gently. Do not sonicate excessively as heat can degrade the sulfoxide.

C. Waste Disposal[7]
  • Solid Waste: Segregate into "Hazardous Solid - Halogenated" bins.

  • Liquid Waste: Collect in "Halogenated Organic Solvent" carboys. Do not mix with acids.

Emergency Response & Spills

Scenario: 50 mg vial dropped and shattered on the benchtop.

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Upgrade: Don a second pair of gloves and a P100 respirator if not already wearing one.

  • Containment: Cover the powder gently with a damp paper towel (soaked in weak alkaline solution like 5% NaHCO₃ is ideal to maintain stability, but water is sufficient) to prevent dust aerosolization.

  • Cleanup:

    • Scoop up glass/powder slurry.

    • Wipe surface with 10% Bleach (oxidizes the compound), followed by Ethanol .

    • Note: Bleach will turn the compound into a complex oxidized waste; this is acceptable for destruction but ensure ventilation as chloramines may form.

Visualized Safety & Logic Pathways

Figure 1: Handling Decision Tree

Caption: Operational logic flow for handling Omeprazole Impurity H, emphasizing stability controls and safety barriers.

HandlingProtocol Start Start: Retrieve Vial (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Open Open in Fume Hood Equilibrate->Open Weigh Weighing (Anti-static Gun Required) Open->Weigh PPE: Double Gloves Solvent Add Solvent (MeOH/ACN/DMSO) Weigh->Solvent AcidCheck Is Solvent Acidic? Solvent->AcidCheck Degrade RAPID DEGRADATION (Discard) AcidCheck->Degrade Yes Success Stable Stock Solution (Store Amber/-20°C) AcidCheck->Success No (Neutral/Basic)

[2]

Figure 2: Degradation & Hazard Mechanism

Caption: Chemical vulnerability of the sulfinyl core and the resulting safety implications.

Degradation Compound 4-Desmethoxy-4-chloro Omeprazole Sulfone Impurity D (Sulfone) (Oxidative Degradation) Compound->Sulfone Oxidation/Light Rearrange Reactive Sulfenamides (Biological Binding Hazard) Compound->Rearrange Acid Catalysis Light Light Exposure Light->Sulfone Acid Acidic pH Acid->Rearrange

References

  • European Directorate for the Quality of Medicines (EDQM). Omeprazole Impurity H - Reference Standard Info. Retrieved from (Note: Search "Omeprazole Impurity H" for specific monograph details).

  • LGC Standards. 4-Desmethoxy-4-chloro Omeprazole (Impurity H) Data Sheet. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9797740 (Related Sulfide). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: Omeprazole Impurities. Retrieved from .

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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